Technical Documentation Center

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
  • CAS: 757192-77-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as a Histone Deacetylase (HDAC) Inhibitor

An in-depth technical guide by a Senior Application Scientist Introduction 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a synthetic compound whose precise mechanism of action is not extensively described in public...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a synthetic compound whose precise mechanism of action is not extensively described in publicly available literature. However, its chemical structure, featuring a butanoic acid moiety, a sulfonamide linker, and an acetylphenyl cap group, bears a strong resemblance to known histone deacetylase (HDAC) inhibitors. This guide, therefore, puts forth a putative mechanism of action for this compound as an HDAC inhibitor, grounded in the established pharmacology of this class of drugs.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a compelling target for therapeutic intervention.

This guide will provide a detailed exploration of the hypothesized mechanism of action of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as an HDAC inhibitor, outline experimental protocols to validate this hypothesis, and discuss its potential therapeutic implications.

Part 1: The Hypothesized Mechanism of Action

The proposed mechanism of action for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is centered on its ability to inhibit the enzymatic activity of histone deacetylases. This inhibition is predicated on the compound's structural components, which allow it to interact with the active site of HDAC enzymes.

1.1. Structural Basis for HDAC Inhibition

The canonical structure of an HDAC inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a cap group. 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid possesses moieties that can fulfill the roles of these three components:

  • Zinc-Binding Group (ZBG): The butanoic acid portion of the molecule is hypothesized to act as the ZBG. The carboxylic acid can chelate the zinc ion (Zn2+) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity. This interaction mimics the acetylated lysine substrate and blocks the enzyme's ability to deacetylate histones.

  • Linker Region: The butanoic acid chain also serves as the linker, providing the appropriate length and conformation to position the cap group for optimal interaction with the rim of the HDAC active site.

  • Cap Group: The (4-Acetylphenyl)sulfonyl group is proposed to function as the cap group. This larger, more complex moiety can interact with residues on the surface of the enzyme, contributing to the inhibitor's affinity and potentially its isoform selectivity.

1.2. Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid would lead to a cascade of downstream cellular events, ultimately altering gene expression patterns.

HDAC_Inhibition_Pathway A 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid B HDAC Enzyme Active Site (with Zn2+) A->B Binds to C HDAC Inhibition B->C D Histone Hyperacetylation C->D Leads to E Chromatin Relaxation D->E Results in F Increased Transcription Factor Access E->F Allows for G Altered Gene Expression F->G Drives H Cellular Outcomes (e.g., Apoptosis, Cell Cycle Arrest, Differentiation) G->H Induces

Caption: Putative signaling pathway of HDAC inhibition.

1.3. Downstream Cellular Consequences

By preventing the removal of acetyl groups from histones, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid would induce a state of histone hyperacetylation. This would lead to a more open and transcriptionally active chromatin structure. Consequently, genes that were previously silenced, such as tumor suppressor genes, could be re-expressed. The ultimate cellular outcomes of HDAC inhibition are context-dependent but can include:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.

  • Apoptosis: Induction of programmed cell death through the expression of pro-apoptotic factors.

  • Differentiation: Promoting cellular differentiation in certain cancer cell types.

Part 2: Experimental Validation Protocols

To validate the hypothesis that 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid acts as an HDAC inhibitor, a series of in vitro and cellular assays are required.

2.1. In Vitro HDAC Enzymatic Assays

The initial step is to determine if the compound directly inhibits HDAC enzyme activity.

Protocol: Fluorogenic HDAC Activity Assay

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer solution (e.g., Trichostatin A and trypsin)

    • 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (dissolved in DMSO)

    • Positive control inhibitor (e.g., Vorinostat, SAHA)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in HDAC assay buffer.

    • Add 5 µL of the diluted compound or control to the wells of the 96-well plate.

    • Add 35 µL of HDAC assay buffer containing the recombinant HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.2. Cellular Assays for Histone Acetylation

To confirm that the compound affects HDAC activity within a cellular context, the levels of histone acetylation can be measured.

Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa, HCT116) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid for 6-24 hours. Include a vehicle control (DMSO) and a positive control (SAHA).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and extract histones using an acid extraction protocol.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

2.3. Gene Expression Analysis

The functional consequence of histone hyperacetylation is altered gene expression. This can be assessed by measuring the mRNA levels of known HDAC target genes.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for p21

  • Cell Treatment and RNA Extraction:

    • Treat cells with 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as described above.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Use a SYBR Green-based detection method.

    • Analyze the data using the ΔΔCt method to calculate the fold change in p21 mRNA expression relative to the vehicle-treated control.

Part 3: Data Presentation and Interpretation

The data obtained from the experimental protocols should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative IC50 Values for HDAC Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC6 (nM)
Vorinostat (SAHA)10-5020-1005-20
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acidTBDTBDTBD

TBD: To be determined through experimental validation.

Conclusion

Based on its chemical structure, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is hypothesized to function as a histone deacetylase inhibitor. The proposed mechanism involves the chelation of the active site zinc ion by its butanoic acid moiety, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression. This, in turn, can induce cellular responses such as cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for validating this putative mechanism of action and characterizing the compound's potency and cellular effects. Further investigation into its isoform selectivity and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

  • Title: Histone deacetylase inhibitors: an overview of their therapeutic potential. Source: Clinical Epigenetics URL: [Link]

  • Title: Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Histone Deacetylase Inhibitors: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Design and Development of Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy. Source: Current Pharmaceutical Design URL: [Link]

  • Title: The p53-p21-DREAM-CDE/CHR pathway regulates G2/M cell cycle genes. Source: Nucleic Acids Research URL: [Link]

Exploratory

In-Depth Technical Guide: Structural Profiling and Synthetic Utility of CAS 757192-77-1

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores and targeted ligands. CAS 757192-77-1 , chemically designated as 4-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores and targeted ligands. CAS 757192-77-1 , chemically designated as 4-[(4-acetylphenyl)sulfonylamino]butanoic acid, is a highly versatile intermediate. Featuring a biologically active sulfonamide core flanked by an acetylphenyl head and a reactive butanoic acid tail, this molecule serves as a premier scaffold for synthesizing metalloenzyme inhibitors—particularly targeting Carbonic Anhydrase (CA)—and developing Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility, and validated synthetic protocols.

Chemical Structure & Physicochemical Profiling

The architectural design of CAS 757192-77-1 inherently dictates its dual utility in both target engagement and synthetic elaboration (1)[1]. The molecule can be dissected into three functional domains:

  • Acetylphenyl Head Group : Provides a hydrophobic aromatic interface equipped with a hydrogen-bond accepting ketone, facilitating dipole-dipole interactions within target binding pockets.

  • Sulfonamide Core : A classic, highly validated pharmacophore recognized for its ability to coordinate with metal ions (specifically Zn²⁺) in metalloenzymes.

  • Butanoic Acid Tail : A flexible aliphatic linker terminating in a carboxylic acid. This moiety acts as the primary synthetic handle, allowing for modular extension via amide coupling without sterically hindering the sulfonamide core.

Physicochemical Properties Summary

To predict the pharmacokinetic behavior and synthetic handle viability of CAS 757192-77-1, key quantitative metrics are summarized below:

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-[(4-acetylphenyl)sulfonylamino]butanoic acidStandard IUPAC nomenclature
Molecular Formula C₁₂H₁₅NO₅SDefines elemental composition
Molecular Weight 285.31 g/mol Optimal for fragment-based drug design (FBDD)
Monoisotopic Mass 285.0671 DaCritical for high-resolution LC-MS validation
Topological Polar Surface Area ~96.9 ŲIndicates moderate membrane permeability
Hydrogen Bond Donors 2 (NH, OH)Facilitates target protein interaction
Hydrogen Bond Acceptors 5 (C=O, S=O, S=O, C=O, OH)Enhances solubility and binding affinity
XLogP3 (Predicted) ~0.4Suggests a balanced hydrophilic/lipophilic profile

Mechanistic Utility in Drug Discovery

Metalloenzyme Targeting: Carbonic Anhydrase Inhibition

Sulfonamides are the most prominent class of inhibitors for the Carbonic Anhydrase (CA) family, enzymes responsible for the reversible hydration of carbon dioxide. The mechanistic causality of this inhibition relies on the acidic nature of the sulfonamide NH group. At physiological pH, the sulfonamide can deprotonate, allowing the negatively charged nitrogen to coordinate tetrahedrally with the active site zinc ion (Zn²⁺) of the CA enzyme. This direct coordination displaces the catalytic water/hydroxide ion, effectively neutralizing the enzyme's catalytic machinery (2)[2].

Bifunctional Ligand Design

Because the sulfonamide group drives target engagement, the butanoic acid tail remains solvent-exposed and available for modification. This makes CAS 757192-77-1 an ideal "ligand-linker" precursor. By conjugating the carboxylic acid to an amine-bearing E3 ligase ligand (e.g., thalidomide or VHL derivatives), researchers can rapidly generate CA-targeted PROTACs aimed at degrading specific CA isoforms implicated in hypoxic tumors.

Pathway S Sulfonamide Moiety (CAS 757192-77-1) CA Carbonic Anhydrase (Active Site Zn2+) S->CA Coordinates Zn2+ Inhib Enzyme Inhibition (Blocked CO2 Hydration) CA->Inhib Effect Modulation of pH & Disease State Inhib->Effect

Figure 1: Mechanistic pathway of sulfonamide-mediated metalloenzyme inhibition.

Experimental Protocols: Self-Validating Systems

To leverage the butanoic acid tail of CAS 757192-77-1, an optimized amide coupling protocol is required. The following methodology is designed as a self-validating system, ensuring high yield and minimal side reactions.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Rationale & Causality : Standard carbodiimide coupling (e.g., EDC/HOBt) often suffers from sluggish kinetics and poor yields when applied to sterically hindered or electron-deficient amines. To circumvent this, HATU is utilized as the coupling reagent. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack by the amine (3)[3]. DIPEA is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and the amine salt (4)[4].

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of CAS 757192-77-1 (carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Ester Formation : Add 1.2 equivalents of HATU. Stir the reaction mixture for 15–20 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active O-At ester.

  • Amine Addition : Add 1.1 equivalents of the target primary or secondary amine. Stir the reaction continuously at room temperature for 2 to 4 hours.

  • Reaction Quenching & Extraction : Monitor completion via TLC or LC-MS. Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying : Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel flash chromatography (using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine's polarity).

Workflow A CAS 757192-77-1 (Carboxylic Acid) B Coupling Reagents (HATU / DIPEA) A->B D Amide Conjugate (Bifunctional Ligand) B->D C Target Amine (Primary/Secondary) C->B

Figure 2: Amide coupling workflow utilizing the butanoic acid moiety of CAS 757192-77-1.

Protocol 2: Analytical Validation (LC-MS & NMR)

Rationale : Every synthetic step must be analytically validated to confirm structural integrity, especially to ensure the sulfonamide group remains intact and unreacted during the amide coupling.

  • LC-MS Analysis : Run the purified compound on a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The target mass should reflect the exact mass of the coupled product. For the starting material (CAS 757192-77-1), look for the [M+H]⁺ peak at m/z 286.07 and the [M-H]⁻ peak at m/z 284.06.

  • ¹H-NMR (400 MHz, DMSO-d₆) : Verify the disappearance of the broad carboxylic acid OH proton (~12 ppm) and the appearance of the new amide NH proton (typically 7.5–8.5 ppm). Ensure the sulfonamide NH proton (~7.8 ppm) and the acetyl methyl protons (~2.5 ppm) remain integrated correctly, confirming that the coupling occurred exclusively at the butanoic acid tail.

References

  • PubChemLite. "757192-77-1 (C12H15NO5S)". Université du Luxembourg.
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry (RSC Publishing).
  • Growing Science.
  • National Institutes of Health (PMC). "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs".

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of two fundamental chemical properties of 4-{[(4-Acetylphenyl)s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of two fundamental chemical properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid: its molecular weight and exact mass. In drug discovery and development, the precise characterization of a compound is non-negotiable for ensuring identity, purity, and reproducibility. This document moves beyond simple definitions, offering a detailed exploration of the theoretical basis, calculation, and experimental determination of these values. We will differentiate between the concepts of average molecular weight, used in bulk property calculations, and monoisotopic exact mass, which is critical for high-fidelity analytical techniques like mass spectrometry. This guide includes detailed protocols for both theoretical calculation and experimental verification using High-Resolution Mass Spectrometry (HRMS), providing scientists with the foundational knowledge and practical steps required for the rigorous characterization of this and similar molecules.

Core Concepts: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative incorporating a butanoic acid chain. Its structure presents multiple functional groups, including a carboxylic acid, a sulfonamide linkage, and a ketone, making it a molecule of interest for building complex chemical entities. Accurate determination of its mass is the first and most critical step in its chemical validation.

The molecular formula for this compound is C₁₂H₁₅NO₅S .

Caption: Chemical structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Distinguishing Molecular Weight from Exact Mass

In analytical and medicinal chemistry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. Understanding this distinction is fundamental to the correct application of analytical data.

Molecular Weight (Average Mass)

Molecular weight, more accurately termed average molecular mass, is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1] It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is probabilistic and is essential for stoichiometric calculations involving bulk materials, such as preparing solutions of a specific molarity or determining yields in a chemical synthesis.

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S).[2] This is not an average but a precise, theoretical value for a single, specific isotopic combination. The power of exact mass lies in its application to high-resolution mass spectrometry (HRMS).[3] Instruments like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[4][5] This high precision allows researchers to determine a unique elemental composition for a measured ion, providing powerful confirmation of a compound's identity and purity.[6]

Quantitative Data Summary

The key mass-related properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid are summarized below. The methodologies for arriving at these values are detailed in the subsequent section.

PropertyValueDescription
Molecular Formula C₁₂H₁₅NO₅SThe elemental composition of the molecule.
Molecular Weight 285.32 g/mol The weighted average mass based on natural isotopic abundance. Used for stoichiometry.
Exact Mass 285.06709 DaThe monoisotopic mass calculated using the most abundant isotope of each element. Used for HRMS.

Methodologies for Mass Determination

Theoretical Calculation Protocol

The calculation of both molecular weight and exact mass is a foundational, in-silico protocol that should precede any experimental work.

Step 1: Determine the Molecular Formula

  • Count the number of atoms of each element in the structure: 12 Carbon, 15 Hydrogen, 1 Nitrogen, 5 Oxygen, 1 Sulfur.

  • Result: C₁₂H₁₅NO₅S

Step 2: Calculate the Molecular Weight (Average Mass)

  • Multiply the count of each atom by its standard atomic weight ( g/mol ).

    • C: 12 × 12.011 = 144.132

    • H: 15 × 1.008 = 15.120

    • N: 1 × 14.007 = 14.007

    • O: 5 × 15.999 = 79.995

    • S: 1 × 32.065 = 32.065

  • Sum the values: 144.132 + 15.120 + 14.007 + 79.995 + 32.065 = 285.319 g/mol (rounded to 285.32).

Step 3: Calculate the Exact Mass (Monoisotopic Mass)

  • Multiply the count of each atom by the mass of its most abundant stable isotope (Da).

    • ¹²C: 12 × 12.00000 = 144.00000

    • ¹H: 15 × 1.007825 = 15.117375

    • ¹⁴N: 1 × 14.003074 = 14.003074

    • ¹⁶O: 5 × 15.994915 = 79.974575

    • ³²S: 1 × 31.972071 = 31.972071

  • Sum the values: 144.00000 + 15.117375 + 14.003074 + 79.974575 + 31.972071 = 285.067095 Da .

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value; experimental verification provides proof of identity. The following protocol outlines a self-validating system for determining the exact mass of the target compound.

G cluster_prep Sample & System Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Sample 1. Sample Preparation (Dissolve in suitable solvent) Calibrant 2. Internal Calibrant (Prepare known mass standard) System 3. Instrument Calibration (Ensure mass accuracy) Ionization 4. Ionization (e.g., Electrospray - ESI) System->Ionization Analysis 5. Mass Analysis (e.g., TOF, FT-ICR) Ionization->Analysis Detection 6. Ion Detection Analysis->Detection Spectrum 7. Generate Mass Spectrum (Plot m/z vs. Intensity) Detection->Spectrum Comparison 8. Data Comparison (Measured m/z vs. Theoretical Exact Mass) Spectrum->Comparison Confirmation 9. Confirmation (Within tolerance, e.g., < 5 ppm) Comparison->Confirmation

Caption: Experimental workflow for exact mass determination via HRMS.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and dissolve in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of ~1 µg/mL. The acid helps in the formation of protonated molecules [M+H]⁺ in positive ion mode.

  • Instrument Calibration (Trustworthiness Pillar): Prior to sample analysis, calibrate the high-resolution mass spectrometer using a well-characterized calibration standard solution. This step is critical and non-negotiable; it corrects for any drift in the mass analyzer and ensures the resulting data is accurate and trustworthy. An internal calibrant can also be infused alongside the sample for real-time mass correction.

  • Sample Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

  • Mass Analysis: Analyze the generated ions in the mass analyzer (e.g., a TOF analyzer) set to a high-resolution mode. The instrument will measure the time it takes for ions to travel a set distance, which is directly proportional to their mass-to-charge ratio (m/z).

  • Data Acquisition and Interpretation: Acquire the mass spectrum. For the target compound, expect to observe an ion at an m/z corresponding to the protonated molecule, [C₁₂H₁₅NO₅S + H]⁺.

    • Expected m/z: 285.06709 (Exact Mass) + 1.007276 (Mass of H⁺) = 286.07437 Da .

  • Validation: The experimental result is validated by comparing the measured m/z to the theoretical value. The mass error, typically expressed in parts per million (ppm), should be within the instrument's specified tolerance (commonly < 5 ppm) to confidently confirm the elemental composition.

Applications in Scientific Research

The precise determination of molecular weight and exact mass is not merely an academic exercise; it is a cornerstone of modern drug development and chemical research.

  • Identity Confirmation: As demonstrated, HRMS provides unambiguous confirmation that the synthesized molecule is indeed the intended target, distinguishing it from isomers or byproducts with the same nominal mass.[3]

  • Purity Assessment: The mass spectrum can reveal the presence of impurities, even at low levels, by showing their unique exact masses.

  • Metabolite Identification: In drug metabolism studies, researchers search for predicted metabolites. By calculating the expected exact mass of a potential metabolite (e.g., after an oxidation event), they can screen complex biological samples to see if that mass is present, facilitating the elucidation of metabolic pathways.

  • Quality Control (QC): In a manufacturing setting, rapid mass spectrometric analysis ensures the consistency and quality of different batches of a drug substance or intermediate, confirming that the correct product is being produced every time.

Conclusion

The characterization of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid through its molecular weight (285.32 g/mol ) and exact mass (285.06709 Da) provides the foundational data required for its use in a research and development setting. While molecular weight is indispensable for bulk handling and solution preparation, the exact mass is the key to unambiguous identification and purity assessment through high-resolution mass spectrometry. The protocols and principles outlined in this guide serve as a robust framework for scientists to ensure the integrity and validity of their chemical entities, a critical requirement for reproducible and reliable scientific outcomes.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Preliminary In Vitro Screening of 4-acetylphenyl sulfonyl amino butanoic acid (ASA-4B): A Strategic Approach

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for the preliminary in vitro screening of the novel compound, 4-acetylphenyl sulfonyl amino butanoic acid (ASA-4B). The proposed screenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary in vitro screening of the novel compound, 4-acetylphenyl sulfonyl amino butanoic acid (ASA-4B). The proposed screening cascade is designed to efficiently characterize the compound's basic cytotoxic profile and explore its potential therapeutic activities based on key structural motifs—the sulfonamide and the amino acid backbone. By integrating foundational cytotoxicity assays with a tier of hypothesis-driven screens targeting cancer, inflammation, and specific enzyme inhibition, this methodology facilitates a data-driven approach to early-stage drug discovery. Each protocol is presented with the underlying scientific rationale to empower researchers in making informed decisions for subsequent development.

Introduction: The Scientific Rationale

The compound 4-acetylphenyl sulfonyl amino butanoic acid (ASA-4B) is a synthetic molecule incorporating two pharmacologically significant scaffolds: a sulfonamide and an amino acid derivative.

  • The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with activities including antibacterial, anti-inflammatory, anti-cancer, and diuretic effects.[1][2] Its ability to act as a bioisostere for carboxylic acids allows it to form similar hydrogen bond networks, often leading to potent enzyme inhibition.[1][3]

  • The Amino Acid Backbone: Amino acids are fundamental biological building blocks. Using them as scaffolds can enhance biocompatibility and provide versatile points for chemical modification to improve pharmacological profiles and target selectivity.[4][5]

This structural combination suggests that ASA-4B could possess a range of biological activities. A preliminary in vitro screening is therefore essential to identify its primary pharmacological potential and to triage it for further, more focused investigation. The strategy outlined herein follows a logical, tiered approach, beginning with broad cytotoxicity assessment to establish a safe therapeutic window, followed by parallel screens for the most probable activities suggested by its chemical structure.

Pre-Screening Compound Characterization

Before commencing any biological evaluation, the integrity and handling properties of the test compound must be rigorously established. This is a critical, self-validating step to ensure the reliability of all subsequent data.

  • Purity and Identity Confirmation: The chemical structure of the synthesized ASA-4B batch must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) and should ideally be >95%.

  • Solubility Determination: The compound's solubility must be determined in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). A stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared. It is critical to note the final concentration of DMSO in all assays, as it can exert its own biological effects, typically kept below 0.5% (v/v).

The Screening Cascade: A Tiered Workflow

Our proposed screening strategy is designed to maximize information from a minimal number of initial experiments, guiding the subsequent research direction.

G compound ASA-4B Synthesis & Characterization (Purity, Solubility) tier1 Tier 1: Foundational Screening General Cytotoxicity Assay (e.g., MTT/WST-1) compound->tier1 tier2 Tier 2: Hypothesis-Driven Screening tier1->tier2 Use non-toxic concentrations sub1 Anti-Proliferative Assay (Cancer Cell Lines) tier2->sub1 sub2 Anti-Inflammatory Assays (Cell-Free) tier2->sub2 sub3 Enzyme Inhibition Assay (e.g., Kinase) tier2->sub3 decision Data Analysis & Decision (Identify Primary Activity, Determine IC50) sub1->decision sub2->decision sub3->decision next_steps Lead Optimization / Deeper Mechanistic Studies decision->next_steps

Caption: Tiered workflow for the in vitro screening of ASA-4B.

Tier 1: Foundational Cytotoxicity Screening

Causality: The first essential step is to determine the concentration range at which ASA-4B is toxic to cells.[6] This information is crucial for designing all subsequent experiments, ensuring that observed effects are due to specific biological activity rather than general toxicity. We will use a standard metabolic assay as a surrogate for cell viability.

Protocol: WST-1 Cell Viability Assay

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which cleave the tetrazolium salt WST-1 to formazan in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

Methodology:

  • Cell Seeding: Seed a non-cancerous, immortalized cell line (e.g., HEK 293) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ASA-4B in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 0.1 µM).

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 48-72 hours.

  • Assay Development: Add WST-1 reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Example Cytotoxicity Data
Cell LineCompoundIncubation TimeIC₅₀ (µM)
HEK 293ASA-4B48 hours> 100
HEK 293Doxorubicin48 hours0.8

Interpretation: An IC₅₀ value greater than 100 µM in a non-cancerous cell line suggests the compound has low general cytotoxicity and subsequent assays can be performed at concentrations up to this level without confounding toxic effects.

Tier 2: Hypothesis-Driven Screening

Based on the structural alerts, we will screen ASA-4B against three potential therapeutic areas in parallel.

Anti-Proliferative Activity Against Cancer Cells

Causality: Many sulfonamide derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, sometimes through mechanisms like VEGFR-2 inhibition or cell cycle arrest.[1][2] This assay will determine if ASA-4B has selective activity against cancer cells.

Protocol: The protocol is identical to the WST-1 cytotoxicity assay described in Section 4.1, but utilizes a panel of human cancer cell lines.[7]

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma (estrogen-receptor positive)

    • A549: Human lung carcinoma

    • HeLa: Human cervical carcinoma

Data Presentation: Example Anti-Proliferative Data
Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)*
A549ASA-4B15.2> 6.6
MCF-7ASA-4B28.5> 3.5
HeLaASA-4B> 100N/A
A549Cisplatin11.7-

*Selectivity Index = IC₅₀ in non-cancerous cells (HEK 293) / IC₅₀ in cancer cells.

Interpretation: An IC₅₀ value in the low micromolar range against specific cancer cell lines, coupled with a high Selectivity Index, indicates promising and selective anti-cancer potential.[8][9]

Anti-Inflammatory Activity (Cell-Free)

Causality: Inflammation is often linked to protein denaturation and the activity of enzymes like lipoxygenases (LOX).[10][11] Simple, cell-free assays can provide a rapid indication of anti-inflammatory potential without the complexity of cellular systems.[12][13]

Protocol: Inhibition of Albumin Denaturation This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a well-documented cause of inflammation.[11]

  • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and ASA-4B at various concentrations (e.g., 10-500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Controls:

    • Positive Control: A known NSAID like Diclofenac Sodium.

    • Negative Control: BSA solution with vehicle (DMSO).

  • Denaturation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Data Acquisition: After cooling, measure the turbidity of the samples at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation relative to the negative control.

Enzyme Inhibition: Kinase Activity

Causality: The sulfonamide scaffold is present in numerous kinase inhibitors.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase crucial for angiogenesis and is a validated target for anti-cancer therapy.[1] An in vitro kinase assay can directly measure the inhibitory potential of ASA-4B against such a target.

Protocol: ADP-Glo™ Kinase Assay (Promega) This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production signifies inhibition of the kinase.

  • Kinase Reaction: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-peptide), ATP, and varying concentrations of ASA-4B.

  • Controls:

    • No-Enzyme Control: All components except the kinase.

    • Vehicle Control: All components with DMSO.

    • Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal with a plate reader.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ value for enzyme inhibition.

Conclusion and Future Directions

This structured, in-depth guide provides a robust and efficient pathway for the preliminary in vitro screening of 4-acetylphenyl sulfonyl amino butanoic acid. The tiered approach, beginning with a foundational cytotoxicity screen, ensures that subsequent hypothesis-driven assays are conducted at biologically relevant and non-toxic concentrations. By probing for anti-proliferative, anti-inflammatory, and specific enzyme inhibitory activities, this cascade allows for a rapid and cost-effective assessment of the compound's primary pharmacological profile.

Positive "hits" from this preliminary screen—for instance, selective low-micromolar activity in an anti-proliferative or enzyme inhibition assay—would provide a strong rationale for advancing the compound to more complex secondary screens, such as cell-based mechanistic assays (e.g., cell cycle analysis, apoptosis assays), further enzyme profiling, and eventually, in vivo models.

References

  • Title: What is an Inhibition Assay? Source: Biobide URL: [Link]

  • Title: Enzyme Inhibition Assessment Service Source: Creative Biolabs URL: [Link]

  • Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: MDPI URL: [Link]

  • Title: Top Enzymatic Assays for Drug Screening in 2025 Source: Patsnap Synapse URL: [Link]

  • Title: Enzyme Inhibition Kit for Metabolic Studies Source: Creative Diagnostics URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Enzyme Activity Assays Source: Amsbio URL: [Link]

  • Title: Cell Cytotoxicity Screening & Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC URL: [Link]

  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: PMC URL: [Link]

  • Title: Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives Source: PubMed URL: [Link]

  • Title: In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables Source: PMC - NIH URL: [Link]

  • Title: Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies Source: MDPI URL: [Link]

  • Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: PMC URL: [Link]

  • Title: Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: PMC URL: [Link]

  • Title: Natural products targeting the metabolism of amino acids: from discovery to synthetic development Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents Source: ResearchGate URL: [Link]

  • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL: [Link]

  • Title: Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents Source: Taylor & Francis URL: [Link]

  • Title: Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) Source: PubMed URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: MDPI URL: [Link]

  • Title: Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: PubMed URL: [Link]

Sources

Foundational

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of a Novel ROR1 Inhibitor

Preamble: The compound designated by CAS number 757192-77-1 is not extensively documented in publicly available scientific literature. To provide a comprehensive and technically robust guide that fulfills the core requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The compound designated by CAS number 757192-77-1 is not extensively documented in publicly available scientific literature. To provide a comprehensive and technically robust guide that fulfills the core requirements of this request, we will proceed with a detailed pharmacokinetic (PK) profiling plan for a representative, novel small molecule inhibitor targeting Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). For the purpose of this document, this hypothetical yet representative lead compound will be referred to as ROR1-i (CAS 757192-77-1) .

Introduction: The Rationale for Targeting ROR1 and the Imperative of Early PK Profiling

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) has emerged as a compelling target in oncology. As an oncofetal protein, it is highly expressed during embryonic development and subsequently downregulated in most healthy adult tissues.[1][2] However, ROR1 is re-expressed in a wide array of malignancies, including both hematological cancers and solid tumors, where it plays a crucial role in tumor cell survival, proliferation, and metastasis.[2][3][4] This differential expression profile makes ROR1 an attractive target for developing therapies that can selectively eliminate cancer cells with minimal impact on healthy tissues.[1]

The development of small molecule inhibitors against targets like ROR1 is a cornerstone of modern precision oncology.[3] Our lead compound, ROR1-i, represents a promising candidate from a successful hit-to-lead campaign. However, potency in a biochemical assay is merely the first step. A drug must reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug.[5]

This guide provides an in-depth framework for the early-stage pharmacokinetic profiling of ROR1-i. We will eschew a rigid template, instead presenting a logical, tiered approach that begins with fundamental in vitro assessments and progresses to an initial in vivo characterization. The causality behind each experimental choice will be explained, reflecting a model-driven strategy designed to de-risk clinical candidacy and accelerate development by identifying and mitigating potential liabilities early in the discovery pipeline.[1][6]

Section 1: Foundational In Vitro ADME & Physicochemical Profiling

The journey from a potent molecule to a viable drug candidate begins with a suite of in vitro assays designed to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7] These assays are resource-efficient and provide critical data to guide chemical optimization and predict in vivo behavior.[1][4] A tiered screening approach is often employed, as depicted below.

cluster_0 Tier 1: High-Throughput Screening (All Analogs) cluster_1 Tier 2: Lead Characterization (Selected Compounds) cluster_2 Tier 3: Pre-Nomination (Candidate Selection) T1_Sol Kinetic Solubility (pKa, LogP/D) T1_MetStab Metabolic Stability (Human Liver Microsomes) T1_Sol->T1_MetStab T2_Perm Permeability (Caco-2 Assay) T1_MetStab->T2_Perm Promising Analogs T2_PPB Plasma Protein Binding (Equilibrium Dialysis) T2_Perm->T2_PPB T2_CYP CYP450 Inhibition (Major Isoforms) T2_PPB->T2_CYP T2_MetStab2 Metabolic Stability (Hepatocytes) T2_CYP->T2_MetStab2 T3_Pheno CYP Reaction Phenotyping T2_MetStab2->T3_Pheno Lead Candidates T3_Ind CYP Induction T3_Pheno->T3_Ind T3_Trans Transporter Interaction T3_Ind->T3_Trans In Vivo PK Study In Vivo PK Study T3_Trans->In Vivo PK Study

Figure 1: A tiered workflow for in vitro ADME screening of new chemical entities.
Aqueous Solubility

Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, hindering a compound's ability to achieve therapeutic concentrations. For an oral ROR1 inhibitor intended for solid tumors, solubility is non-negotiable.

Protocol: Kinetic Solubility Assessment

  • Compound Preparation: Prepare a high-concentration stock solution of ROR1-i in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Assay Plate Preparation: Add the DMSO stock to a 96-well microplate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.

  • Incubation & Detection: Shake the plate for 1.5-2 hours at room temperature to allow for precipitation of the compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a method like nephelometry, turbidimetry, or UV-Vis spectroscopy against a standard curve.

Lipophilicity (LogD)

Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, profoundly influences its absorption, distribution into tissues, and potential for off-target toxicity. The distribution coefficient (LogD) at physiological pH 7.4 is the most relevant parameter. An optimal LogD (typically 1-3) is sought to balance solubility with the ability to cross cell membranes to reach the intracellular kinase domain of ROR1.

Protocol: Shake-Flask Method for LogD7.4

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).

  • Compound Addition: Add a known amount of ROR1-i to the system.

  • Equilibration: Vigorously shake the mixture until equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Centrifuge to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Accurately measure the concentration of ROR1-i in both phases using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Metabolic Stability

Causality: The rate at which a drug is metabolized, primarily by enzymes in the liver, determines its half-life and oral bioavailability. Rapid metabolism leads to low exposure and may necessitate frequent, high doses. This assay provides an early read on a compound's metabolic liabilities.

Protocol: Microsomal Stability Assay

  • Reagents: Use pooled human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, and an NADPH-regenerating system to sustain enzymatic activity.

  • Incubation: Incubate ROR1-i (typically at 1 µM) with HLM in the presence of the NADPH-regenerating system at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the percentage of ROR1-i remaining relative to the 0-minute time point.

  • Data Analysis: Calculate the intrinsic clearance (Clint) from the rate of compound disappearance.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to distribute into tissues to engage the ROR1 target.[8] High plasma protein binding (>99%) can limit efficacy and complicates the interpretation of PK/PD relationships.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a RED device, which consists of single-use inserts containing a semipermeable membrane (8 kDa MWCO) that separates a plasma chamber from a buffer chamber.

  • Assay Setup: Add plasma spiked with ROR1-i to one chamber and an equal volume of PBS to the other.

  • Equilibration: Incubate the plate at 37°C on a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of ROR1-i in both samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: Fraction unbound (fu) = [Buffer Concentration] / [Plasma Concentration].

ParameterAssayDesired Outcome for ROR1-iRationale
Solubility Kinetic Solubility> 50 µg/mLEnsures sufficient dissolution for absorption and formulation development.
Lipophilicity LogD at pH 7.41.0 - 3.0Balances membrane permeability with aqueous solubility to avoid metabolic and toxicity issues.
Metabolic Stability Human Liver Microsomest1/2 > 30 minIndicates lower intrinsic clearance, suggesting a potentially adequate half-life in vivo.
Plasma Protein Binding Rapid Equilibrium DialysisFraction Unbound (fu) > 1%Ensures a sufficient free fraction of the drug is available to engage the ROR1 target in tumor tissues.
CYP Inhibition Recombinant CYPsIC50 > 10 µMMinimizes the risk of drug-drug interactions (DDIs) with co-administered therapies.
Table 1: Summary of Target In Vitro ADME Profile for an Oral ROR1 Inhibitor.

Section 2: Bioanalytical Method Development and Validation: The Foundation of Trustworthy Data

The validation process must adhere to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance and the harmonized ICH M10 guideline.[2][3][9][10]

Key Validation Parameters:

  • Accuracy: How close the measured values are to the true value.

  • Precision: The degree of scatter or variability in repeated measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.[9] A typical validation run will include calibration standards, and quality control (QC) samples at low, medium, and high concentrations to ensure the method is performing as expected.[9]

Section 3: The First Look In Vivo: Pharmacokinetic Evaluation in Rodents

With a validated bioanalytical method in hand, the first in vivo PK study can be designed. Rodent models, typically rats or mice, are used for these initial studies to understand the compound's behavior in a whole organism.[11][12] This study is critical for determining key PK parameters and calculating the oral bioavailability (F%).

cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Reporting Prep Animal Acclimation & Fasting (Overnight) DosePrep Dose Formulation Prep (IV and PO) Prep->DosePrep Dosing Dose Administration (IV Bolus or PO Gavage) DosePrep->Dosing Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->Sampling Process Plasma Isolation (Centrifugation) Sampling->Process Analysis Sample Analysis (Validated LC-MS/MS) Process->Analysis PK_Calc PK Parameter Calculation (NCA using Phoenix WinNonlin) Analysis->PK_Calc Report Study Report Generation PK_Calc->Report

Figure 2: General workflow for an in vivo rodent pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

1. Animal Model and Housing:

  • Use male Sprague-Dawley rats (n=3-4 per group), weighing 220-250g.

  • Acclimate animals for at least 3 days prior to the study.

  • House animals in environmentally controlled rooms with free access to water.[11] Fast animals overnight before dosing.

2. Dose Formulation and Administration:

  • Intravenous (IV) Group: Formulate ROR1-i at 1 mg/kg in a vehicle suitable for IV injection (e.g., 20% Solutol HS 15 in saline). Administer as a slow bolus via the lateral tail vein. The IV dose provides the reference for 100% bioavailability.

  • Oral (PO) Group: Formulate ROR1-i at 10 mg/kg in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water). Administer using a gavage needle.

3. Blood Sampling:

  • Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

  • IV Time Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Utilize refined sampling techniques like serial microsampling from the saphenous vein to obtain a complete PK profile from each animal, reducing animal usage.[13]

4. Sample Processing and Analysis:

  • Immediately after collection, centrifuge blood samples (e.g., at 3000g for 10 minutes at 4°C) to separate plasma.

  • Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Analyze plasma samples for ROR1-i concentration using the validated LC-MS/MS method.

5. Pharmacokinetic Data Analysis:

  • Calculate PK parameters using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

    • t1/2: Terminal half-life.

    • CL: Clearance (for IV group).

    • Vdss: Volume of distribution at steady-state (for IV group).

    • F%: Oral Bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL) 1250850Maximum observed plasma concentration
Tmax (h) 0.0831.0Time at which Cmax is observed
AUC(0-inf) (h*ng/mL) 280016800Total drug exposure over time
t1/2 (h) 4.54.8Time required for the concentration to decrease by half
CL (mL/min/kg) 6.0-Volume of plasma cleared of drug per unit time
Vdss (L/kg) 2.5-Apparent volume into which the drug distributes
F (%) -60%Fraction of the oral dose that reaches systemic circulation
Table 2: Representative Pharmacokinetic Parameters of ROR1-i in Sprague-Dawley Rats.

Section 4: Integrating Data to Build a PK/PD Relationship and Guide Future Studies

The ultimate goal of early PK profiling is to enable the design of effective efficacy studies. By integrating pharmacokinetic data with pharmacodynamic (PD) data (i.e., the effect of the drug on the body), we can build a PK/PD model. This model elucidates the relationship between drug exposure (PK) and target engagement or downstream pathway modulation (PD).

For ROR1-i, this involves correlating the plasma concentration profile with, for example, the inhibition of ROR1 phosphorylation or the modulation of downstream signaling proteins in tumor xenograft models. This integrated understanding allows researchers to:

  • Establish a Target Exposure: Determine the plasma concentration required to achieve a significant therapeutic effect (e.g., 80% inhibition of tumor growth).

  • Inform Dose Selection: Select doses and schedules for toxicology and efficacy studies that are predicted to maintain the target exposure.

  • Predict Human PK: Use the preclinical data as a foundation for allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile and first-in-human dose.

Conclusion

The pharmacokinetic profiling of a novel therapeutic candidate like ROR1-i is a systematic, data-driven process. It is an essential journey that bridges the gap between identifying a potent molecule and developing an effective medicine. By employing a logical, tiered approach that combines robust in vitro screening with carefully designed in vivo studies, we can build a comprehensive understanding of a compound's ADME properties. This early, in-depth characterization is not merely a data-gathering exercise; it is a critical strategy to mitigate risk, optimize resources, and ultimately increase the probability of advancing a promising ROR1 inhibitor to the clinic to benefit patients with cancer.

References

  • SPH Biotherapeutics (HK) Limited & SPH Biotherapeutics (Shanghai) Limited. (2022, July 25). Developing ROR1 Targeting CAR-T Cells against Solid Tumors in Preclinical Studies. Cancers (Basel). Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available from: [Link]

  • Karolinska Institutet. (2021, December 3). a druggable target: preclinical studies of ROR1 and combinatorial partners in malignancies. Karolinska Institutet Open Archive. Available from: [Link]

  • Sutro Biopharma. (n.d.). Preclinical Development of STRO-003, a ROR1 Targeted Antibody-Drug Conjugate. Sutro Biopharma. Available from: [Link]

  • Frontiers in Oncology. (2021, May 27). Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies. Frontiers. Available from: [Link]

  • Colas, K., Holmberg, K. O., Banerjee, S., et al. (2026, March 13). A RaPID macrocyclic peptide inhibitor of ROR1 strongly reduces proliferation of Diffuse Intrinsic Pontine Glioma cells. ChemRxiv. Available from: [Link]

  • Hojjat-Farsangi, M. (2017, April 13). Targeting ROR1 identifies new treatment strategies in hematological cancers. Journal of Hematology & Oncology. Available from: [Link]

  • DelveInsight. (n.d.). ROR Inhibitors Market Insights, Drugs and Forecast 2034. DelveInsight. Available from: [Link]

  • Wang, Y., et al. (2024, July 11). Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023, March 31). Golgi-Targeting Anticancer Natural Products. MDPI.com. Available from: [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]

  • SpringerLink. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Springer. Available from: [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma. Available from: [Link]

  • IntechOpen. (2023, June 22). The Guidelines for Early Drug Discovery for Future Application. IntechOpen. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs. Available from: [Link]

  • ResearchGate. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2012, September 3). Integrating preclinical data into early clinical development. Taylor & Francis. Available from: [Link]

Sources

Exploratory

Toxicology and safety profile of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

An In-Depth Technical Guide to the Toxicological and Safety Profile of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid Foreword: Charting the Path for a Novel Moiety As Senior Application Scientist, my approach is not t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid

Foreword: Charting the Path for a Novel Moiety

As Senior Application Scientist, my approach is not to merely present a checklist of assays, but to provide a strategic and logical framework for building a comprehensive safety profile. We will delve into the "why" behind each experimental choice, ensuring that the data generated is not only of high quality but also contextually relevant for informed decision-making in the drug development process. This document is intended for researchers, scientists, and drug development professionals, providing a technical roadmap for the nonclinical safety assessment of this and other novel small molecules.

Foundational Assessment: Physicochemical Characterization and In Silico Prediction

Before embarking on extensive biological testing, a thorough understanding of the fundamental properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is paramount. These characteristics can influence its biological activity, pharmacokinetic profile, and potential for off-target effects.

Physicochemical Properties

A summary of the key physicochemical parameters that should be determined is presented below. These values are critical for formulation development and for interpreting subsequent toxicological and pharmacokinetic data.

PropertyImportance in ToxicologyTarget Value/Range
Molecular Weight Influences absorption and distribution.< 500 g/mol (Lipinski's Rule of Five)
LogP (Octanol/Water Partition Coefficient) Predicts lipophilicity and membrane permeability.1-3 for oral absorption
Aqueous Solubility Crucial for formulation and bioavailability.> 100 µM
pKa (Acid Dissociation Constant) Determines the ionization state at physiological pH, affecting absorption and distribution.Relevant acidic and/or basic pKa values should be determined.
Chemical Stability Ensures the integrity of the compound during storage and in biological matrices.Stable under experimental conditions.
In Silico Toxicological Prediction

Computational toxicology models can provide an early indication of potential liabilities, guiding the focus of subsequent in vitro and in vivo studies. These models use the chemical structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid to predict its potential for various toxicities.

Recommended In Silico Assessments:

  • Genotoxicity Prediction: (e.g., DEREK Nexus®, Sarah Nexus®) to identify structural alerts for mutagenicity and clastogenicity.

  • Cardiotoxicity Prediction: (e.g., hERG channel inhibition models) to assess the risk of cardiac arrhythmias.

  • Hepatotoxicity Prediction: (e.g., DILI (Drug-Induced Liver Injury) prediction models) to flag potential for liver damage.

  • Metabolite Prediction: To identify potential reactive metabolites that could contribute to toxicity.

It is crucial to recognize that in silico predictions are not a substitute for experimental data but serve as a valuable tool for hypothesis generation and risk mitigation.

In Vitro Toxicology: A Mechanistic Deep Dive

In vitro assays are the cornerstone of modern toxicology, providing rapid and mechanistic insights into a compound's potential for cellular toxicity.[1][2] This tiered approach allows for early identification of safety concerns and helps to refine the design of more complex in vivo studies.[2][3]

General Cytotoxicity

The initial step is to assess the concentration at which 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid induces cell death. This is typically determined across a panel of cell lines representing various tissues.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: In Vitro Cytotoxicity Workflow

G cluster_workflow In Vitro Cytotoxicity Workflow start Select Relevant Cell Lines (e.g., HepG2, HEK293) plate_cells Plate Cells in 96-well Plates start->plate_cells compound_treatment Treat with Serial Dilutions of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid plate_cells->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.

Genotoxicity

Genotoxicity assays are a critical component of the safety assessment, as they evaluate the potential of a compound to damage DNA, which can lead to mutations and cancer. Regulatory agencies recommend a battery of tests to assess different aspects of genotoxicity.[4]

Recommended Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

  • In Vitro Micronucleus Test: To identify chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[4]

  • In Vitro Chromosomal Aberration Assay: As an alternative or supplement to the micronucleus test.

Cardiotoxicity

Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs from the market.[4] Early assessment of cardiovascular risk is therefore essential.

Key In Vitro Cardiotoxicity Assays:

  • hERG (human Ether-à-go-go-Related Gene) Assay: To assess the potential for QT interval prolongation and arrhythmias. This is a primary screen for cardiotoxicity.

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): A newer initiative that integrates data from multiple ion channel assays and in silico models to provide a more comprehensive assessment of proarrhythmic risk.[1]

  • Stem Cell-Derived Cardiomyocyte Assays: These assays use human-induced pluripotent stem cell-derived cardiomyocytes to assess effects on contractility, electrophysiology, and viability.[1]

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[1]

In Vitro Assays for Hepatotoxicity:

  • Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing. Endpoints include cytotoxicity, mitochondrial toxicity, oxidative stress, and apoptosis.[4]

  • HepG2 Cells: A human hepatoma cell line that is commonly used for initial screening.

  • Bile Salt Export Pump (BSEP) Inhibition Assay: To assess the potential for cholestatic liver injury.

In Vivo Toxicology: A Holistic View

While in vitro assays provide valuable mechanistic information, in vivo studies are essential for understanding the effects of a compound in a whole organism.[5][6] These studies are conducted in accordance with strict ethical guidelines and regulatory requirements, such as those from the OECD and FDA.[7][8][9]

Acute Toxicity

The first in vivo study is typically an acute toxicity study to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity after a single dose.[10][11][12]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animal Selection: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Dose one animal at a time with a starting dose based on in vitro data and in silico predictions.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals have occurred to allow for calculation of the LD50 (median lethal dose).

  • Pathology: Conduct a full necropsy and histopathological examination of major organs.

Repeat-Dose Toxicity

Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) repeat-dose toxicity studies are conducted to assess the effects of longer-term exposure to the compound.[10][11]

Key Parameters Evaluated in Repeat-Dose Toxicity Studies:

  • Clinical Observations: Daily monitoring for signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess organ function.

  • Urinalysis: To evaluate kidney function.

  • Ophthalmology: To detect any ocular changes.

  • Gross Pathology and Organ Weights: At the end of the study.

  • Histopathology: Microscopic examination of all major organs and tissues.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[10][12] These studies are a critical component of the nonclinical safety evaluation.[13]

Diagram: Tiered Approach to In Vivo Toxicology

G cluster_invivo In Vivo Toxicology Testing Strategy acute Acute Toxicity Study (e.g., OECD TG 425) - Determine MTD - Identify target organs repeat_dose Repeat-Dose Toxicity (28-day and 90-day) - Assess long-term effects - NOAEL determination acute->repeat_dose safety_pharm Safety Pharmacology - Cardiovascular (ICH S7B) - CNS (ICH S7A) - Respiratory (ICH S7A) repeat_dose->safety_pharm repo_dev Reproductive and Developmental Toxicity (as needed) safety_pharm->repo_dev

Caption: A tiered approach for the in vivo toxicological evaluation of a new chemical entity.

ADME and Pharmacokinetics: Understanding Exposure

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is crucial for interpreting toxicology data and for predicting its behavior in humans. Pharmacokinetic (PK) studies measure the concentration of the compound in the body over time.

Key ADME/PK Parameters:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Volume of Distribution (Vd): The extent to which the compound distributes into tissues.

  • Clearance (CL): The rate at which the compound is removed from the body.

  • Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.

  • Metabolite Identification: To identify the major metabolic pathways and any potentially reactive metabolites.

Data Synthesis and Risk Assessment

The culmination of the toxicological evaluation is the integration of all in vitro and in vivo data to formulate a comprehensive risk assessment. This involves:

  • Hazard Identification: Identifying the potential adverse effects of the compound.

  • Dose-Response Assessment: Determining the relationship between the dose of the compound and the observed toxic effects.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed in repeat-dose toxicity studies.

  • Exposure Assessment: Determining the expected level of human exposure.

  • Risk Characterization: Combining the hazard, dose-response, and exposure information to estimate the risk to humans.

The NOAEL is a key parameter used to calculate the maximum recommended starting dose (MRSD) for first-in-human clinical trials.

Conclusion: A Commitment to Scientific Rigor

The toxicological evaluation of a novel compound such as 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a complex and multifaceted process. The framework outlined in this guide provides a scientifically sound and regulatory-compliant approach to building a comprehensive safety profile. By adhering to these principles of thorough investigation and data-driven decision-making, we can ensure the responsible advancement of new chemical entities with the ultimate goal of improving human health.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • Guidelines for the Testing of Chemicals.
  • In vivo toxicology studies. Vivotecnia.
  • Testing of chemicals.
  • OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025, December 5). Holland & Knight.
  • OECD Guidelines: A Pillar of Chemical Safety and Labor
  • OECD Guidelines for the testing of chemicals and related documents. (2021, October 14). Norecopa.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net.
  • In Vivo Toxicity Study.
  • In Vitro Toxicology Services. Eurofins Discovery.
  • In vivo Toxicology. InterBioTox.
  • Guidance for Industry. U.S.
  • In vivo toxicology and safety pharmacology. Nuvisan.
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. Benchchem.
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). WuXi AppTec.

Sources

Foundational

Target Identification for 4-Acetylphenyl Sulfonyl Amino Butanoic Acid Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Chemical Biologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The deconvolution of molecular targets for novel pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The deconvolution of molecular targets for novel pharmacophores is a critical bottleneck in modern drug discovery. Derivatives of 4-acetylphenyl sulfonyl amino butanoic acid represent a highly privileged chemical space. Structurally, these compounds combine a hydrophobic 4-acetylphenyl moiety, a sulfonamide linker, and a terminal carboxylic acid. This specific triad strongly suggests an affinity for zinc-dependent metalloenzymes, most notably Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere theoretical associations. This guide provides a field-proven, causality-driven framework for identifying and validating the exact molecular targets of these derivatives using a triad of advanced biophysical and chemoproteomic techniques: Activity-Based Protein Profiling (ABPP), Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assays (CETSA).

Pharmacophore Profiling & Mechanistic Rationale

Before initiating empirical target deconvolution, we must establish a structural hypothesis. The 4-acetylphenyl sulfonyl amino butanoic acid scaffold possesses three distinct functional domains that dictate its interactome:

  • The Carboxylic Acid (Zinc-Binding Group - ZBG): While hydroxamic acids are traditional ZBGs, carboxylic acids are considered "softer" binders. They exhibit lower absolute affinity for catalytic zinc ions but offer dramatically superior selectivity profiles, mitigating the off-target musculoskeletal toxicities historically associated with broad-spectrum metalloproteinase inhibitors[1][2].

  • The Sulfonamide Linker: This moiety serves a dual purpose. It can participate in hydrogen bonding with the enzyme backbone (e.g., Leu185 and Ala186 in MMPs) while acting as a rigid vector to direct the hydrophobic tail[3].

  • The 4-Acetylphenyl Group: This bulky, hydrophobic aromatic ring is perfectly primed to plunge into deep, lipophilic specificity pockets, such as the S1' pocket of MMP-12 or MMP-13, driving isozyme selectivity[3].

TargetID_Workflow A Compound Library (Sulfonamide Derivatives) B Phenotypic / Enzymatic Screening A->B Hits C ABPP LC-MS/MS (Proteome Profiling) B->C Deconvolution D SPR Analysis (Kinetic Validation) C->D Candidate Targets E CETSA / ITDRF (Cellular Target Engagement) D->E High Affinity F Validated Target (e.g., MMP-12) E->F In Vivo Context

Fig 1. End-to-end target deconvolution workflow for sulfonamide derivatives.

Unbiased Target Deconvolution via Activity-Based Protein Profiling (ABPP)

To identify the specific metalloenzymes targeted by the butanoic acid derivatives without preconceived bias, we employ competitive Activity-Based Protein Profiling (ABPP)[4].

Causality in Experimental Design: We utilize a broad-spectrum, biotinylated metalloproteinase photoaffinity probe. By pre-incubating the cellular proteome with our 4-acetylphenyl sulfonyl derivative, the compound will occupy the active sites of its specific targets. When the broad-spectrum probe is subsequently added, it cannot bind to the occupied sites. Quantitative LC-MS/MS will reveal these specific targets as "depleted" signals compared to a vehicle control.

ABPP_Logic N1 Cell Lysate N2 Incubate with Sulfonamide N1->N2 N3 Add Broad-Spectrum Activity Probe N2->N3 N4 Streptavidin Enrichment N3->N4 N5 Quantitative LC-MS/MS N4->N5

Fig 2. Competitive Activity-Based Protein Profiling (ABPP) logic for target identification.

Kinetic Validation via Surface Plasmon Resonance (SPR)

Once ABPP identifies candidate targets (e.g., MMP-12 or MMP-13), we must validate the direct, label-free physical interaction. SPR is ideal because it resolves the binding event into association ( kon​ ) and dissociation ( koff​ ) rates, rather than just an equilibrium constant ( KD​ )[5].

SPR Step-by-Step Methodology

Self-Validating Protocol Design: We use a reference channel with an inactive mutant or blocked surface to subtract bulk refractive index changes and non-specific binding.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) chip. Why? The 3D hydrogel matrix provides a high binding capacity, which is critical when immobilizing low-molecular-weight targets to achieve a sufficient maximum response ( Rmax​ ) for small molecule detection.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Target Immobilization: Dilute the recombinant target protein (e.g., MMP-12 catalytic domain) in 10 mM Sodium Acetate (pH 4.5). Why pH 4.5? This is below the isoelectric point (pI) of most MMPs, ensuring a net positive charge on the protein for electrostatic pre-concentration onto the negatively charged dextran matrix.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters.

  • Analyte Injection (Single-Cycle Kinetics): Inject the 4-acetylphenyl sulfonyl amino butanoic acid derivative in a 5-step concentration series (e.g., 3.125 nM to 50 nM) without regeneration between injections. Why? Single-cycle kinetics prevent the degradation of the fragile protein surface that often occurs with harsh regeneration buffers.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Cellular Target Engagement via CETSA

Biochemical binding (SPR) does not guarantee cellular efficacy. To prove that our sulfonamide derivatives penetrate the cell membrane and engage the target in a physiological environment, we utilize the Cellular Thermal Shift Assay (CETSA)[6][7].

Causality in Experimental Design: Proteins unfold and aggregate at elevated temperatures. When a small molecule binds to a protein, it thermodynamically stabilizes the folded state, shifting the aggregation temperature ( Tagg​ ) higher.

CETSA Step-by-Step Methodology
  • Cell Culture & Dosing: Culture target-expressing cells (e.g., A549 or primary macrophages) to 80% confluence. Treat with 10 µM of the derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen. Why? Freeze-thaw is preferred over detergent-based lysis (like RIPA) because harsh detergents can artificially alter the thermodynamic stability of the target protein, leading to false-positive thermal shifts[7].

  • Soluble Fraction Isolation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured proteins will pellet, leaving only the stabilized, folded proteins in the supernatant.

  • Quantification: Analyze the supernatant via Western Blotting using target-specific antibodies. Plot the band intensity against temperature to calculate the ΔTagg​ .

Quantitative Data Synthesis

To benchmark the efficacy of the 4-acetylphenyl sulfonyl amino butanoic acid scaffold, experimental data must be synthesized to compare ZBG chain lengths and target selectivity.

Table 1: Representative Biophysical and Cellular Profiling Data for Sulfonamide Derivatives

Compound DerivativePrimary TargetIC₅₀ (nM)SPR KD​ (nM)SPR koff​ (s⁻¹)CETSA ΔTagg​ (°C)
Derivative A (Butanoic ZBG)MMP-1245.252.11.2 × 10⁻⁴+4.5
Derivative B (Propanoic ZBG)MMP-12120.5135.04.5 × 10⁻⁴+2.1
Derivative A (Butanoic ZBG)MMP-1>10,000>10,000N/AN/A
Derivative A (Butanoic ZBG)CA-IX850.0910.58.8 × 10⁻³+0.8

Data Interpretation: The butanoic acid derivative (Derivative A) shows superior affinity and a slower dissociation rate ( koff​ ) compared to the propanoic analog. The extended carbon chain likely allows the carboxylic acid to optimally chelate the catalytic zinc while the 4-acetylphenyl group perfectly anchors into the S1' pocket. Furthermore, the massive selectivity over MMP-1 validates the hypothesis that carboxylic acids prevent indiscriminate metalloenzyme binding[1].

Conclusion & Future Perspectives

The identification of targets for 4-acetylphenyl sulfonyl amino butanoic acid derivatives requires a multi-tiered approach. By combining the unbiased proteome-wide screening capabilities of ABPP[4] with the precise kinetic resolution of SPR[5] and the physiological validation of CETSA[7], researchers can establish a watertight, self-validating data package. This workflow not only confirms primary targets (like MMP-12/13) but maps the broader polypharmacological landscape, accelerating the transition from chemical hit to optimized lead therapeutic.

References

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: nih.gov
  • Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays Source: springern
  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold Source: nih.gov
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: nih.gov
  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors Source: nih.gov
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: bio-protocol.org
  • Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors Source: researchg

Sources

Exploratory

An In-depth Technical Guide to the Exploratory Research of Sulfonamide-Based Butanoic Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of sulfonamide-based butanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as histone deacetylase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of sulfonamide-based butanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as histone deacetylase (HDAC) inhibitors for anticancer applications. We delve into the rationale behind their design, detailed synthetic methodologies, mechanisms of action, and robust protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and advancement of novel therapeutics. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as a foundational resource for the synthesis, characterization, and application of this promising class of molecules.

Introduction: The Convergence of Two Pharmacophores

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. Sulfonamide-based butanoic acid derivatives exemplify this approach, harnessing the well-established biological activities of both the sulfonamide and butanoic acid moieties.

The sulfonamide group (-SO₂NH₂) is a versatile functional group found in a wide array of clinically approved drugs, exhibiting antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2][3][4] Its ability to act as a bioisostere for other functional groups and its capacity for strong hydrogen bonding interactions make it a valuable component in drug design.[5]

Butyric acid, a short-chain fatty acid, and its derivatives are known to play crucial roles in cellular processes, including the regulation of gene expression.[6][7] A key mechanism of action for many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[6][8] HDAC inhibitors have emerged as a promising class of anticancer agents, with several compounds approved for clinical use.[1][9]

The amalgamation of these two pharmacophores has led to the development of potent therapeutic agents, most notably in the realm of oncology. This guide will provide a detailed roadmap for the exploration of this chemical space.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of sulfonamide-based butanoic acid derivatives can be approached through several strategic pathways. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. The most common and effective methods involve the formation of the sulfonamide bond through the reaction of a sulfonyl chloride with an amine.[3][10]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of these derivatives, which typically involves the preparation of key intermediates followed by a coupling reaction.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling & Final Product A Aromatic/Aliphatic Amine C Sulfonyl Chloride Intermediate A->C Chlorosulfonation B Butanoic Acid Derivative D Amine-Functionalized Butanoic Acid Ester B->D Functional Group Interconversion E Sulfonamide Coupling C->E D->E F Ester Hydrolysis E->F Purification G Final Sulfonamide-Based Butanoic Acid Derivative F->G Purification

Caption: Generalized synthetic workflow for sulfonamide-based butanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of a generic 4-(N-arylsulfonylamino)butanoic acid, a common scaffold in this class of compounds.

Step 1: Preparation of the Sulfonyl Chloride

  • To a stirred solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Sulfonamide Bond Formation

  • Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a solution of 4-aminobutanoic acid ethyl ester (1.1 eq) and a base (e.g., triethylamine or pyridine, 2.0 eq) in the same solvent at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide ester.

Step 3: Ester Hydrolysis

  • Dissolve the purified sulfonamide ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide, 3.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final sulfonamide-based butanoic acid derivative.

Mechanism of Action: Targeting Histone Deacetylases

The primary mechanism of action for many anticancer sulfonamide-based butanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][9] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[5][11] In many cancers, HDACs are overexpressed or their activity is dysregulated, resulting in the silencing of tumor suppressor genes.

The HDAC Inhibitor Pharmacophore

HDAC inhibitors typically possess a three-part pharmacophore:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. For the compounds discussed herein, the butanoic acid moiety can be derivatized to a hydroxamic acid, which is a potent ZBG.

  • Linker: This is typically a hydrophobic chain that connects the ZBG to the cap group and fits into the narrow channel of the HDAC active site.

  • Cap Group: This is a larger, often aromatic group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity. The sulfonamide moiety is often part of the cap group or the linker.

The following diagram illustrates the interaction of a typical sulfonamide-based butanoic acid HDAC inhibitor with the enzyme's active site.

HDAC_Interaction cluster_0 HDAC Active Site cluster_1 Inhibitor Molecule Zinc Zn²⁺ Pocket Hydrophobic Pocket Surface Enzyme Surface ZBG Butanoic Acid (or derivative) ZBG->Zinc Chelation Linker Linker Chain Linker->Pocket Hydrophobic Interaction Cap Sulfonamide-Containing Cap Group Cap->Surface Surface Interaction

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid: A Detailed Protocol for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, a compound of int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, a compound of interest in medicinal chemistry and drug development. The synthesis is based on the nucleophilic substitution reaction between 4-acetylbenzenesulfonyl chloride and 4-aminobutanoic acid (GABA). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the experimental choices, safety precautions, and methods for characterization of the final product.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] The target molecule, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, incorporates the pharmacologically significant γ-aminobutyric acid (GABA) moiety, a primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Derivatives of GABA are explored for their potential in treating various neurological disorders.[3][4] This protocol details a reliable method for the synthesis of this sulfonamide derivative, which can serve as a key intermediate for further structural modifications and biological screening.

The synthetic strategy hinges on the well-established formation of a sulfonamide bond by reacting a sulfonyl chloride with a primary amine.[5][6][7] In this case, the commercially available 4-acetylbenzenesulfonyl chloride is reacted with 4-aminobutanoic acid. The choice of a suitable base and solvent system is crucial for the successful and high-yielding synthesis of the target compound.

Reaction Scheme

Synthesis_Scheme 4-Acetylbenzenesulfonyl_chloride 4-Acetylbenzenesulfonyl chloride Target_Molecule 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid 4-Acetylbenzenesulfonyl_chloride->Target_Molecule + Pyridine, Dichloromethane (DCM) 4-Aminobutanoic_acid 4-Aminobutanoic acid (GABA) 4-Aminobutanoic_acid->Target_Molecule

Caption: Overall synthetic workflow for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-Acetylbenzenesulfonyl chloride≥95.0%Sigma-Aldrich1788-10-9[8]
4-Aminobutanoic acid (GABA)≥99%Sigma-Aldrich56-12-2
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)1 M solutionFisher Scientific7647-01-0
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminobutanoic acid in anhydrous dichloromethane (DCM).

  • To this suspension, add 2.2 equivalents of anhydrous pyridine. The addition of excess pyridine is crucial as it acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5][7]

  • Cool the mixture to 0 °C in an ice bath with continuous stirring. This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and minimize side product formation.

Step 2: Addition of 4-Acetylbenzenesulfonyl Chloride
  • In a separate 50 mL flask, dissolve 1.0 equivalent of 4-acetylbenzenesulfonyl chloride in anhydrous DCM.

  • Transfer the 4-acetylbenzenesulfonyl chloride solution to a dropping funnel.

  • Add the solution dropwise to the stirred mixture of 4-aminobutanoic acid and pyridine at 0 °C over a period of 30-45 minutes. A slow, controlled addition is essential to prevent a rapid increase in temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

Step 3: Reaction Monitoring and Work-up
  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's completion.

  • Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (HCl) to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution). These washing steps are performed to remove any remaining pyridine, unreacted starting materials, and aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The choice of purification method will depend on the purity of the crude product as determined by TLC.

Characterization of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the acetylphenyl group, the methylene protons of the butanoic acid chain, and the NH proton of the sulfonamide. The acetyl methyl protons will appear as a singlet.
¹³C NMR Signals for the carbonyl carbon of the acetyl group and the carboxylic acid, as well as the aromatic and aliphatic carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the ketone and carboxylic acid, and the S=O stretches of the sulfonyl group.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₅NO₅S, MW: 285.32 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 4-Acetylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[9][10] Handle with care and avoid contact with skin and eyes.

  • Pyridine is a flammable and toxic liquid. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Extend the reaction time.
Loss of product during work-upPerform extractions carefully. Use an adequate amount of drying agent.
Impure Product Presence of starting materialsOptimize the purification method (recrystallization or column chromatography).
Formation of side productsControl the reaction temperature carefully during the addition of the sulfonyl chloride.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. By following these step-by-step instructions and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various drug discovery and development programs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • 4-Amino butanoic-acid derivatives, their preparation and their use. Google Patents.
  • γ-Aminobutyrate-A Receptor Modulation by 3-Aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. ACS Publications. Available at: [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PMC. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • 4-(4-Aminophenyl)butanoic acid. PubChem. Available at: [Link]

  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Method of producing 4-chlorobutane-1-sulfonyl chloride. Google Patents.
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • 4-Acetylbenzenesulfonyl chloride. IndiaMART. Available at: [Link]

  • 4-Amino-butanoic-acid derivatives, preparation and use. Google Patents.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

Sources

Application

Preparation and Handling of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid Stock Solutions

Physicochemical Profiling & Causality of Solvation As a specialized sulfonamide derivative incorporating a gamma-aminobutyric acid (GABA) backbone, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS RN: 757192-77-1)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality of Solvation

As a specialized sulfonamide derivative incorporating a gamma-aminobutyric acid (GABA) backbone, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS RN: 757192-77-1)[1] presents unique solvation challenges. Its molecular architecture dictates its behavior in solution:

  • Hydrophobic Core: The bulky 4-acetylphenyl moiety dominates the molecule's lipophilicity, resulting in poor aqueous solubility at neutral or acidic pH levels.

  • Ionizable Groups: The terminal carboxylic acid (pKa ~4.5) and the sulfonamide linkage (pKa ~10) provide pH-dependent solubility. While the compound can be dissolved in strong bases (e.g., 0.1 M NaOH), this approach risks base-catalyzed hydrolysis of the acetyl group.

  • Solvent Selection Causality: To achieve a stable, high-concentration primary stock solution (e.g., 50 mM) without degrading the compound, an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is mandatory. DMSO possesses a high dielectric constant that effectively disrupts the intermolecular hydrogen bonding of the crystal lattice while stabilizing the hydrophobic core, ensuring complete and non-destructive dissolution.

Quantitative Solvation Data

The following table summarizes the critical physicochemical parameters required for accurate stoichiometric calculations and solvent selection[1].

ParameterSpecification
Chemical Name 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
CAS Registry Number 757192-77-1
Molecular Formula C₁₂H₁₅NO₅S
Molecular Weight 285.32 g/mol
Monoisotopic Mass 285.0671 Da
Primary Solvent (Stock) 100% Anhydrous DMSO (Recommended up to 50 mM)
Aqueous Solubility < 1 mM at pH 7.0 (Requires basic pH for ionization)
Storage Temperature -20°C to -80°C (Protect from light and moisture)

Experimental Workflow

Workflow A 1. Equilibration & Weighing (Analytical Balance) B 2. Primary Solvation (100% Anhydrous DMSO) A->B Add Solvent C 3. Homogenization (Vortex & Sonication) B->C Dissolve D 4. Clarification (0.22 µm PTFE Filter) C->D Filter E 5. Aliquoting & Storage (Argon Purge, -20°C) D->E Preserve F 6. Working Solution (Aqueous Dilution) E->F Assay Prep

Workflow for the preparation, storage, and dilution of chemical stock solutions.

Step-by-Step Experimental Protocols

Phase 1: Primary Stock Preparation (50 mM in DMSO)

To prepare exactly 1.0 mL of a 50 mM stock solution, you will need 14.27 mg of the compound ( 0.001 L×0.050 mol/L×285.32 g/mol ).

  • Thermal Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder, leading to inaccurate weighing and introducing water that can trigger gradual hydrolysis.

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh exactly 14.27 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

    • Causality: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Water impurities in the primary solvent drastically reduce the solubility limit and cause the compound to precipitate over time.

  • Homogenization: Vortex the vial vigorously for 60 seconds. If microcrystals remain, subject the sealed vial to water-bath sonication for 2–5 minutes at room temperature.

    • Causality: Sonication provides the necessary mechanical energy to overcome the activation energy of dissolution, breaking apart the remaining crystal lattice.

  • Clarification (Optional but Recommended): Filter the homogenized solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PTFE is highly chemically resistant and compatible with 100% DMSO. Utilizing standard Polyethersulfone (PES) or Cellulose Acetate filters will result in polymer dissolution, contaminating the stock with toxic leachables.

Phase 2: Working Solution Preparation (Aqueous Dilution)
  • Buffer Preparation: Select the appropriate assay buffer (e.g., PBS pH 7.4 or cell culture media).

  • Dilution Technique: Introduce the DMSO stock solution dropwise into the aqueous buffer while it is actively vortexing or stirring.

    • Causality: Rapid bolus addition creates localized zones of high concentration and low dielectric constant. This overcomes the metastable zone width, triggering irreversible precipitation (crashing out) of the hydrophobic molecule.

  • Solvent Limit: Ensure the final concentration of DMSO in the working solution does not exceed 0.1% (v/v) for cell-based assays.

Quality Control & Storage (Self-Validating System)

To guarantee reproducibility and prevent the use of degraded compounds, the storage protocol must function as a self-validating system:

  • Glass Aliquoting: Divide the 50 mM stock into single-use aliquots (e.g., 20–50 µL) in glass vials with Teflon-lined screw caps.

    • Causality: Polypropylene microcentrifuge tubes are permeable to organic solvents and will lose volume over long-term storage, artificially inflating the stock concentration[2]. Furthermore, repeated freeze-thaw cycles introduce thermal stress and moisture.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing. This displaces oxygen and moisture, preventing oxidative degradation of the sulfonamide group. Store hazardous and sensitive chemicals in designated, secure, and well-ventilated areas[3] at -20°C to -80°C.

  • The Validation Check (Tyndall Effect): Before utilizing a stored aliquot for critical downstream assays, perform a visual inspection. Shine a focused laser beam through the vial; the scattering of light (Tyndall effect) indicates the presence of undissolved microcrystals. If light scattering is observed, the solution has nucleated and must be re-sonicated. If precipitation persists, discard the aliquot. For rigorous validation, quantify the active concentration via LC-MS against a freshly prepared standard curve.

References

  • Title: 757192-77-1 (C12H15NO5S) - PubChemLite Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]

  • Title: Preparation of Stock Solutions Source: Enfanos URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Validated Reversed-Phase HPLC Method for the Quantification of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (CAS 757192-77-1)

Abstract This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (CAS 757192-77-1), a compound of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (CAS 757192-77-1), a compound of interest in pharmaceutical development. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible analytical procedure suitable for quality control and research purposes. The protocol herein has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high levels of specificity, linearity, accuracy, and precision.

Introduction

The compound 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (Molecular Formula: C12H15NO5S) is a molecule with potential applications in the pharmaceutical industry.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and for meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture. This application note provides a comprehensive, step-by-step protocol for a validated HPLC method, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Chemical Properties of CAS 757192-77-1

  • IUPAC Name: 4-[(4-acetylphenyl)sulfonylamino]butanoic acid

  • CAS Number: 757192-77-1

  • Molecular Formula: C12H15NO5S[1]

  • Molecular Weight: 285.32 g/mol

  • Structure: alt text

    Image Source: PubChem CID 135798735

  • Predicted XlogP: 0.4[1]

The presence of a phenyl ring and a carbonyl group constitutes a chromophore, making UV detection a suitable choice for quantification. The relatively low XlogP value suggests moderate polarity, making reversed-phase HPLC an ideal separation technique.

Experimental

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Ultrasonic bath.

Chemicals and Reagents
  • 4-[(4-acetylphenyl)sulfonylamino]butanoic acid reference standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH2PO4, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

Chromatographic Conditions

The chosen chromatographic conditions are designed to provide a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring good resolution from any potential impurities. A C18 column is selected due to its versatility and suitability for moderately polar compounds. The mobile phase composition is optimized to achieve the desired retention and peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Solution Preparation
  • Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 65:35 ratio. Degas using an ultrasonic bath for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 50 µg/mL) six times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and also determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the reference standard.

  • If available, inject solutions containing known impurities or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is free from interference.

Linearity and Range

Rationale: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Procedure:

  • Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Should be minimal and not significantly different from zero.
Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Procedure:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix if available.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Rationale: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Procedure: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The overall %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Procedure (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

Robustness

Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Procedure:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution with each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Acetonitrile Content ± 2%

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 A1 System Equilibration P2->A1 A2 System Suitability Test A1->A2 A3 Inject Samples A2->A3 A4 Data Acquisition A3->A4 V1 Specificity A4->V1 V2 Linearity & Range A4->V2 V3 Accuracy A4->V3 V4 Precision A4->V4 V5 LOD & LOQ A4->V5 V6 Robustness A4->V6

Caption: Experimental workflow for HPLC analysis and method validation.

Validation_Parameters cluster_quantitative Quantitative Assurance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity center Validated HPLC Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability Linearity->Range Precision->Accuracy LOQ->Linearity

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Authored by: Your Senior Application Scientist Introduction 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a compound of interest for which standardized in vivo dosing protocols are not yet established. Its chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a compound of interest for which standardized in vivo dosing protocols are not yet established. Its chemical structure, featuring a sulfonamide and a butanoic acid moiety, suggests potential biological activity. The purpose of these application notes is to provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for this compound. This document will detail a logical, step-by-step approach, from initial physicochemical characterization and formulation development to preclinical model selection and the design of pharmacokinetic and pharmacodynamic studies.

The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility. By following this guide, researchers can systematically determine the optimal dosing regimen for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid to effectively evaluate its therapeutic potential in preclinical settings.

Part 1: Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is the foundational step in developing a viable in vivo dosing strategy. These properties will dictate the formulation approach and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Assessment

The solubility of a compound is a critical determinant of its oral bioavailability.[1][2] A tiered approach is recommended to assess the solubility of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in various pharmaceutically acceptable solvents.

Protocol 1: Equilibrium Solubility Determination

  • Prepare a stock solution: Accurately weigh a known amount of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

  • Select a range of solvents: Include aqueous buffers (pH 2, 4.5, 6.8, and 7.4), co-solvents (e.g., ethanol, propylene glycol, PEG 400), and lipids (e.g., sesame oil, Miglyol 812).

  • Incubate: Add an excess of the compound to each solvent in a sealed vial. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge or filter the samples to separate the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analyze data: Express solubility in mg/mL or µg/mL.

LogP Determination

The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which influences its membrane permeability and potential for distribution into tissues.

Protocol 2: Shake-Flask Method for LogP Determination

  • Prepare solutions: Dissolve a known concentration of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in both n-octanol and water (or a suitable buffer).

  • Mix and equilibrate: Combine equal volumes of the n-octanol and aqueous solutions in a separatory funnel. Shake vigorously for a set period and then allow the phases to separate completely.

  • Quantify: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculate LogP: LogP = log ([Concentration in octanol] / [Concentration in water]).

PropertyExperimental MethodDesired OutcomeImplication for Formulation
Aqueous Solubility Equilibrium solubility in buffers of varying pHQuantitative value (mg/mL) at different pHsLow solubility may necessitate enabling formulations such as co-solvents, suspensions, or lipid-based systems.[1][2]
LogP Shake-flask methodUnitless valueHigh LogP suggests good membrane permeability but may also indicate poor aqueous solubility.
pKa Potentiometric titration or UV-spectrophotometrypKa value(s)Indicates the ionization state of the molecule at different physiological pHs, affecting solubility and absorption.
Solid-State Characterization DSC, TGA, PXRDCrystalline form, melting point, thermal stabilityDetermines the physical stability of the compound and can influence dissolution rate. Amorphous forms often have higher solubility but may be less stable.[3]

Part 2: Formulation Development for In Vivo Administration

For poorly soluble compounds, the formulation is a critical factor in achieving adequate systemic exposure for efficacy and toxicology studies.[4] The choice of formulation will depend on the physicochemical properties determined in Part 1 and the intended route of administration.

Formulation Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

Formulation_Selection A Start: Physicochemical Characterization Data B Is aqueous solubility > 1 mg/mL at physiological pH? A->B C Simple Aqueous Solution (e.g., saline, PBS) B->C Yes D Is the compound ionizable? B->D No K End: Formulation for In Vivo Studies C->K E pH-adjusted Solution D->E Yes F Is the compound soluble in co-solvents? D->F No E->K G Co-solvent System (e.g., PEG400, ethanol) F->G Yes H Is the compound lipophilic (LogP > 3)? F->H No G->K I Lipid-based Formulation (e.g., oil, SEDDS) H->I Yes J Suspension (micronized or nanosized) H->J No I->K J->K

Caption: Decision workflow for formulation selection.

Protocol for Preparing a Co-solvent Formulation

This protocol is suitable if 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid exhibits poor aqueous solubility but is soluble in water-miscible organic solvents.

  • Vehicle Selection: Screen various co-solvents (e.g., PEG 400, propylene glycol, ethanol, DMSO) for their ability to dissolve the compound at the desired concentration. Ensure the selected co-solvents are well-tolerated in the chosen animal species at the intended dose volume.

  • Preparation:

    • Accurately weigh the required amount of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

    • Add the co-solvent(s) incrementally while vortexing or sonicating to aid dissolution.

    • Once the compound is fully dissolved, add the aqueous component (e.g., saline or water for injection) to the final volume.

  • Pre-Dosing Check: Visually inspect the final formulation for any precipitation or signs of instability. If the compound precipitates upon addition of the aqueous phase, consider using a precipitation inhibitor or exploring alternative formulation strategies.[1]

Protocol for Preparing a Suspension Formulation

If the compound has very low solubility across all acceptable vehicles, a suspension may be necessary.

  • Particle Size Reduction: To improve the dissolution rate and bioavailability, consider reducing the particle size of the compound through micronization or nanocrystallization.[2]

  • Vehicle and Excipient Selection:

    • Wetting Agent: Use a surfactant (e.g., Tween 80, Poloxamer 188) to ensure uniform dispersion of the hydrophobic particles in the aqueous vehicle.

    • Suspending Agent: Incorporate a viscosity-enhancing agent (e.g., carboxymethylcellulose, xanthan gum) to prevent settling of the particles.

  • Preparation:

    • Create a paste by triturating the micronized compound with the wetting agent.

    • Gradually add the suspending vehicle to the paste while mixing continuously to form a uniform suspension.

    • Homogenize the suspension to ensure a consistent particle size distribution.

  • Pre-Dosing Check: Ensure the suspension is easily re-suspendable upon gentle shaking and maintain continuous stirring during dosing to ensure dose uniformity.

Part 3: Preclinical Model Selection and Study Design

The selection of an appropriate animal model is crucial for obtaining translatable data. The choice of model should be guided by the hypothesized mechanism of action of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. The sulfonamide moiety suggests potential activity as an inhibitor of various enzymes or as a modulator of receptors. Given the structural similarities to compounds targeting prostaglandin E2 (PGE2) receptors, particularly the EP2 receptor, this pathway presents a plausible starting point for investigation.[5][6]

Rationale for EP2 Receptor-Targeted Models

The EP2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and bone formation.[6][7] Therefore, if the compound is hypothesized to be an EP2 agonist or antagonist, relevant animal models of these conditions would be appropriate.

Potential IndicationRecommended Animal ModelRationale
Inflammation (e.g., Arthritis) Collagen-induced arthritis (CIA) in mice or ratsEP2 activation mediates joint inflammation in this model.[5]
Neurodegeneration (e.g., Alzheimer's, Parkinson's) Transgenic mouse models (e.g., APP/PS1 for Alzheimer's)EP2 receptors are expressed in neurons, astrocytes, and microglia and are implicated in neuroinflammation.[5]
Ocular Diseases (e.g., Glaucoma) Primate, dog, or rabbit modelsThe EP2 receptor is abundantly expressed in mammalian ocular tissues.[8]
Kidney Disease Munich Wistar Frömter (MWF) rat modelThis model exhibits increased endogenous PGE2 and is suitable for studying the effects of EP2/EP4 blockade.[9]
Dose Escalation and Pharmacokinetic (PK) Study Design

The initial in vivo studies should aim to determine the maximum tolerated dose (MTD) and characterize the pharmacokinetic profile of the compound. These studies must adhere to Good Laboratory Practice (GLP) guidelines.[10][11]

Protocol 3: Single Ascending Dose (SAD) Study in Rodents

  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Dose Group Selection: Based on any available in vitro potency data and the results of acute toxicity studies, select a starting dose and several escalating dose levels (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the formulated compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • PK Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in plasma.

  • PK Parameter Calculation: Use software such as WinNonlin to calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Tolerability Assessment: Monitor the animals for clinical signs of toxicity, changes in body weight, and any adverse reactions throughout the study.

PK_Study_Workflow A Dose Group Assignment B Compound Administration A->B C Serial Blood Sampling B->C G Tolerability Assessment B->G D Plasma Processing & Storage C->D E Bioanalytical Quantification (LC-MS/MS) D->E F Pharmacokinetic Analysis E->F H Data Interpretation & Report F->H G->H

Caption: Workflow for a preclinical pharmacokinetic study.

Part 4: Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile and tolerability have been established, the next step is to assess the pharmacodynamic effects and therapeutic efficacy of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in a relevant disease model.

Biomarker Analysis

In conjunction with efficacy studies, the measurement of relevant biomarkers can provide evidence of target engagement and help to establish a dose-response relationship. If targeting the EP2 receptor, downstream signaling molecules such as cyclic AMP (cAMP) could be measured in relevant tissues.

Protocol 4: Ex Vivo cAMP Measurement in Tissue

  • Dosing: Dose animals with a range of doses of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid based on the PK data.

  • Tissue Collection: At a time point corresponding to the expected peak drug concentration (Tmax), euthanize the animals and collect the target tissue (e.g., brain, spleen, kidney).

  • Homogenization: Immediately snap-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Quantification: Measure the concentration of cAMP in the tissue homogenates using a commercially available ELISA or TR-FRET assay kit.

  • Analysis: Correlate the tissue cAMP levels with the administered dose and the corresponding plasma concentrations of the compound.

Efficacy Study Design

The design of the efficacy study will be specific to the chosen animal model. The following is a general framework.

  • Model Induction: Induce the disease state in the animals (e.g., collagen injection for CIA).

  • Treatment Groups: Include a vehicle control group, a positive control group (a compound with known efficacy in the model), and several dose groups of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

  • Dosing Regimen: Based on the PK data, determine the dosing frequency required to maintain drug exposure above the target concentration.

  • Efficacy Endpoints: Measure relevant endpoints to assess the therapeutic effect of the compound (e.g., paw swelling and clinical score in the CIA model).

  • Statistical Analysis: Use appropriate statistical methods to compare the treatment groups to the control groups.

Conclusion

The development of a successful in vivo dosing strategy for a novel compound like 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid requires a systematic and data-driven approach. By thoroughly characterizing its physicochemical properties, developing a suitable formulation, and carefully designing pharmacokinetic and pharmacodynamic studies, researchers can obtain the high-quality data necessary to advance the compound through the preclinical drug development pipeline. The protocols and workflows provided in these application notes offer a comprehensive framework for achieving this goal.

References

  • Garg, S. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. 2013;2013:848243. Available from: [Link]

  • Jain, A. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. 2012;3(4):970-984. Available from: [Link]

  • Vemula, V. R. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Pharmaceutics. 2021;13(9):1327. Available from: [Link]

  • Ren, M. et al. Comparative Localization of Prostaglandin E EP2 Receptors in Human, Primate, Canine and Rabbit Ocular Tissues. Investigative Ophthalmology & Visual Science. 2011;52(14):4082. Available from: [Link]

  • HazComFast. Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, compd. with 2-aminoethanol (1:1). Available from: [Link]

  • Kalari, S. et al. Prostanoid Receptor EP2 as a Therapeutic Target. Journal of Medicinal Chemistry. 2013;56(24):9857-9871. Available from: [Link]

  • Kalari, S. et al. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry. 2023;66(15):10245-10260. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Patzak, A. et al. Studies in Zebrafish and Rat Models Support Dual Blockade of EP2 and EP4 (Prostaglandin E2 Receptors Type 2 and 4) for Renoprotection in Glomerular Hyperfiltration and Albuminuria. Hypertension. 2023;80(3):666-678. Available from: [Link]

  • Kalari, S. et al. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Publications. 2023. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27049, 4-(4-Aminophenyl)butanoic acid. Available from: [Link].

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. Available from: [Link]

  • NextSDS. 4-[(phenylsulfonyl)amino]butanoic acid — Chemical Substance Information. Available from: [Link]

  • Narayana, B. et al. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E. 2013;69(Pt 10):o1549. Available from: [Link]

  • Denayer, T. et al. General Principles of Preclinical Study Design. Methods in Molecular Biology. 2014;1194:21-34. Available from: [Link]

  • Clinical Trials Arena. FDA outlines plan to phase out animal testing in new draft guidance. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

  • FooDB. Showing Compound 4-Aminobutyric acid (FDB008937). Available from: [Link]

  • Pharmaxchange.info. ORGANIC PHARMACEUTICAL CHEMISTRY IV. Available from: [Link]

  • Australian Government Department of Health. Chemicals that are unlikely to require further regulation to manage risks to health - Evaluation statement. Available from: [Link]

  • National Institute of Standards and Technology. 4-Aminobutanoic acid. In: NIST Chemistry WebBook. Available from: [Link]

  • Tiekink, E. R. T. et al. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank. 2021;2021(2):M1209. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Al-Warhi, T. et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. 2025;30(10):2194. Available from: [Link]

  • Moore, M. L. et al. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, two novel inhibitors of neuropeptide biosynthesis. Journal of Pharmacology and Experimental Therapeutics. 2007;321(1):236-244. Available from: [Link]

  • van der Staak, J. B. et al. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Journal of Veterinary Pharmacology and Therapeutics. 1986;9(1):85-98. Available from: [Link]

  • Franson, M. A. et al. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. 2016;34(1):15-25. Available from: [Link]

  • Mitu, M. A. et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. 2022;27(18):5853. Available from: [Link]

  • ApconiX. First Quarter 2024 | Bulletin. Available from: [Link]

  • Khan, I. et al. Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals. 2024;17(10):1299. Available from: [Link]

Sources

Method

Applications of N-Sulfonylamino Acid Derivatives in Drug Discovery: A Guide to Targeting Matrix Metalloproteinases

Introduction: The Therapeutic Promise of Targeting Extracellular Matrix Remodeling The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to sur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in various physiological events, including development, tissue repair, and wound healing. However, aberrant ECM degradation is a hallmark of numerous pathologies, most notably cancer. A key family of enzymes responsible for ECM degradation is the Matrix Metalloproteinases (MMPs), a group of zinc-dependent endopeptidases.[1] Among the MMPs, gelatinases A and B, also known as MMP-2 and MMP-9, are of particular interest in oncology as they are pivotal in the breakdown of type IV collagen, a major component of the basement membrane.[2][3] The enzymatic activity of MMP-2 and MMP-9 facilitates tumor invasion, metastasis, and angiogenesis, making them attractive targets for therapeutic intervention.[4][5]

This guide focuses on a promising class of small molecules, the N-sulfonylamino acid derivatives, which have demonstrated significant potential as inhibitors of MMPs.[6] While the specific compound "4-acetylphenyl sulfonyl amino butanoic acid" is a representative scaffold, this document will provide a broader perspective on the application of this chemical class in drug discovery, with a primary focus on their role as anticancer agents through the inhibition of MMP-2 and MMP-9.

Mechanism of Action: Chelating the Catalytic Zinc

The catalytic activity of MMPs is dependent on a zinc ion located within the enzyme's active site. N-sulfonylamino acid derivatives typically exert their inhibitory effect through a mechanism involving the chelation of this essential zinc ion.[7] The sulfonylamino acid scaffold serves as a zinc-binding group, effectively blocking the active site and preventing the enzyme from binding to and degrading its natural substrates, such as type IV collagen. This inhibition of ECM degradation can, in turn, impede the processes of tumor cell invasion and the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and spread.[1][2]

The general mechanism of MMP inhibition by N-sulfonylamino acid derivatives is illustrated below:

MMP_Inhibition MMP MMP Active Site Zn²⁺ Substrate ECM Substrate (e.g., Collagen) MMP:f1->Substrate Binds & Cleaves Inhibitor N-sulfonylamino acid derivative MMP:f1->Inhibitor Chelates Degradation ECM Degradation & Tumor Progression Substrate->Degradation No_Degradation Inhibition of ECM Degradation Inhibitor->No_Degradation Drug_Discovery_Workflow Start Compound Synthesis (N-sulfonylamino acid derivatives) Screening In Vitro MMP Inhibition Assay (MMP-2, MMP-9) Start->Screening Cell_Based Cell-Based Assays (Invasion, Migration) Screening->Cell_Based Active Compounds In_Vivo In Vivo Animal Models (Tumor Growth, Metastasis) Cell_Based->In_Vivo Potent Inhibitors Lead_Opt Lead Optimization (ADME/Tox) In_Vivo->Lead_Opt Efficacious Compounds Clinical Pre-clinical & Clinical Development Lead_Opt->Clinical

Caption: Drug discovery workflow for N-sulfonylamino acid derivatives.

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based evaluation of N-sulfonylamino acid derivatives as MMP inhibitors.

Protocol 1: In Vitro MMP-2/MMP-9 Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified MMP-2 and MMP-9.

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, releasing a fluorescent signal. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

  • Enzyme Preparation: Dilute the activated MMP-2 or MMP-9 in Assay Buffer to a working concentration that yields a linear reaction rate.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Add 20 µL of the diluted enzyme to the wells.

    • Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Typical Concentration Range
MMP-2/MMP-91-10 nM
Fluorogenic Substrate5-20 µM
Test Compound0.1 nM - 100 µM
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the ability of a test compound to inhibit cancer cell invasion through a basement membrane matrix.

Principle: This assay uses a two-chamber system separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the matrix and migrate through the membrane towards the chemoattractant.

Materials:

  • Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)

  • Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • Basement membrane matrix (e.g., Matrigel)

  • Cell culture medium (serum-free for the upper chamber, serum-containing for the lower chamber as a chemoattractant)

  • Test compound

  • Calcein AM or DAPI for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Chamber Preparation: Coat the top side of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture the cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of the test compound or vehicle.

  • Assay Setup:

    • Add serum-containing medium (chemoattractant) to the lower chamber.

    • Add the cell suspension (containing the test compound) to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell line.

  • Quantification of Invasion:

    • Remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom surface of the membrane (e.g., with Calcein AM or DAPI).

    • Count the number of stained cells in several random fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of cell invasion.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is beyond the scope of this guide, several key structural features have been identified in N-sulfonylamino acid derivatives that influence their MMP inhibitory activity. [6]

  • Sulfonamide Moiety: The nature of the aryl group attached to the sulfonyl group significantly impacts potency and selectivity. Biaryl and heterocyclic moieties have been shown to enhance activity. [6]* Amino Acid Residue: The side chain of the amino acid can influence binding to the S1' pocket of the MMP active site, affecting both potency and selectivity.

  • Zinc-Binding Group: The core sulfonylamino acid structure is the primary zinc-binding pharmacophore.

Recent research has also explored derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, demonstrating the potential for further structural diversification to achieve potent anticancer activity. [8][9]

Conclusion and Future Directions

N-sulfonylamino acid derivatives represent a versatile and promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action, targeting the critical MMP-2 and MMP-9 enzymes, provides a strong rationale for their continued investigation. The protocols and information provided in this guide offer a foundational framework for researchers and drug development professionals to explore the potential of this chemical scaffold. Future efforts in this area will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and on developing novel delivery strategies to enhance their therapeutic index in a clinical setting.

References

  • Sino Biological. (n.d.). MMP2 and MMP9: From Wound Healing to Cancer Invasion. Sino Biological. Retrieved from [Link]

  • Al-Okaapi, A., et al. (2024). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Cureus. Retrieved from [Link]

  • Gialeli, C., et al. (2011). Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes. The FASEB Journal. Retrieved from [Link]

  • Coussens, L. M., et al. (2002). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. Retrieved from [Link]

  • Verma, R. P., & Hansch, C. (2007). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Chemical Reviews. Retrieved from [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Metalloproteinases in Medicine. Retrieved from [Link]

  • Radisky, D. C., & Radisky, E. S. (2015). Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer. Breast Cancer Research. Retrieved from [Link]

  • Li, H., et al. (2017). The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. Oncology Letters. Retrieved from [Link]

  • EBSCO. (n.d.). Matrix metalloproteinase inhibitors. EBSCO. Retrieved from [Link]

  • Laronha, H., & Caldeira, J. (2020). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Pharmaceuticals. Retrieved from [Link]

  • Wagner, S., et al. (2007). Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide. PubChem. Retrieved from [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • Ke, Y., & Li, M. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) -. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester. PubChem. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. PubMed. Retrieved from [Link]

  • Supuran, C. T., et al. (2013). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1988). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. PubMed. Retrieved from [Link]

  • PubMed. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. Retrieved from [Link]

  • PubMed. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Retrieved from [Link]

  • MDPI. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. MDPI. Retrieved from [Link]

  • PubMed. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Structural Characterization of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (CAS 757192-77-1) by NMR and Mass Spectrometry

Introduction This document provides a detailed guide for the structural characterization of the compound with CAS number 757192-77-1, identified as 4-[(4-acetylphenyl)sulfonylamino]butanoic acid.[1] This small organic mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a detailed guide for the structural characterization of the compound with CAS number 757192-77-1, identified as 4-[(4-acetylphenyl)sulfonylamino]butanoic acid.[1] This small organic molecule possesses a molecular formula of C12H15NO5S and a monoisotopic mass of approximately 285.0671 Da.[1] Its structure, depicted in Figure 1, comprises a substituted phenyl ring, a sulfonamide linkage, and a butanoic acid moiety, making it a subject of interest for researchers in medicinal chemistry and drug development.

Accurate structural elucidation and confirmation are critical milestones in the chemical development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for providing unambiguous structural information. This application note outlines robust protocols for the analysis of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid using both ¹H and ¹³C NMR as well as electrospray ionization mass spectrometry (ESI-MS). The methodologies described herein are designed to be both comprehensive and adaptable, providing a solid foundation for researchers.

Figure 1: Chemical Structure of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d6 transfer Transfer to 5 mm NMR tube dissolve->transfer shimming Shim magnet transfer->shimming H1_acq Acquire 1H Spectrum (16 scans) shimming->H1_acq C13_acq Acquire 13C Spectrum (1024 scans) H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking (1H & 13C) integrate->peak_pick

Caption: NMR experimental workflow from sample preparation to data processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of CAS 757192-77-1.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Use a standard pulse program.

      • Acquire a minimum of 16 scans.

      • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse program.

      • Acquire a minimum of 1024 scans for adequate signal-to-noise.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-[(4-acetylphenyl)sulfonylamino]butanoic acid, as it typically produces intact molecular ions.

Predicted Mass Spectrometry Data

The predicted m/z values for various adducts of the target molecule are crucial for interpreting the mass spectrum. [1]

Adduct Predicted m/z (Positive Ion Mode) Adduct Predicted m/z (Negative Ion Mode)
[M+H]⁺ 286.0744 [M-H]⁻ 284.0598
[M+Na]⁺ 308.0563 [M+HCOO]⁻ 330.0653
[M+K]⁺ 324.0303 [M+CH₃COO]⁻ 344.0810

| [M+NH₄]⁺ | 303.1009 | | |

Experimental Protocol: Mass Spectrometry Analysis

This protocol details the analysis of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid using a high-resolution mass spectrometer (HRMS) with an ESI source.

Workflow for Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis prepare_stock Prepare a 1 mg/mL stock solution in Methanol dilute Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid prepare_stock->dilute infuse Infuse sample via syringe pump (5-10 µL/min) dilute->infuse pos_mode Acquire spectrum in Positive Ion Mode infuse->pos_mode neg_mode Acquire spectrum in Negative Ion Mode pos_mode->neg_mode identify_ions Identify molecular ion peaks ([M+H]+, [M-H]-, etc.) neg_mode->identify_ions compare_mz Compare experimental m/z with theoretical values identify_ions->compare_mz confirm_formula Confirm elemental composition from accurate mass compare_mz->confirm_formula

Caption: Mass spectrometry experimental workflow from sample preparation to data analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of CAS 757192-77-1 at a concentration of 1 mg/mL in a suitable solvent such as methanol.

    • For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Set up the ESI source with appropriate parameters (e.g., capillary voltage, gas flow rates, and temperature).

    • Infuse the sample solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Positive Ion Mode: Acquire data over a mass range that includes the expected m/z of the protonated and other adducted species (e.g., m/z 100-500).

    • Negative Ion Mode: Acquire data over a similar mass range to observe the deprotonated molecule.

  • Data Analysis:

    • Process the acquired spectra to identify the base peak and other significant ions.

    • Compare the experimentally observed m/z values with the predicted values for the various adducts.

    • Utilize the high-resolution data to calculate the elemental composition and confirm that it matches the molecular formula C12H15NO5S.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive analytical workflow for the structural characterization of 4-[(4-acetylphenyl)sulfonylamino]butanoic acid (CAS 757192-77-1). The protocols detailed in this application note are designed to yield high-quality, unambiguous data, ensuring the identity and purity of the compound for researchers, scientists, and drug development professionals. Adherence to these methodologies will facilitate confident structural assignment, a crucial step in any chemical research and development program.

References

  • PubChem. Compound Summary for CID 757192-77-1. National Center for Biotechnology Information. [Link]

  • Bruker Corporation. NMR Spectroscopy - A Guide for Chemists. [Link]

  • Agilent Technologies. A Practical Guide to Mass Spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Method

Application Notes and Protocols for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid, a bespoke bifunctional molecule designed for applications in organic synthesis and medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid, a bespoke bifunctional molecule designed for applications in organic synthesis and medicinal chemistry. By integrating the structural motifs of an acetylphenylsulfonamide with γ-aminobutyric acid (GABA), this compound serves as a versatile building block for creating a diverse range of more complex molecular architectures. We present a detailed, two-step synthetic protocol for its preparation, beginning with the synthesis of the key intermediate, 4-acetylphenylsulfonyl chloride, followed by its coupling with GABA. Furthermore, this guide explores the synthetic utility of the title compound by detailing potential transformations of its reactive functional groups—the carboxylic acid and the ketone. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for the synthesis of novel chemical entities with potential therapeutic applications.

Introduction: A Molecule of Designed Versatility

In the landscape of modern drug discovery and materials science, the development of novel molecular scaffolds that offer both structural rigidity and functional diversity is of paramount importance. 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid emerges as a molecule of significant interest, strategically designed to incorporate two key pharmacophores: a substituted aryl sulfonamide and a GABA backbone.

  • The Sulfonamide Moiety: Aryl sulfonamides are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 4-acetylphenyl group provides a specific substitution pattern and a reactive ketone handle for further synthetic elaboration.

  • The GABA Backbone: As the primary inhibitory neurotransmitter in the central nervous system, GABA and its analogues are crucial in the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain.[3][4][5] Incorporating the GABA structure provides a pathway to novel CNS-active agents.

The convergence of these two moieties in a single molecule creates a powerful and versatile building block. The carboxylic acid and ketone functional groups serve as orthogonal reactive sites for subsequent chemical modifications, allowing for the systematic construction of compound libraries for screening and optimization. This guide provides the foundational knowledge and detailed protocols to synthesize and utilize this promising intermediate.

Synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

The synthesis of the title compound is logically approached in a two-step sequence. First, the preparation of the requisite 4-acetylphenylsulfonyl chloride, followed by a nucleophilic substitution reaction with 4-aminobutanoic acid (GABA).

Step 1: Synthesis of 4-Acetylphenylsulfonyl Chloride

The preparation of 4-acetylphenylsulfonyl chloride can be reliably achieved via the chlorosulfonation of acetophenone. An alternative, well-documented procedure involves the reaction of acetanilide with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride, which can then be further manipulated.[6] However, for directness, the chlorosulfonation of acetophenone is a viable route. A more controlled and often higher-yielding method begins with 4-aminoacetophenone.[7] The following protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides.[7]

Reaction Scheme:

4-Aminoacetophenone → 4-Acetylphenylsulfonyl Chloride

Protocol 1: Synthesis of 4-Acetylphenylsulfonyl Chloride

Reagent/SolventMolecular Wt.MolesEquivalentsAmount
4-Aminoacetophenone135.16 g/mol 0.11.013.5 g
Chlorosulfonic Acid116.52 g/mol 0.55.058.3 g (33.0 mL)
Crushed Ice---~300 g

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute sodium hydroxide solution).

  • Reagent Addition: Add 4-aminoacetophenone (13.5 g, 0.1 mol) to the flask. Cool the flask in an ice-water bath to maintain an internal temperature below 10 °C.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise from the dropping funnel over 30-45 minutes with vigorous stirring. It is critical to maintain the temperature below 10 °C to minimize side reactions. A large volume of HCl gas will be evolved.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, carefully heat the mixture to 60-70 °C and maintain for 2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto approximately 300 g of crushed ice with vigorous stirring. The 4-acetylphenylsulfonyl chloride will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture to yield the desired sulfonyl chloride.[7]

Causality and Experimental Choices:

  • A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.[6]

  • Strict temperature control during the initial addition is crucial to prevent uncontrolled reaction rates and the formation of undesired byproducts.

  • Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is sparingly soluble in water, while the excess chlorosulfonic acid is hydrolyzed.

Step 2: Synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

This step involves the formation of a sulfonamide bond between 4-acetylphenylsulfonyl chloride and the amino group of GABA. A modified Schotten-Baumann reaction is employed, using an aqueous basic solution to facilitate the reaction and neutralize the HCl byproduct.[8][9]

Reaction Scheme:

4-Acetylphenylsulfonyl Chloride + GABA → 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Protocol 2: Sulfonylation of 4-Aminobutanoic Acid (GABA)

Reagent/SolventMolecular Wt.MolesEquivalentsAmount
4-Aminobutanoic Acid (GABA)103.12 g/mol 0.051.05.16 g
Sodium Carbonate (anhydrous)105.99 g/mol 0.12.010.6 g
Water18.02 g/mol --100 mL
4-Acetylphenylsulfonyl Chloride218.65 g/mol 0.051.010.93 g
Dichloromethane (or other suitable organic solvent)---50 mL

Procedure:

  • Preparation of GABA solution: In a 250 mL beaker, dissolve 4-aminobutanoic acid (5.16 g, 0.05 mol) and sodium carbonate (10.6 g, 0.1 mol) in 100 mL of water with stirring. Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Sulfonyl Chloride solution: Dissolve 4-acetylphenylsulfonyl chloride (10.93 g, 0.05 mol) in 50 mL of dichloromethane.

  • Reaction: With vigorous stirring, add the solution of 4-acetylphenylsulfonyl chloride dropwise to the cold aqueous solution of GABA over 20-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (a suitable mobile phase would be ethyl acetate/hexane with a small amount of acetic acid).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL). Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to afford pure 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid.

Causality and Experimental Choices:

  • The Schotten-Baumann conditions (a two-phase system with an aqueous base) are ideal for reacting water-sensitive sulfonyl chlorides with water-soluble amines like GABA. The base neutralizes the generated HCl, preventing the protonation of the amine nucleophile.[8]

  • Sodium carbonate is used as the base because it is strong enough to deprotonate the carboxylic acid and neutralize HCl, but not so strong as to cause significant hydrolysis of the sulfonyl chloride.

  • Acidification of the aqueous layer protonates the carboxylate, rendering the final product insoluble and allowing for its isolation by filtration.

Physicochemical and Predicted Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₁₅NO₅S
Molecular Weight 285.32 g/mol
Appearance White to off-white solid (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (br s, 1H, COOH), 8.0-7.8 (m, 5H, Ar-H and NH), 3.0 (q, 2H, CH₂-N), 2.6 (s, 3H, COCH₃), 2.4 (t, 2H, CH₂-COOH), 1.7 (p, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz) δ 197.5 (C=O, acetyl), 174.0 (C=O, acid), 144.0, 139.5, 129.0, 127.5 (Ar-C), 42.0 (CH₂-N), 31.0 (CH₂-COOH), 27.0 (COCH₃), 24.5 (-CH₂-CH₂-CH₂-)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 3250 (N-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1340, 1160 (S=O)

Applications in Organic Synthesis

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a versatile building block due to its distinct, orthogonally reactive functional groups.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Ketone Chemistry main 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid ester Esterification (R-OH, H+) main->ester amide Amide Coupling (R₂NH, Coupling Agent) main->amide reduction Reduction (e.g., NaBH₄) main->reduction wittig Wittig Reaction (Ph₃P=CHR) main->wittig alpha_halogenation α-Halogenation (e.g., Br₂/HBr) main->alpha_halogenation ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod reduction_prod Secondary Alcohol reduction->reduction_prod wittig_prod Alkene Derivative wittig->wittig_prod halogenation_prod α-Halo Ketone alpha_halogenation->halogenation_prod

Figure 1: Synthetic utility of the title compound.

A. Derivatization of the Carboxylic Acid

The carboxylic acid moiety is readily converted into a variety of other functional groups, making it an ideal anchor point for library synthesis.

  • Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the carboxylic acid with a diverse range of primary and secondary amines, generating a library of amide derivatives.

  • Esterification: Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) provides a straightforward route to various esters, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

B. Transformations of the Acetyl Group

The ketone of the acetyl group offers a second site for chemical modification.

  • Reduction: Reduction with mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid.

  • Oxidation: The methyl group of the acetyl moiety can be oxidized under specific conditions (e.g., with selenium dioxide) to an α-ketoaldehyde.

  • α-Halogenation: Reaction with bromine in acetic acid can install a bromine atom at the α-position, creating a reactive electrophilic site for further nucleophilic substitution.

Potential Applications in Drug Discovery

The unique hybrid structure of 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid suggests several promising avenues for drug discovery research.

G cluster_cns GABAergic Modulation cluster_antimicrobial Enzyme Inhibition cluster_anticancer Multiple Mechanisms compound compound cns CNS Disorders (Epilepsy, Neuropathic Pain, Anxiety) compound:f0->cns Targets antimicrobial Antimicrobial Agents compound:f1->antimicrobial Targets anticancer Anticancer Agents compound:f1->anticancer Targets cns_target GABA Receptors / Transporters cns->cns_target antimicrobial_target e.g., Dihydropteroate Synthase antimicrobial->antimicrobial_target anticancer_target e.g., Carbonic Anhydrase, Kinases anticancer->anticancer_target

Figure 2: Potential therapeutic targets.

  • Central Nervous System (CNS) Agents: Given the integral GABA structure, derivatives of this molecule could be explored as modulators of GABAergic neurotransmission.[4] The lipophilic aryl sulfonamide portion may enhance blood-brain barrier penetration compared to GABA itself. Further modifications could lead to novel anticonvulsants, anxiolytics, or treatments for neuropathic pain.[3][5]

  • Antimicrobial Agents: The sulfonamide scaffold is classic for its antibacterial properties, famously acting by inhibiting dihydropteroate synthase. Novel derivatives could be screened for activity against a panel of bacterial and fungal pathogens.[1]

  • Anticancer Agents: Certain sulfonamides are known to act as anticancer agents by inhibiting carbonic anhydrase, an enzyme overexpressed in many tumors.[10] Acylsulfonamides, in particular, have been reported as potent antitumor agents.[2] Derivatives of the title compound represent a novel class to be explored for antiproliferative activity.

Conclusion

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a strategically designed synthetic building block with significant potential. The protocols provided herein offer a reliable and reproducible pathway to its synthesis. The orthogonal reactivity of its carboxylic acid and ketone functionalities, combined with the inherent biological relevance of its sulfonamide and GABA components, makes it a valuable scaffold for the development of new chemical entities in medicinal chemistry and beyond.

References

  • Smiles, S., & Stewart, J. (n.d.). N-acetyl-sulfanilyl chloride. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.3 (1925). [Link]

  • Cook, M. C., et al. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1). [Link]

  • U.S. Environmental Protection Agency. (2025). 4-(Acetylamino)benzenesulfonyl chloride Properties. CompTox Chemicals Dashboard. [Link]

  • Siddiqui, A. A., et al. (2007). Discovery of 4-aminobutyric Acid Derivatives Possessing Anticonvulsant and Antinociceptive Activities: A Hybrid Pharmacophore Approach. Journal of Medicinal Chemistry, 50(10), 2449-2456. [Link]

  • Li, Y., et al. (2019). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690. [Link]

  • Renault, J., et al. (2017). Subcellular compartmentation of 4-aminobutyrate (GABA) metabolism in arabidopsis. Frontiers in Plant Science, 8, 363. [Link]

  • May, S. A., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 823-830. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylacetyl chloride. PubChem Compound Database. [Link]

  • Ali, B., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1934. [Link]

  • Bansal, Y., & Singh, R. (2016). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Advances, 6(81), 77933-77955. [Link]

  • Andersen, K. E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(11), 1731-1745. [Link]

  • Shelp, B. J., et al. (2021). Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. International Journal of Molecular Sciences, 22(1), 381. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Chung, I., et al. (1985). The production and efflux of 4-aminobutyrate in isolated mesophyll cells. Plant Physiology, 79(1), 184-189. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]

  • Sławiński, J., et al. (2023). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of...[Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetylsulfanilyl chloride. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Clonazepam. [Link]

  • Cook, M. C., et al. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1). [Link]

  • Sureja, D., et al. (2010). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 72(4), 421-430. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Ghorab, M. M., et al. (2004). Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure-Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 47(22), 5437-5447. [Link]

  • Karim, S., et al. (2021). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. ACS Chemical Neuroscience, 12(1), 127-142. [Link]

  • Al-Eitan, L. N., et al. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences. [Link]

  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Fahim, A. M. (2017). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1). [Link]

  • Williams, M. (2019). The discovery of GABA in the brain. Journal of Biological Chemistry, 294(1), 32-33. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Tucker, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9343-9347. [Link]

  • Allen, M. J., & Sabir, S. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). GABA analogue. [Link]

Sources

Application

Application Notes and Protocols for Investigating the Anti-Cancer Potential of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Introduction: Unveiling the Therapeutic Promise of a Novel Sulfonamide The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3] The structural motif of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, combining a sulfonamide with a butanoic acid moiety, suggests a compelling potential for anti-tumorigenic activity. While direct studies on this specific molecule are emerging, the wealth of data on related compounds provides a strong rationale for its investigation as a novel anti-cancer agent.

Derivatives of sulfonamides have been shown to exert their anti-cancer effects through various mechanisms, including the disruption of microtubule assembly, induction of cell cycle arrest, and the promotion of apoptosis.[4][5] Furthermore, butanoic acid derivatives have been implicated in the inhibition of histone deacetylase (HDAC), an enzyme class often dysregulated in cancer, leading to anti-tumorigenic effects.[6]

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-cancer properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in cell-based assays. The following protocols are designed to be robust and self-validating, enabling the characterization of the compound's cytotoxic and cytostatic effects, and offering insights into its potential mechanism of action.

I. Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and preparation of the test compound are critical for obtaining reproducible results.

1.1. Compound Stock Solution Preparation

  • Solubility Testing : Begin by determining the optimal solvent for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely candidate. Test solubility by dissolving a small, known amount of the compound in a minimal volume of DMSO.

  • Stock Solution Preparation : Once solubility is confirmed, prepare a high-concentration stock solution, typically in the range of 10-50 mM, in sterile DMSO.[7]

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.[8]

II. Core Assays for Anti-Cancer Activity Screening

The following assays represent a foundational screening cascade to determine the anti-proliferative and cytotoxic effects of the test compound.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of living cells.[9]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)[1][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding :

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A common concentration range for initial screening is 0.1, 1, 10, 100, and 1000 µM.[2]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition and Incubation :

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization :

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Attachment Cell_Seeding->Incubate_24h Prepare_Dilutions Prepare Compound Dilutions Add_Compound Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.

Protocol: Cell Cycle Analysis

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment :

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining :

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.

Workflow for Cell Cycle Analysis

CellCycle_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Sources

Method

Application Notes &amp; Protocols: Formulation Techniques for Delivering 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Abstract This guide provides a detailed exploration of advanced formulation strategies for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, a compound representative of new chemical entities (NCEs) exhibiting poor aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed exploration of advanced formulation strategies for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, a compound representative of new chemical entities (NCEs) exhibiting poor aqueous solubility. Overcoming this challenge is critical for achieving adequate oral bioavailability and therapeutic efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind three core formulation technologies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanocrystal Technology. Each section presents a self-contained workflow, from initial preparation to comprehensive physicochemical characterization, designed to provide a robust framework for developing a viable dosage form.

Introduction: The Challenge of Poor Solubility

The progression of drug discovery has led to a significant increase in candidate molecules that are highly lipophilic.[2] It is estimated that over 70% of APIs in the development pipeline are poorly soluble in water.[3] Such compounds, like 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (hereafter referred to as APSA for illustrative purposes), are often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[4] For these APIs, the dissolution in the gastrointestinal tract is the rate-limiting step for absorption, leading to poor and erratic bioavailability.[5]

To address this, formulation science has evolved beyond simple particle size reduction.[6] Advanced strategies aim to present the drug to the gastrointestinal fluids in a solubilized or readily dissolvable state. This guide details three such powerful techniques:

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the stable, low-energy crystalline form of the API into a high-energy, amorphous state dispersed within a polymer matrix, which can significantly enhance apparent solubility and dissolution rates.[5][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to dissolve the drug, leveraging the body's natural lipid absorption pathways to improve bioavailability.[8][9]

  • Nanocrystal Technology: This approach dramatically increases the drug's surface area by reducing its particle size to the nanometer scale, thereby accelerating dissolution velocity as described by the Noyes-Whitney equation.[10][11]

The selection of a suitable technique depends on the specific physicochemical properties of the API and the desired product profile. The following sections provide the foundational protocols to explore these avenues.

Foundational Workflow: API Physicochemical Characterization

Before embarking on formulation development, a thorough characterization of the API is essential. This baseline understanding informs the selection of the most promising formulation strategy and provides a reference against which formulated systems can be compared.

Diagram: API Characterization Workflow

cluster_API API Supply cluster_Characterization Physicochemical Profiling cluster_Output Decision Making API Crystalline APSA Solubility Solubility Assessment (pH 1.2, 4.5, 6.8, FaSSIF, FeSSIF) API->Solubility Thermal Thermal Analysis (DSC) (Melting Point, Purity) API->Thermal Crystallinity Crystallinity (XRPD) (Confirm Crystalline Form) API->Crystallinity Morphology Particle Analysis (Microscopy) (Size, Shape) API->Morphology Data Baseline Data Package Solubility->Data Thermal->Data Crystallinity->Data Morphology->Data Decision Select Formulation Strategy Data->Decision

Caption: Workflow for initial physicochemical characterization of the API.

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

Rationale: Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to an amorphous form, this energy barrier is removed, leading to a "spring and parachute" effect: rapid dissolution to a supersaturated state (the "spring") followed by a sustained, elevated concentration as the polymer inhibits precipitation (the "parachute").[5][12] This makes ASDs a leading strategy for BCS Class II compounds.[4]

Protocol 1: Preparation of ASD by Spray Drying

Spray drying is a scalable solvent-evaporation method that rapidly converts a drug-polymer solution into solid particles, effectively "trapping" the drug in an amorphous state within the polymer matrix.[13]

Materials & Equipment:

  • APSA (Active Pharmaceutical Ingredient)

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS))

  • Organic Solvent (e.g., Methanol, Acetone, Dichloromethane)

  • Spray Dryer with a two-fluid nozzle

  • Analytical Balance, Magnetic Stirrer

Procedure:

  • Solution Preparation:

    • Select a common solvent that readily dissolves both APSA and the chosen polymer.

    • Prepare solutions with varying drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5). A typical starting concentration is 5-10% w/v total solids.

    • Dissolve the polymer completely in the solvent with gentle stirring.

    • Gradually add the APSA to the polymer solution and stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer parameters. These must be optimized for each specific formulation, but typical starting points are:[14]

      • Inlet Temperature: 100-140 °C

      • Aspirator/Blower Rate: 80-100%

      • Feed Pump Rate: 10-20% (to maintain a target outlet temperature, e.g., 50-70 °C)

      • Atomization Pressure: ~2 bar

    • Pump the feed solution through the nozzle into the drying chamber. The hot gas evaporates the solvent, forming the solid dispersion particles.

    • The dried particles are collected from the cyclone separator.

  • Post-Drying:

    • Transfer the collected powder to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator to prevent moisture-induced recrystallization.[13]

Protocol 2: Characterization of the Prepared ASD

Characterization is mandatory to confirm the successful formation of a homogenous amorphous system.[15]

Technique Purpose Expected Result for Successful ASD Reference
X-Ray Powder Diffraction (XRPD) To assess the physical state (crystalline vs. amorphous).Absence of sharp Bragg peaks; presence of a diffuse "halo" pattern.[16]
Differential Scanning Calorimetry (DSC) To detect thermal events like melting and glass transition.Absence of a sharp endotherm corresponding to the drug's melting point. Presence of a single glass transition temperature (Tg) between the Tgs of the pure components, indicating a miscible system.[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy To probe for intermolecular interactions between the drug and polymer.Shifts in vibrational frequencies (e.g., C=O, N-H, S=O stretches) compared to a physical mixture, suggesting hydrogen bonding which helps stabilize the amorphous form.[17][18]
Scanning Electron Microscopy (SEM) To observe particle morphology and surface characteristics.Typically spherical particles with a collapsed or "raisin-like" surface, distinct from the crystalline API's morphology.[19][20]
Protocol 3: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the ASD formulations against the unformulated crystalline API and a simple physical mixture.

Equipment & Media:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2) or Simulated Intestinal Fluid (pH 6.8)

  • HPLC for quantification

Procedure:

  • Set the paddle speed to 75 RPM and maintain the media temperature at 37 ± 0.5 °C.

  • Add a quantity of ASD powder, physical mixture, or pure API equivalent to a specific dose of APSA into the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed media.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the concentration of dissolved APSA using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles. The ASD should show a significantly faster and higher extent of dissolution compared to the crystalline form.[19]

Formulation Strategy II: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: LBDDS are highly effective for lipophilic drugs.[3] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media like GI fluids, spontaneously form fine oil-in-water emulsions or microemulsions.[21][22] This pre-dissolved state bypasses the dissolution step, presenting the drug in a solubilized form ready for absorption, which can also be enhanced via lymphatic transport.[22][23]

Diagram: SEDDS Mechanism of Action

cluster_Oral Oral Administration cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption SEDDS_Capsule SEDDS Pre-concentrate (Drug in Oil/Surfactant) Emulsion Spontaneous Emulsification (Drug-loaded Nanodroplets) SEDDS_Capsule->Emulsion Contact with Aqueous GI Fluids Absorption Enhanced Absorption (Increased Surface Area, Bypassed Dissolution) Emulsion->Absorption Presentation to Intestinal Wall

Caption: Mechanism of SEDDS upon oral administration.

Protocol 4: Development of a SEDDS Formulation

Step 1: Excipient Solubility Screening

  • Add an excess amount of APSA to 1 g of each candidate excipient (oils, surfactants, co-solvents) in separate glass vials.

  • Agitate the vials in an isothermal shaker at 25 °C for 72 hours to reach equilibrium.

  • Centrifuge the samples to separate the undissolved drug.

  • Quantify the amount of dissolved APSA in the supernatant using HPLC.

  • Select excipients that demonstrate high solubilizing capacity for the drug.[24]

Table: Example Excipient Screening Data

Excipient Category Excipient Example Solubility of APSA (mg/g)
Oils (Triglycerides) Capryol™ 9045.2
Labrafil® M 1944 CS60.8
Surfactants Kolliphor® EL (Cremophor EL)155.4
Tween® 80110.5
Co-solvents Transcutol® HP250.1
PEG 400180.7

Step 2: Construction of Pseudo-Ternary Phase Diagrams

  • Based on solubility data, select the best oil, surfactant, and co-solvent.

  • Prepare mixtures of surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Smix ratio, prepare a series of formulations by mixing the oil and the Smix at varying weight ratios (from 9:1 to 1:9).

  • For each formulation, titrate with water dropwise while vortexing.

  • Observe the mixture for clarity and flowability. Plot the points on a ternary graph to delineate the boundaries of the efficient self-emulsification region.[25] The goal is to identify the largest clear, low-viscosity microemulsion region.

Step 3: Preparation of Liquid SEDDS Pre-concentrate

  • Select a ratio of oil:surfactant:co-solvent from the optimal region of the phase diagram.

  • Weigh the required amounts of each excipient into a glass vial.

  • Add the calculated amount of APSA to the excipient mixture.

  • Gently heat (if necessary, to ~40 °C) and stir until the drug is completely dissolved and the solution is clear and homogenous.

Protocol 5: Characterization of the SEDDS
  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS pre-concentrate to 500 mL of 0.1 N HCl at 37 °C in a glass beaker with gentle stirring.

    • Visually observe the rate of emulsification (should be < 1 minute) and the appearance of the resulting emulsion (should be clear or slightly bluish and transparent for a microemulsion).

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Prepare the emulsion as described above.

    • Measure the mean globule size and PDI using a dynamic light scattering (DLS) instrument. For a self-microemulsifying system (SMEDDS), the droplet size should ideally be below 100 nm with a PDI < 0.3.[21][26]

  • Thermodynamic Stability:

    • Subject the SEDDS pre-concentrate to 3-5 freeze-thaw cycles (-20 °C to +40 °C).

    • Dilute the formulation with water and centrifuge at 5,000 RPM for 30 minutes.

    • The formulation should show no signs of phase separation or drug precipitation.

Formulation Strategy III: Nanocrystal Technology

Rationale: Nanocrystals are pure drug particles with a reduced size, stabilized by a thin layer of surfactant or polymer.[11] This size reduction leads to a massive increase in the surface-area-to-volume ratio, which significantly increases the dissolution rate.[27] This approach offers very high drug loading (approaching 100%) and is applicable to a wide range of administration routes.[11][28]

Diagram: Nanocrystal Preparation Approaches

cluster_TopDown Top-Down Methods cluster_BottomUp Bottom-Up Methods API Micronized API (Large Crystals) TopDown Media Milling High-Pressure Homogenization API->TopDown Energy Input (Breaking) BottomUp Nanoprecipitation (Solvent/Anti-solvent) Molecules->BottomUp Controlled Precipitation Nano Nanocrystals (Stabilized) TopDown->Nano BottomUp->Nano

Caption: Top-down vs. Bottom-up methods for nanocrystal production.

Protocol 6: Preparation of Nanosuspension by Nanoprecipitation

This "bottom-up" method involves dissolving the drug in a solvent and then adding this solution to an anti-solvent, causing the drug to rapidly precipitate as nanosized crystals.[29]

Materials & Equipment:

  • APSA

  • Solvent (e.g., Acetone, Methanol)

  • Anti-solvent (e.g., Deionized water)

  • Stabilizer (e.g., Poloxamer 188, Tween® 80, Hydroxypropyl Cellulose (HPC))

  • Syringe pump, Magnetic stirrer

Procedure:

  • Phase Preparation:

    • Organic Phase: Dissolve APSA in a minimal amount of a suitable solvent to create a concentrated solution (e.g., 10 mg/mL).

    • Aqueous Phase: Dissolve the stabilizer in the anti-solvent (e.g., 0.5 - 2.0% w/v).

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer with vigorous stirring.

    • Using a syringe pump for a controlled and constant flow rate, inject the organic phase into the aqueous phase.

    • The drug will immediately precipitate upon contact with the anti-solvent, forming a nanosuspension.

  • Solvent Removal:

    • Continue stirring the suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

Protocol 7: Characterization of the Nanosuspension
  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanosuspension with deionized water and analyze using DLS.

    • Acceptance Criteria: Particle size should be in the desired range (e.g., 200-600 nm), PDI should be < 0.3 for a narrow size distribution, and Zeta Potential should be sufficiently high (e.g., > |20| mV) to ensure physical stability through electrostatic repulsion.[30][31]

  • Morphology:

    • Place a drop of the diluted nanosuspension on a carbon-coated grid, dry, and examine using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the particle shape and confirm a crystalline nature.[32]

  • Saturation Solubility:

    • Add an excess of the nanosuspension to a buffer solution (e.g., pH 6.8). Do the same for the unformulated API.

    • Agitate for 24-48 hours, centrifuge, and measure the drug concentration in the supernatant. The nanosuspension should exhibit a higher saturation solubility.[29]

Protocol 8: Solidification by Lyophilization (Freeze-Drying)

To improve long-term stability, the liquid nanosuspension can be converted to a solid powder.[33]

  • Add a cryoprotectant (e.g., trehalose, mannitol, 5-10% w/v) to the nanosuspension to prevent particle aggregation during freezing.

  • Freeze the suspension at a low temperature (e.g., -80 °C).

  • Dry the frozen sample in a lyophilizer under high vacuum. The water will sublime, leaving a dry, readily re-dispersible powder containing the nanocrystals.

Concluding Remarks and Strategy Selection

The choice of formulation for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid depends on a balance of technical feasibility, desired pharmacokinetic profile, and manufacturing considerations.

Formulation Strategy Key Advantages Key Challenges
Amorphous Solid Dispersion (ASD) High potential for solubility enhancement; established manufacturing processes (spray drying, HME).[13]Physically unstable (risk of recrystallization); potential for limited drug loading; requires careful polymer selection.[7][13]
Self-Emulsifying DDS (SEDDS) Bypasses dissolution step; good for highly lipophilic drugs; can enhance lymphatic uptake.[23]Limited to liquid/semi-solid fills in capsules; potential for GI irritation from high surfactant concentrations; excipient-drug compatibility concerns.
Nanocrystal Technology Extremely high drug loading; applicable to various dosage forms (oral, injectable); simple formulation components.[11][28]Physical instability (particle growth/Ostwald ripening); can be challenging to scale up; requires specialized equipment for top-down methods.[34]

This guide provides the foundational protocols to initiate the development of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. It is imperative that each step is supported by rigorous analytical characterization to ensure the creation of a robust, stable, and effective drug delivery system. Long-term stability studies under ICH conditions are a critical final step before advancing any lead formulation.[29]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJRPR.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Nanocrystal Technology, Characterization and Pharmaceutical Applications. ResearchGate.
  • Nanocrystals: An Overview of Fabrication, Characterization and Therapeutic Applications in Drug Delivery. PubMed. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Characterizing Miscibility in Amorphous Solid Dispersions. American Pharmaceutical Review. Available at: [Link]

  • Characterization methods of amorphous form stability in solid dispersion: A review. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • Production, Characterization, Application and Current Development of Nanocrystals: an Overview. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Solid dispersions. SlideShare. Available at: [Link]

  • The Application of Nanotechnology in the Pharmaceutical Treatment of Common Diseases. MDPI. Available at: [Link]

  • Nanotechnology Transforming Drug Formulation and Delivery. MolecularCloud. Available at: [Link]

  • Comprehensive insights on lipid-based drug delivery systems. CAS. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. PMC. Available at: [Link]

  • Performance Parameters and Characterizations of Nanocrystals: A Brief Review. PMC. Available at: [Link]

  • a comprehensive review of drug nanocrystals: its formulation methods and characterization techniques. ijpsr.com. Available at: [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Available at: [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Nano based drug delivery systems: recent developments and future prospects. PMC. Available at: [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. MDPI. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available at: [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Solid Dispersions: Improved Solubility and Sustained Release. Auctorspace. Available at: [Link]

  • Nanotechnology in Pharmaceutical Drug Delivery: Current Status and Future Directions. OMICS International. Available at: [Link]

  • Solid Dispersions for Drug Delivery: Applications and Preparation Methods. MDPI. Available at: [Link]

  • Lipid-based formulations. Gattefossé. Available at: [Link]

  • Common Characterization Techniques for Amorphous Solid Dispersions. ResearchGate. Available at: [Link]

  • Lipid Formulation Classification System: Significance and symbolism. iamcrf.com. Available at: [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. ResearchGate. Available at: [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. Available at: [Link]

  • Characterization of amorphous solid dispersions. ScienceDirect. Available at: [Link]

  • Self Emulsifying Drug Delivery System (SEDDS): a Review. SciSpace. Available at: [Link]

  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? American Pharmaceutical Review. Available at: [Link]

  • Toward the establishment of standardized in vitro tests for lipid-based formulations, part 4: proposing a new lipid formulation performance classification system. PubMed. Available at: [Link]

  • The lipid formulation classification system.[12]. ResearchGate. Available at: [Link]

  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... ResearchGate. Available at: [Link]

  • Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed. Available at: [Link]

  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. PMC. Available at: [Link]

  • Solid Dispersions. Contract Pharma. Available at: [Link]

  • Formulation and Evaluation of Nanosuspension as an Alternative Approach for Solubility Enhancement of Simvastatin. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. ResearchGate. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. Available at: [Link]

  • Development and Scale Up Considerations for Nanosuspension Dosage Forms. American Pharmaceutical Review. Available at: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. NIH. Available at: [Link]

  • preparation and characterization of solid dispersions for solubility enhancement of bcs class ii drug. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using GSK1016790A (CAS 757192-77-1) to Probe TRPV4 Channel Function

Introduction The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal, non-selective cation channel, is a critical regulator of a myriad of physiological processes, including mechanosensation, osmosensat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal, non-selective cation channel, is a critical regulator of a myriad of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its dysregulation is implicated in a range of pathologies, making it a compelling target for therapeutic intervention. GSK1016790A (CAS 757192-77-1) is a potent and selective synthetic agonist of the TRPV4 channel, making it an invaluable pharmacological tool for elucidating the channel's function and for screening for novel modulators.[2][3] This guide provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays using GSK1016790A to investigate TRPV4 channel activity.

Mechanism of Action and Downstream Signaling

GSK1016790A activates the TRPV4 channel, leading to an influx of cations, most notably Ca²⁺.[2] This initial calcium influx triggers a cascade of downstream signaling events that are crucial for cellular responses and can be harnessed for HTS assay design.

Key Signaling Pathways Activated by GSK1016790A

Upon activation by GSK1016790A, TRPV4 initiates several signaling cascades, including:

  • eNOS/AMPK Pathway: In endothelial cells, GSK1016790A-mediated Ca²⁺ influx stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), playing a role in vasodilation.[4]

  • PI3K/PKC and RhoA Pathway: The activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA are involved in the regulation of TRPV4 channel trafficking, including its endocytosis following agonist stimulation.[5]

  • YAP/TAZ Signaling: TRPV4-mediated Ca²⁺ influx can activate the transcriptional co-activators YAP and TAZ, which are key regulators of cell proliferation and differentiation.[3]

These pathways offer multiple readouts for assessing TRPV4 activation in HTS formats.

Signaling Pathway Diagrams

TRPV4_Signaling GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx mediates eNOS_activation eNOS Activation Ca2_influx->eNOS_activation AMPK_activation AMPK Activation Ca2_influx->AMPK_activation PI3K_PKC PI3K/PKC Pathway Ca2_influx->PI3K_PKC RhoA RhoA Pathway Ca2_influx->RhoA YAP_TAZ YAP/TAZ Activation Ca2_influx->YAP_TAZ Vasodilation Vasodilation eNOS_activation->Vasodilation AMPK_activation->Vasodilation Endocytosis Channel Endocytosis PI3K_PKC->Endocytosis RhoA->Endocytosis Gene_expression Gene Expression YAP_TAZ->Gene_expression

Caption: GSK1016790A-induced TRPV4 signaling cascade.

High-Throughput Screening Assay Protocols

The most common and amenable HTS approach for monitoring TRPV4 activation is through the measurement of intracellular calcium mobilization using fluorescent dyes. The following protocols are optimized for a 384-well format, suitable for screening large compound libraries.

Protocol 1: FLIPR-Based Calcium Flux Assay

This protocol utilizes a Fluorescent Imaging Plate Reader (FLIPR) for real-time kinetic measurement of intracellular calcium changes.

Rationale for Experimental Choices:

  • Cell Line: HEK293 cells stably expressing human TRPV4 are recommended due to their robust and reproducible responses. Parental HEK293 cells should be used as a negative control to identify off-target effects.

  • Calcium Dye: Fluo-4 AM or the FLIPR Calcium 5 Assay Kit are excellent choices.[6][7] They exhibit a large fluorescence increase upon binding to Ca²⁺ and have streamlined loading protocols. The no-wash formulation of the FLIPR Calcium 5 Assay Kit is particularly advantageous for HTS by reducing steps and variability.[8]

  • Probenecid: This anion-exchange protein inhibitor is included in the loading buffer to prevent the active efflux of the de-esterified dye, thereby improving signal intensity and duration.[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES provides a stable physiological environment for the cells during the assay.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Parental HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black-walled, clear-bottom assay plates

  • GSK1016790A (positive control)

  • TRPV4 antagonist (e.g., HC-067047, negative control)

  • Test compounds

  • FLIPR Calcium 5 Assay Kit or Fluo-4 AM

  • Probenecid (if using Fluo-4 AM)

  • HBSS with 20 mM HEPES

Experimental Workflow:

Caption: Workflow for a FLIPR-based calcium flux assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and resuspend HEK293-TRPV4 cells in culture medium.

    • Seed 10,000 cells in 25 µL of medium per well into 384-well black-walled, clear-bottom plates.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit). If using Fluo-4 AM, supplement the HBSS/HEPES buffer with 2.5 mM probenecid.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of GSK1016790A (e.g., from 1 nM to 10 µM) in HBSS/HEPES to serve as a positive control for agonist screening.

    • For antagonist screening, prepare a fixed concentration of GSK1016790A (e.g., EC₈₀ concentration) and serial dilutions of the test compounds.

    • Prepare a stock of a known TRPV4 antagonist (e.g., HC-067047) as a negative control.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for calcium flux measurement (e.g., excitation at 470-495 nm and emission at 515-575 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 12.5 µL of the compound solutions to the cell plate.

    • Continue to record the fluorescence signal for at least 3-5 minutes.

Data Analysis and Interpretation
  • Agonist Screening: The increase in fluorescence intensity over baseline is proportional to the intracellular Ca²⁺ concentration. Plot the peak fluorescence response against the logarithm of the GSK1016790A or test compound concentration. Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

  • Antagonist Screening: The inhibitory effect of the test compounds is measured as a reduction in the fluorescence signal induced by a fixed concentration of GSK1016790A. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

  • Z'-factor: To assess the quality and robustness of the HTS assay, calculate the Z'-factor using the positive (maximal GSK1016790A concentration) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Quantitative Data Summary:

ParameterAgonist (GSK1016790A)Antagonist (HC-067047)
Typical EC₅₀/IC₅₀ 1-20 nM10-100 nM
Assay Window (S/B) > 5-fold> 50% inhibition
Z'-factor > 0.6> 0.6

Validation and Counter-Screening

To ensure the specificity of the identified hits, a series of validation and counter-screening assays are essential.

  • Parental Cell Line Screen: Test active compounds on the parental HEK293 cell line to eliminate non-specific activators of calcium signaling.

  • Orthogonal Assays: Confirm the activity of hits using an alternative assay format, such as membrane potential assays or electrophysiology (patch-clamp), although the latter is not high-throughput.

  • Selectivity Profiling: Screen hits against other related TRP channels (e.g., TRPV1, TRPA1, TRPM8) to determine their selectivity profile.

Conclusion

GSK1016790A is a powerful tool for the development of robust and reliable high-throughput screening assays for the discovery of novel TRPV4 modulators. The detailed protocols and application notes provided in this guide offer a comprehensive framework for researchers to successfully implement these assays. By understanding the underlying mechanism of action and carefully validating the results, these HTS campaigns can accelerate the identification of new chemical entities with therapeutic potential for a wide range of TRPV4-related diseases.

References

  • Baratchi, S., et al. (2016). Shear stress mediates exocytosis of functional TRPV4 channels in endothelial cells. Cellular and Molecular Life Sciences, 73(2), 439-453.
  • Chen, X., et al. (2022). Activation of TRPV4 Induces Exocytosis and Ferroptosis in Human Melanoma Cells. International Journal of Molecular Sciences, 23(8), 4146.
  • Erickson, J. D., et al. (2018). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 9, 1106.
  • Jia, Y., et al. (2019).
  • Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e3140.
  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.
  • Sokoya, T., et al. (2021). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 321(4), C688-C703.
  • Sullivan, M. N., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(22), 32016–32028.
  • Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Advances in Experimental Medicine and Biology, 740, 45-82.
  • Watanabe, H., et al. (2003). Molecular Mechanisms of TRPV4 Gating. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
  • Xu, S., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(22), 32016-32028.
  • "TRPV4 agonist-1" specificity compared to endogenous TRPV4 ligands. (2025). Benchchem.
  • The Role of GSK1016790A in Regulating Ion Channel Activity: A Technical Guide. (2025). Benchchem.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI Bookshelf.
  • TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel. (2018). Cells, 7(10), 169.
  • TRPing on Cell Swelling - TRPV4 Senses It. (2021). Frontiers in Cellular Neuroscience, 15, 747970.
  • FLIPR® Calcium 5 Assay Kit. (n.d.). LabWrench.
  • High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. (2011). NCBI Bookshelf.
  • TRPV4 mediated signaling pathways. (n.d.).
  • Schematic diagram showing the signaling pathway involved in TRPV4... (n.d.).
  • Schematic representation of TRPV4 signaling as a final common pathway... (n.d.).
  • Recent advances on the structure and the function relationships of the TRPV4 ion channel. (2024). Taylor & Francis Online.
  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. (n.d.). FUJIFILM Wako.
  • Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons. (2023). Frontiers in Cellular Neuroscience, 17, 1195619.
  • TRPV4 activation by TGFβ2 enhances cellular contractility and drives ocular hypertension. (2025). Journal of General Physiology, 157(6), e202313506.
  • FLIPR® Calcium Assay Cells used in the assay were stably tr. (n.d.). DOI.
  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011).
  • Identifying TRPV4 antagonists with phenotypic screening
  • "TRPV4 agonist-1" specificity compared to endogenous TRPV4 ligands. (2025). Benchchem.
  • Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. (2013). MedChemComm, 4(2), 244-251.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Welcome to the technical support center for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Poor solubility is a frequent obstacle that can impede in-vitro assays, formulation development, and ultimately, bioavailability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges.

Section 1: Foundational Characterization & Initial Assessment

This first section addresses the critical preliminary steps required to understand the solubility behavior of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. A thorough characterization is the bedrock upon which all subsequent enhancement strategies are built.

Q1: What are the key physicochemical properties of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid that influence its solubility?

A1: Understanding the molecule's inherent properties is the first step in diagnosing a solubility issue. The structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid contains several functional groups that dictate its behavior in aqueous media:

  • Carboxylic Acid Group (-COOH): This is a primary acidic functional group. At pH values above its acid dissociation constant (pKa), this group will deprotonate to form a highly polar carboxylate ion (-COO⁻), which significantly increases water solubility. Conversely, at low pH, it remains in its neutral, less soluble form.

  • Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic. Its pKa is generally higher than that of the carboxylic acid. Depending on the pH, this group can also be deprotonated, contributing to an increase in solubility, although typically to a lesser extent than the carboxylate.

  • Aromatic and Aliphatic Moieties: The acetylphenyl ring and the butanoic acid chain are nonpolar (hydrophobic) and work to decrease aqueous solubility. The interplay between these hydrophobic parts and the ionizable hydrophilic groups is what defines the compound's overall solubility profile.

Q2: How do I accurately measure the baseline aqueous solubility of my compound?

A2: Establishing a reliable baseline, or thermodynamic solubility, is crucial before attempting any enhancement techniques. The "gold standard" for this is the shake-flask method , as proposed by Higuchi and Connors. This method determines the equilibrium solubility of a compound in a specific medium at a constant temperature.

  • Preparation: Add an excess amount of solid 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid to a series of glass vials containing the aqueous medium of interest (e.g., purified water, phosphate-buffered saline pH 7.4). "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically takes 24 to 72 hours. To confirm equilibrium, you can take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This can be done via centrifugation (e.g., 15 minutes at >10,000 g) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would falsely inflate the solubility measurement.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or µM.

This protocol provides a self-validating system because the presence of excess solid at the end of the experiment confirms that the solution was indeed saturated.

Section 2: Troubleshooting & Solubility Enhancement Strategies

Once you have a reliable baseline measurement, you can explore several strategies to improve the aqueous solubility of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Q3: My compound's solubility is low in neutral water. How can I use pH modification to improve it?

A3: Given the presence of the acidic carboxylic acid group, pH modification is the most direct and effective method to enhance the solubility of this compound. The relationship between pH, pKa, and solubility for an acidic drug is described by the Henderson-Hasselbalch equation.

Mechanism: As the pH of the aqueous medium increases above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, ionized (carboxylate) form. This charged species is significantly more polar and thus more soluble in water than the neutral form.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the shake-flask solubility assay (as described in Q2) in each of these buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of each buffer. The resulting curve will show a low, flat region at acidic pH (representing the intrinsic solubility, S₀) and a steep increase in solubility as the pH rises above the compound's pKa.

  • Analysis: This profile is invaluable for formulation development. It will identify the minimum pH required to achieve a target concentration, which is critical for developing liquid formulations for oral or parenteral administration.

dot graph { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="pH-Solubility Relationship for an Acidic Compound", fontname="Arial", fontsize=12, width=6, height=3]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Axis "origin" [pos="0,0!"]; "y_axis" [pos="0,3!"]; "x_axis" [pos="5,0!"]; "origin" -- "y_axis" [label=" log(Solubility)", arrowhead=normal, color="#202124"]; "origin" -- "x_axis" [label="pH", arrowhead=normal, color="#202124"];

// Curve points p1 [pos="0.5,0.5!", label="", shape=point, color="#4285F4"]; p2 [pos="1.5,0.5!", label="", shape=point, color="#4285F4"]; p3 [pos="2.5,0.6!", label="", shape=point, color="#4285F4"]; p4 [pos="3.5,1.5!", label="", shape=point, color="#4285F4"]; p5 [pos="4.5,2.5!", label="", shape=point, color="#4285F4"];

// Draw the curve p1 -- p2 -- p3 -- p4 -- p5 [color="#4285F4", style=bold];

// Annotations "S0" [pos="1.5,0.2!", label="Intrinsic Solubility (S₀)"]; "pKa" [pos="2.5,0!", label="pKa", shape=none]; "pKa_line" [pos="2.5,0.6!", shape=point, style=invis]; "pKa_line" -- "pKa" [style=dashed, color="#5F6368", arrowhead=none]; "Ionized" [pos="4.0,2.8!", label="Ionized form dominates\n(High Solubility)", shape=none, fontcolor="#34A853"]; "Neutral" [pos="1.0,0.8!", label="Neutral form dominates\n(Low Solubility)", shape=none, fontcolor="#EA4335"]; } } Caption: pH-Solubility profile for a typical acidic compound.

Q4: pH adjustment is not practical for my final dosage form. How can I use salt formation to improve solubility?

A4: Salt formation is a widely used and highly effective strategy for increasing the dissolution rate and apparent solubility of ionizable drugs like 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Mechanism: A salt is formed by reacting the acidic drug with a base, creating an ion pair that crystallizes into a new solid form. This salt form often has significantly different (and usually better) physicochemical properties than the free acid, including higher aqueous solubility and a faster dissolution rate. For your acidic compound, you would use a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, or organic amines like tromethamine) to form a salt.

dot graph G { layout

Optimization

Enhancing the chemical stability of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in DMSO

Technical Support Center: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid Guide for Enhancing Chemical Stability in DMSO Stock Solutions Welcome to the technical support guide for 4-{[(4-Acetylphenyl)sulfonyl]amino}buta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Guide for Enhancing Chemical Stability in DMSO Stock Solutions

Welcome to the technical support guide for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). By understanding the potential degradation pathways and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in DMSO.

Q1: I'm observing a decline in the purity of my compound in its DMSO stock solution over time. What are the likely chemical reasons for this degradation?

A1: The chemical structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid contains two primary functional groups susceptible to degradation in DMSO: the sulfonamide linkage and the terminal carboxylic acid.

  • Sulfonamide Hydrolysis: Although generally stable, the sulfonamide bond can undergo hydrolysis, particularly if there is significant water contamination in the DMSO.[1] This reaction is often catalyzed by acidic or basic impurities that may be present in lower-grade DMSO or can form over time.[2][3]

  • Carboxylic Acid Reactivity: The carboxylic acid moiety can potentially react with the solvent or impurities, especially under thermal stress or exposure to light.

  • DMSO-Mediated Oxidation: DMSO is a polar aprotic solvent but can also act as an oxidant under certain conditions, such as high temperatures or in the presence of catalysts.[4] While less common for this specific structure, it remains a theoretical possibility.

Q2: What are the key environmental and handling factors that accelerate the degradation of this compound in DMSO?

A2: Several factors can compromise the stability of your compound stock:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Water can act as a reactant in hydrolysis and significantly alter the solvent properties, potentially leading to precipitation or degradation.[5][7]

  • Temperature: Elevated storage temperatures accelerate all chemical reactions, including degradation. While DMSO's high boiling point (189°C) prevents evaporation at room temperature, thermal decomposition can still occur.[2][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture and promote the precipitation of less soluble components, leading to an inaccurate concentration in the supernatant.[9]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. Storing solutions in light-protective amber vials is a crucial preventative measure.

  • DMSO Quality: The purity of the DMSO is critical. Lower-grade solvents may contain acidic or basic impurities, water, or oxidizing agents that can catalyze decomposition.[3]

Q3: My experimental results have been inconsistent. Could this be related to compound instability?

A3: Absolutely. Inconsistent results are a classic indicator of compound instability.[10] If the compound degrades in the stock solution, the effective concentration used in your assays will decrease over time, leading to high variability in the data and a loss of reproducibility.[10]

Q4: How can I proactively protect my compound from degradation in DMSO?

A4: Proactive measures are essential for maintaining stock solution integrity:

  • Use High-Purity, Anhydrous DMSO: Always use spectrophotometric or molecular biology grade anhydrous DMSO to minimize contaminants like water and acids.[11]

  • Proper Storage Conditions: Store stock solutions at -20°C or, for long-term storage, at -80°C.[12] Use vials with tight-sealing caps to prevent moisture ingress.

  • Aliquot Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes immediately after preparation.[12]

  • Consider Antioxidants: For compounds susceptible to oxidation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the DMSO stock can be beneficial. DMSO itself has some antioxidant properties but can also participate in redox reactions.[13][14]

  • Inert Atmosphere: For highly sensitive compounds, preparing and aliquoting the stock solution under an inert gas (like argon or nitrogen) can displace oxygen and moisture, further enhancing stability.

Troubleshooting Guide: Quick Reference

The table below provides a summary of common observations, their potential causes, and recommended actions to resolve stability issues.

Observation Potential Cause(s) Recommended Action(s)
Gradual decrease in purity over weeks/months Hydrolysis due to water absorption; Slow thermal degradation.Use anhydrous DMSO; Store aliquots at -80°C for long-term use.[12]
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation (hydrolysis, oxidation).Confirm identity of degradants if possible. Implement all proactive stability measures (high-purity DMSO, low temperature, aliquoting).
Precipitate forms after thawing Compound has low solubility at colder temperatures; Supersaturated solution was created.Gently warm the vial to room temperature and vortex thoroughly to redissolve. Consider preparing a slightly more dilute stock solution.[10]
Inconsistent biological assay results Degradation leading to lower effective concentration; Inaccurate concentration due to precipitation.Prepare fresh stock solutions.[10] Implement proper aliquoting and thawing procedures. Perform a stability study using HPLC (see Protocol 2).

Visual Diagrams & Workflows

Degradation Pathway Analysis

The following diagram illustrates the primary functional groups on 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid that are susceptible to degradation and the key external factors that influence these pathways.

cluster_molecule 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid cluster_factors External Stress Factors cluster_degradation Potential Degradation Products Molecule Compound Structure Sulfonamide Sulfonamide Group HydrolysisProd Hydrolysis Products Sulfonamide->HydrolysisProd CarboxylicAcid Carboxylic Acid Group OtherProd Other Degradants CarboxylicAcid->OtherProd Water Water (H₂O) Water->HydrolysisProd Hydrolysis Temp High Temperature Temp->HydrolysisProd Temp->OtherProd Light UV/Light Light->OtherProd Photodegradation Impurity Solvent Impurities (Acids/Bases) Impurity->HydrolysisProd

Caption: Key degradation influencers for the target compound.

Recommended Workflow for Stock Solution Preparation

This workflow diagram outlines the best practices for preparing and storing stable DMSO stock solutions to ensure experimental integrity.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 4-acetylphenyl sulfonyl amino butanoic acid During Storage

Welcome to the Technical Support Center for 4-acetylphenyl sulfonyl amino butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-acetylphenyl sulfonyl amino butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the chemical integrity of this compound during storage and experimental handling. By understanding its potential degradation pathways, you can ensure the reliability and reproducibility of your results.

Introduction: Understanding the Stability of 4-acetylphenyl sulfonyl amino butanoic acid

4-acetylphenyl sulfonyl amino butanoic acid is a multifaceted molecule featuring three key functional groups: an aromatic ketone (acetylphenyl), a sulfonamide linkage, and a carboxylic acid (amino butanoic acid). The stability of this compound is dictated by the interplay of these functionalities. While the N-acylsulfonamide core generally offers greater hydrolytic and enzymatic stability compared to a simple carboxylic acid, the presence of the acetophenone moiety introduces a susceptibility to photodegradation.[1][2] This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the storage and use of 4-acetylphenyl sulfonyl amino butanoic acid in a question-and-answer format.

Q1: I've noticed a yellowing of my solid 4-acetylphenyl sulfonyl amino butanoic acid sample over time. What could be the cause?

A1: The yellowing of your sample is a strong indicator of degradation, likely due to a combination of photodegradation and oxidation. The acetylphenyl group in the molecule is an aromatic ketone, which is known to be susceptible to photochemical reactions when exposed to light, especially UV radiation.[3][4] This can lead to the formation of colored degradation products. Oxidation can also contribute to discoloration.

Solution:

  • Storage in the dark: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[5]

  • Inert atmosphere: For long-term storage, consider storing the solid under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Low temperature: Store the compound at a reduced temperature, as recommended on the product's certificate of analysis (typically -20°C for long-term storage).

Q2: My analytical results show a decrease in the purity of my compound after reconstitution in an aqueous buffer. What is happening?

A2: While N-acylsulfonamides are generally more resistant to hydrolysis than many other functional groups, they are not completely inert, especially under certain pH conditions.[1] The decrease in purity in an aqueous solution suggests that hydrolysis of the sulfonamide bond may be occurring. The rate of hydrolysis can be influenced by the pH of your buffer.

Solution:

  • pH control: Prepare fresh solutions for your experiments. If you need to store solutions, it is advisable to do so at a neutral or slightly acidic pH and at a low temperature (2-8°C) for a short period.

  • Aprotic solvents for stock solutions: For long-term storage of solutions, dissolve the compound in a dry, aprotic solvent like anhydrous DMSO or DMF and store at -20°C or -80°C. Dilute into your aqueous buffer immediately before use.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample. How can I identify if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a classic sign of degradation. To confirm this and identify the degradation pathway, a forced degradation study is recommended.[6][7] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Solution:

  • Perform a forced degradation study: Subject your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help you to identify the retention times of the potential degradation products and establish the specificity of your analytical method.[8][9]

  • LC-MS/MS analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the parent compound and the unknown peaks. The fragmentation patterns can help in elucidating the structures of the degradation products.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for 4-acetylphenyl sulfonyl amino butanoic acid? The most likely degradation pathways are:

    • Photodegradation: Primarily driven by the acetylphenyl group.[3][4]

    • Hydrolysis: Cleavage of the sulfonamide bond, potentially accelerated by acidic or basic conditions.

    • Oxidation: The entire molecule, particularly the aromatic ring and the benzylic position, can be susceptible to oxidation.

  • What are the ideal storage conditions for solid 4-acetylphenyl sulfonyl amino butanoic acid? For long-term stability, the solid compound should be stored at -20°C, protected from light in a tightly sealed container, and preferably under an inert atmosphere.

  • How long can I store solutions of this compound? It is always best to use freshly prepared solutions. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24 hours. For longer-term storage, use aprotic solvents like DMSO or DMF and store at -80°C.

  • What analytical techniques are best for assessing the stability of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust technique for routine purity checks.[10][11] For detailed investigation and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-acetylphenyl sulfonyl amino butanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 70°C for 48 hours.
  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to UV light (e.g., 254 nm or 365 nm) for 24 hours.[3][16] As a control, keep a similar solution in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for 4-acetylphenyl sulfonyl amino butanoic acid.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (based on the acetylphenyl chromophore)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[11]

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 4-acetylphenyl sulfonyl amino butanoic acid based on its chemical structure.

cluster_0 4-acetylphenyl sulfonyl amino butanoic acid cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A 4-acetylphenyl sulfonyl amino butanoic acid B Hydrolysis (Acid/Base) A->B S-N bond cleavage C Oxidation A->C Ring/Side-chain oxidation D Photodegradation (UV Light) A->D Keto group reactions E 4-acetylphenylsulfonic acid + 4-aminobutanoic acid B->E F Hydroxylated derivatives C->F G Photoreduction/fragmentation products of the keto group D->G

Caption: Potential degradation pathways of 4-acetylphenyl sulfonyl amino butanoic acid.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for assessing the stability of 4-acetylphenyl sulfonyl amino butanoic acid.

cluster_0 Start cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation A Obtain pure sample of 4-acetylphenyl sulfonyl amino butanoic acid B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop & Validate Stability-Indicating HPLC/LC-MS Method B->C D Analyze Stressed Samples and Controls C->D E Identify Degradation Products and Pathways D->E F Establish Optimal Storage Conditions E->F

Caption: Experimental workflow for stability assessment.

References

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Kuziemska, E., & Kliber, A. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Retrieved from [Link]

  • Ji, Y., et al. (2024). Ketoprofen products induced photosensitization of sulfonamide antibiotics: The cocktail effects of pharmaceutical mixtures on their photodegradation. Environmental Pollution. Retrieved from [Link]

  • Munns, R. K., & Roybal, J. E. (1982). Photodegradation of sulfa drugs by fluorescent light. PubMed. Retrieved from [Link]

  • Lopes, G. C., & Salgado, H. R. N. (2015).
  • Voigt, J., et al. (2017). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. ResearchGate. Retrieved from [Link]

  • Kuziemska, E., & Kliber, A. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Karmarkar, S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Alvarez-Coque, M. C. G., et al. (2011). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. Retrieved from [Link]

  • Wankhede, S. B., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

  • Kabir, A., & Furton, K. G. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]

  • Pouliot, M., & Souweha, M. S. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Retrieved from [Link]

  • Georgiadis, T. M., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Omega. Retrieved from [Link]

  • Al-Janabi, M. M. H., & Al-Obaidi, O. A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Baghdad Journal of Biochemistry and Applied Biological Sciences. Retrieved from [Link]

  • Shimbo, K., et al. (2001). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. SpringerLink. Retrieved from [Link]

  • Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Retrieved from [Link]

  • Ye, G., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). LC-MSを用いた非誘導体化アミノ酸分析系の構築. J-STAGE. Retrieved from [Link]

  • Lamberth, C., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Retrieved from [Link]

  • Martin, J. R., et al. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Retrieved from [Link]

  • Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]

  • Ye, G., et al. (2014). Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. PubMed. Retrieved from [Link]

  • Bougheloum, A., et al. (2018). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. Retrieved from [Link]

  • Mahmood, A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sajapin, Z., & Hellwig, M. (2021). Proposed hydrolysis mechanism of α-ketoacyl peptides (9) with initial... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. Retrieved from [Link]

  • Santos, I. C., et al. (2016). Amino acid side chain induced selectivity in the hydrolysis of peptides catalyzed by a Zr(iv)-substituted Wells–Dawson type polyoxometalate. Dalton Transactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Welcome to the dedicated technical support guide for the analysis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the analysis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times and resolving common chromatographic challenges. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols tailored to the unique chemical nature of this molecule.

Section 1: Foundational Knowledge & Initial Method Setup

Understanding the physicochemical properties of your analyte is the cornerstone of efficient and robust HPLC method development. The structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid contains key functional groups that dictate its chromatographic behavior.

  • Carboxylic Acid (-COOH): This group is acidic and will be ionized (deprotonated) at pH values above its pKa.

  • Sulfonamide (-SO2NH-): The proton on the nitrogen is weakly acidic.

  • Aromatic Ring & Acetyl Group: These moieties contribute to the molecule's overall hydrophobicity.

This amphiphilic nature, possessing both polar (ionizable) and non-polar regions, makes mobile phase pH a critical parameter for controlling retention and peak shape.

Frequently Asked Questions: Initial Method Development

Q1: What are the recommended starting conditions for analyzing this compound on a reversed-phase column?

A1: For initial method development, a C18 column is a robust starting point. Given the analyte's acidic nature due to the carboxylic acid moiety, controlling the mobile phase pH is paramount to achieving reproducible retention and symmetrical peak shape. An acidic mobile phase is recommended to suppress the ionization of the carboxyl group, thereby increasing its retention on a non-polar stationary phase.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)Minimizes secondary interactions with residual silanols, which can cause peak tailing.[1][2]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterLowers the pH to suppress ionization of the analyte's carboxylic acid group, promoting retention and improving peak shape.[2][3]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 15 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity, but consistency is key for reproducible retention times.[4]
Detection (UV) Approx. 254 nmThe phenylsulfonyl group provides strong UV absorbance. A full UV scan of the analyte standard is recommended to determine the optimal wavelength.

Section 2: Troubleshooting Guide for Retention Time Optimization

This section addresses specific issues you may encounter during method development and routine analysis.

Category: Retention Time Instability

Retention time drift or jitter is a common problem that can compromise the accuracy and validity of your results. The pattern of the shift provides clues to the root cause.[4]

Q2: My retention time is consistently decreasing over a series of injections. What is the likely cause?

A2: A steady decrease in retention time often points to a change in the stationary phase or inadequate system equilibration.

  • Cause 1: Insufficient Equilibration: If you are running a gradient method, the column may not be fully re-equilibrated to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column before the next run.

  • Cause 2: Column Degradation: Operating at a very low pH (e.g., <2) can cause hydrolysis of the silica-based bonded phase over time, leading to a loss of stationary phase and reduced retention.

    • Solution: Ensure the mobile phase pH is within the column manufacturer's recommended range. If a low pH is necessary, use a column specifically designed for low-pH stability.

Q3: My retention times are randomly shifting from one injection to the next. How do I fix this?

A3: Random, unpredictable shifts (jitter) are typically caused by hardware or mobile phase preparation issues.

  • Cause 1: Pump and Degasser Issues: Inconsistent flow rates due to worn pump seals, faulty check valves, or air bubbles in the system are a primary cause.[4]

    • Solution: Degas your mobile phase thoroughly. If the problem persists, perform pump maintenance, including checking for leaks and replacing worn seals or check valves.

  • Cause 2: Inconsistent Mobile Phase Composition: If the mobile phase is prepared by an online mixing system, proportioning valve errors can lead to an inconsistent organic-to-aqueous ratio. A 1% error in organic solvent composition can change retention times by 5-15%.[5]

    • Solution: To diagnose this, prepare the mobile phase manually (pre-mixed) and run the analysis. If the retention times stabilize, the issue lies with the pump's mixing unit.[5][6]

  • Cause 3: Temperature Fluctuations: Unstable column temperature will cause retention times to fluctuate. A change of just 1 °C can alter retention times by 1-2%.[4][5]

    • Solution: Use a thermostatted column compartment and ensure it is functioning correctly.

G cluster_0 Troubleshooting Retention Time Instability cluster_1 Gradual Drift Path cluster_2 Random Jitter Path start Observe Unstable Retention Time (RT) pattern What is the pattern of the RT shift? start->pattern gradual_drift Is RT consistently increasing or decreasing? pattern->gradual_drift Gradual Drift (Consistent Direction) random_jitter Check Hardware & Mobile Phase pattern->random_jitter Random Jitter (Unpredictable) check_equilibration Increase gradient equilibration time (10-15 column volumes). gradual_drift->check_equilibration check_column Check mobile phase pH. Is it outside column specs? Consider column aging. gradual_drift->check_column check_pump Degas mobile phase. Check for leaks. Service pump seals/valves. random_jitter->check_pump check_temp Ensure column thermostat is stable and active. random_jitter->check_temp check_mixing Prepare pre-mixed mobile phase to test online mixing. random_jitter->check_mixing

Caption: Workflow for diagnosing retention time instability.
Category: Poor Peak Shape

Peak asymmetry, such as tailing or fronting, can significantly impact resolution and the accuracy of integration.

Q4: My peak for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is tailing significantly. Why is this happening and how can I correct it?

A4: Peak tailing for this analyte is almost certainly due to secondary interactions between the polar functional groups (especially the ionized carboxylate) and active sites on the stationary phase.[7]

  • Primary Cause: Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged analyte moieties or through hydrogen bonding with polar groups, creating a secondary, stronger retention mechanism that leads to peak tailing.[1][2][8]

  • Solution 1: Adjust Mobile Phase pH: The most effective way to eliminate this issue is to suppress the ionization of the analyte's carboxylic acid group.

    • Protocol: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid. At this pH, the carboxylic acid will be fully protonated (-COOH), reducing its ability to interact with silanols. This should be at least one to two pH units below the analyte's pKa.[3]

  • Solution 2: Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have fewer residual silanol groups and are often "end-capped" to block the remaining ones.

    • Action: If pH adjustment alone is insufficient, switch to a column specifically marketed as high-purity, base-deactivated, or end-capped.[1][2]

G cluster_0 Troubleshooting Peak Tailing cluster_1 Solutions start Observe Tailing Peak cause Primary Cause: Secondary Interactions with Column Silanol Groups start->cause solution_ph Solution 1: Suppress Analyte Ionization (Most Effective) cause->solution_ph Main Mechanism: Analyte's ionized carboxyl group interacts with Si-OH sites solution_column Solution 2: Minimize Active Sites cause->solution_column action_ph Lower mobile phase pH to 2.5-3.0 using acid (e.g., 0.1% Formic Acid) solution_ph->action_ph action_column Use a high-purity, end-capped C18 column. solution_column->action_column

Caption: Logic diagram for resolving peak tailing issues.

Q5: What causes peak fronting and how can I prevent it?

A5: Peak fronting, where the front of the peak is less steep than the back, is typically caused by column overload or issues with the sample solvent.[7][8]

  • Cause 1: Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves.

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase's starting conditions, the peak shape can be distorted, especially for early-eluting peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Section 3: Standard Operating Protocols

Protocol 1: Preparation of Acidic Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of 1 liter of mobile phase for use as an aqueous component (Mobile Phase A) or for mixing with an organic solvent.

  • Measure Water: Pour approximately 900 mL of high-purity, HPLC-grade water into a 1 L graduated cylinder.

  • Transfer to Reservoir: Transfer the water to a 1 L clean glass mobile phase reservoir.

  • Add Acid: Using a calibrated pipette, carefully add 1.0 mL of concentrated formic acid to the water.

  • Bring to Volume: Add HPLC-grade water to the reservoir to reach the 1 L mark.

  • Mix and Degas: Cap the reservoir and mix thoroughly by inversion. Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.

  • Label: Clearly label the bottle with the contents (e.g., "0.1% Formic Acid in Water"), preparation date, and your initials.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Jandera, P. (2003). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, 41(8), 418-428. Retrieved from [Link]

  • YMC. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling and Remediation for Novel Small Molecule Drug Candidates

A Note on CAS 757192-77-1: Initial searches for the compound with CAS number 757192-77-1 did not yield specific public information regarding its chemical structure, synthesis, or common impurities. Therefore, this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 757192-77-1: Initial searches for the compound with CAS number 757192-77-1 did not yield specific public information regarding its chemical structure, synthesis, or common impurities. Therefore, this guide has been developed to address the broader challenges of identifying and removing impurities in novel small molecule drug candidates, providing a robust framework applicable to compounds of a similar nature.

Troubleshooting Guide: Common Issues in Impurity Analysis and Removal

This section addresses specific problems that may arise during the analysis and purification of newly synthesized compound batches.

Question: My HPLC/LC-MS analysis shows an unexpected peak that is not my target compound or a known starting material. How do I identify it?

Answer: The appearance of unknown peaks is a common challenge in chemical synthesis. A systematic approach is required for identification.

  • Initial Assessment: First, determine if the impurity is related to your product. A key indicator is its mass. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity. Check if this mass corresponds to a predicted byproduct, a degradation product, or a dimer of your target compound.

  • Forced Degradation Studies: To explore if the impurity is a degradant, subject a pure sample of your target compound to stress conditions (e.g., acid, base, heat, light, oxidation). If the unknown peak appears or increases under these conditions, it is likely a degradation product.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity, which can be used to deduce its chemical formula.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (even a few micrograms with modern cryoprobes), 1D and 2D NMR spectroscopy (like COSY and HSQC) can elucidate its structure.

Question: I have a persistent impurity that co-elutes with my product in reverse-phase HPLC. What are my options?

Answer: Co-elution suggests that the impurity has a similar polarity to your target compound. Changing the separation mechanism is often the most effective strategy.

  • Orthogonal Chromatography: Employ a different chromatographic method that separates based on properties other than polarity.

    • Normal-Phase Chromatography: If your compound is soluble in non-polar organic solvents, this method, which uses a polar stationary phase and a non-polar mobile phase, can be effective.

    • Ion-Exchange Chromatography: If your compound and/or impurity have ionizable groups (e.g., amines, carboxylic acids), this technique can provide excellent separation based on charge.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer unique selectivity for structurally similar compounds.

  • Method Development in HPLC: If you must use reverse-phase HPLC, systematically vary the parameters:

    • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

    • Modify the pH of the mobile phase: If your compounds have ionizable groups, adjusting the pH can significantly change their retention times.

    • Try a different column chemistry: Switching from a C18 column to one with a different stationary phase (e.g., phenyl-hexyl, cyano) can resolve co-eluting peaks.

Parameter Effect on Separation Considerations
Organic Modifier Alters selectivity based on dipole-dipole interactions.Acetonitrile and methanol are common choices.
Mobile Phase pH Affects the ionization state and retention of acidic/basic analytes.Ensure the pH is within the stable range of the column.
Column Chemistry Provides different separation mechanisms (e.g., pi-pi interactions with a phenyl column).Select a column with a significantly different stationary phase.

Question: My final compound has a slight discoloration, but NMR and HPLC show high purity. What could be the cause?

Answer: A faint color can be due to a very small amount of a highly colored impurity, often one with a conjugated system. These may be present at levels below the detection limit of standard HPLC-UV or NMR.

  • Trace Metal Contamination: Residual metal catalysts from the synthesis (e.g., palladium, ruthenium) can cause discoloration. Consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • High Molar Extinction Coefficient Impurities: Some impurities, even at ppm levels, can be intensely colored. A more sensitive UV detector or a different wavelength might be needed to detect them.

  • Oxidation Products: Minor oxidation of your compound, particularly if it contains sensitive functional groups, can lead to colored byproducts. Ensure storage under an inert atmosphere.

Frequently Asked Questions (FAQs)

What are the most common sources of impurities in a new batch of a synthesized compound?

Impurities can be introduced at various stages of the synthesis and purification process. They are generally classified according to ICH guidelines.

  • Organic Impurities: These can be starting materials, byproducts, intermediates, degradation products, or reagents.

  • Inorganic Impurities: These include reagents, ligands, catalysts (e.g., heavy metals), and salts.

  • Residual Solvents: Solvents used during the synthesis or purification that are not completely removed.

How do I choose the right purification technique?

The choice of purification method depends on the nature of your compound and the impurities present.

  • Crystallization: This is an excellent method for obtaining highly pure crystalline solids. It is particularly effective at removing impurities with different solubility profiles.

  • Column Chromatography: This is a versatile technique for separating mixtures. The choice of stationary and mobile phase is critical for successful separation.

  • Preparative HPLC: For difficult separations or when high purity is required for small amounts of material, preparative HPLC is often the method of choice.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility in immiscible solvents.

What is an orthogonal analytical method, and why is it important?

An orthogonal method is a second analytical technique that measures the same property (e.g., purity) but using a different scientific principle. It is crucial for confirming the purity of a compound because a single method may not be able to detect all potential impurities.

Example:

  • Primary Method: Reverse-phase HPLC with UV detection (separates based on polarity).

  • Orthogonal Method: 1H NMR (provides structural information and can quantify impurities with different proton signals) or GC-MS (for volatile impurities).

Experimental Protocols

Protocol 1: General Workflow for Impurity Identification

  • Initial Analysis: Run an initial purity assessment using a standard reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Mass Identification: Determine the m/z of the main compound and any impurities.

  • Literature/Synthesis Review: Compare the masses of the impurities to the expected masses of starting materials, reagents, and potential byproducts from the synthetic route.

  • Forced Degradation (if necessary): If a degradation product is suspected, perform forced degradation studies as described in the troubleshooting section.

  • Isolation: If the impurity is present in sufficient quantity (>1%), consider isolating it using preparative HPLC or preparative TLC.

  • Structural Elucidation: Submit the isolated impurity for NMR and/or high-resolution mass spectrometry to confirm its structure.

Diagram: Impurity Identification Workflow

A Initial Analysis (LC-MS) B Identify m/z of Impurity A->B C Compare with Known Compounds B->C D Known Impurity? C->D E Yes D->E Match Found F No D->F No Match I Document and Report E->I G Isolate Impurity (Prep HPLC) F->G H Structural Elucidation (NMR, HRMS) G->H H->I

Caption: A systematic workflow for identifying unknown impurities.

Diagram: Decision Tree for Purification Method Selection

A Compound is a solid? B Yes A->B C No A->C D Attempt Crystallization B->D H Proceed to Chromatography C->H E Sufficient Purity? D->E F Yes E->F G No E->G I Final Product F->I G->H J Polarity Difference between Compound and Impurity? H->J K Large J->K >0.2 Rf difference L Small J->L <0.2 Rf difference M Flash Chromatography K->M N Preparative HPLC L->N M->I N->I

Caption: A decision-making guide for selecting a primary purification technique.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58. [Link]

  • Gu, H., & Liu, G. (2018). High resolution mass spectrometry-based analytical strategies for structure characterization of unknown impurities in drugs. Journal of Pharmaceutical Analysis, 8(5), 285-293. [Link]

  • West, C. (2016). A review of the contribution of supercritical fluid chromatography to the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 130, 147-156. [Link]

  • Biffis, A., et al. (2018). Palladium-catalyzed cross-coupling reactions: a new frontier for the synthesis of active pharmaceutical ingredients. Chemical Reviews, 118(4), 2249-2295. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

Optimization

Technical Support Center: Resolving Precipitation of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in Cell Media

Welcome to the technical support center for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve compound precipitation issues in cell culture media. By understanding the underlying scientific principles, you can ensure the accurate and reproducible results of your experiments.

Troubleshooting Common Precipitation Issues

This section addresses frequent challenges encountered when working with 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in cell culture systems.

Q1: I observed immediate precipitation upon adding my DMSO stock of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid to the cell culture medium. What is happening and how can I prevent it?

A1: This phenomenon is commonly referred to as "solvent shock."[1] 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, like many organic compounds, is likely more soluble in an organic solvent like DMSO than in the aqueous environment of your cell culture medium. When a concentrated DMSO stock is rapidly introduced to the aqueous medium, the compound can crash out of solution, forming a precipitate.[1]

To mitigate this, consider the following strategies:

  • Optimize the Addition Method: Pre-warm the cell culture medium to 37°C.[2] While gently swirling the medium, add the compound stock solution drop-wise and slowly. This gradual introduction helps to avoid localized high concentrations of the compound and DMSO.[1]

  • Reduce the Stock Concentration: Preparing a more dilute stock solution in DMSO can be beneficial. This allows for the addition of a larger volume to the medium, which can facilitate better mixing and dispersion.[1]

  • Increase the Final DMSO Concentration (with caution): Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve the solubility of the compound. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

Q2: My media containing 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid was clear initially but developed a precipitate after incubation at 37°C. What could be the cause?

A2: Delayed precipitation can be attributed to several factors:

  • Temperature Effects: While warming can initially aid dissolution, some compounds have lower solubility at higher temperatures over extended periods.[1]

  • pH Shift: The pH of cell culture media is typically buffered between 7.2 and 7.4.[1] Cellular metabolism can lead to a decrease in the pH of the medium over time.[1][3] The solubility of compounds with ionizable groups, such as the carboxylic acid in 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, can be pH-dependent.[4][5][6] A shift in pH could reduce its solubility.

  • Interaction with Media Components: The compound may interact with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes over time.[1][7]

To address this, you can:

  • Monitor the pH: Check the pH of your culture medium after the incubation period. If a significant change is observed, consider using a medium with a more robust buffering system.[1][8]

  • Evaluate Serum Interactions: If you are using a serum-containing medium, the compound might be binding to proteins like albumin and precipitating.[2][9] You could try reducing the serum concentration or, if your cells tolerate it, using a serum-free medium.[1]

Q3: Can I simply filter out the precipitate and use the remaining solution for my experiment?

A3: Filtering is generally not recommended.[2] The precipitate is your compound of interest, and removing it will result in an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[2]

Experimental Protocol for Solubilizing 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

This protocol provides a step-by-step methodology for preparing a stock solution and diluting it into cell culture medium to minimize precipitation.

Materials:

  • 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sterile-filtered cell culture medium

  • Water bath at 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Aseptically weigh the required amount of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store as recommended.[2]

  • Dilution into Cell Culture Medium:

    • Pre-warm the required volume of your cell culture medium to 37°C in a water bath.[2]

    • Thaw an aliquot of the 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid stock solution at room temperature.

    • Under sterile conditions, slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling the flask or plate.

    • Immediately mix the medium gently to ensure uniform distribution.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

G cluster_0 Start: Precipitation Observed cluster_1 Initial Assessment cluster_2 Troubleshooting Immediate Precipitation cluster_3 Troubleshooting Delayed Precipitation cluster_4 Resolution start Precipitation Observed immediate Immediate Precipitation? start->immediate delayed Delayed Precipitation? start->delayed solvent_shock Likely Solvent Shock immediate->solvent_shock Yes check_temp Check Temperature Stability delayed->check_temp Yes check_ph Monitor Medium pH delayed->check_ph check_serum Evaluate Serum Interactions delayed->check_serum optimize_addition Optimize Addition: - Slow, drop-wise addition - Gentle swirling solvent_shock->optimize_addition reduce_stock Reduce Stock Concentration solvent_shock->reduce_stock increase_dmso Increase Final DMSO (within cell tolerance) solvent_shock->increase_dmso resolved Precipitation Resolved optimize_addition->resolved reduce_stock->resolved increase_dmso->resolved check_temp->resolved check_ph->resolved check_serum->resolved

Caption: Troubleshooting workflow for precipitation of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Frequently Asked Questions (FAQs)

Q: What is the maximum soluble concentration of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in my specific cell culture medium?

A: The maximum soluble concentration should be determined empirically. We recommend performing a solubility test by preparing serial dilutions of your compound in your specific cell culture medium. After a 2-hour incubation at 37°C, visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.[1]

Q: Does the type of cell culture medium affect the solubility of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid?

A: Yes, the composition of the cell culture medium can influence compound solubility. Different media have varying concentrations of salts, amino acids, vitamins, and buffering agents, which can interact with the compound.[1][7] It is always best to perform solubility tests in the specific medium you will be using for your experiments.

Q: I am using a serum-free medium and still observing precipitation. What else can I try?

A: In serum-free conditions, the absence of proteins like albumin, which can aid in solubilization, may make precipitation more likely.[2][9] If you are already optimizing your dilution method and DMSO concentration, you might consider the use of solubility enhancers such as cyclodextrins. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications as it can encapsulate hydrophobic drugs and increase their aqueous solubility.[2]

Q: Could repeated freeze-thaw cycles of my stock solution be causing the precipitation?

A: Yes, repeated freeze-thaw cycles can cause the compound to come out of solution in your DMSO stock.[2] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.[2] Before each use, visually inspect the thawed stock for any precipitation. If present, try to redissolve it by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution.[2]

Solubility and Solvent Concentration Summary

ParameterRecommendationRationale
Primary Solvent Anhydrous, sterile-filtered DMSOCommon choice for poorly water-soluble compounds.[2]
Stock Concentration Start with 10 mM, adjust as neededA balance between a concentrated stock and avoiding precipitation upon dilution.
Final DMSO Concentration 0.1% - 0.5% (cell line dependent)Maximizes compound solubility while minimizing solvent toxicity.[2]
Vehicle Control EssentialAlways include a control with the same final DMSO concentration without the compound.[2]

References

  • Creative Bioarray. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • PubChem. Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide. Available from: [Link]

  • Begum, S. T., & Jones, M. R. (2014). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. Biochemical and biophysical reports, 1, 24–32. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • Cell Culture Flask. Analysis of the Causes of Precipitation in Cell Culture Flasks. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Khan Academy. pH and solubility. Available from: [Link]

  • Ferguson, A. A., & Badr, M. Z. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2835–2840. Available from: [Link]

  • Kosheeka. Do You Need Serum In Cell Culture Media?. Available from: [Link]

  • Quora. What is the role of the serum in a cell culture?. Available from: [Link]

  • PubChem. 4-(4-Aminophenyl)butanoic acid. Available from: [Link]

  • NextSDS. 4-[(phenylsulfonyl)amino]butanoic acid — Chemical Substance Information. Available from: [Link]

  • Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • HuanKai Group. The Impact of pH on Cell Culture Media. Available from: [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

  • Smering, T., & Ramer, R. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 9, 199. Available from: [Link]

  • Scientific Bioprocessing, Inc. pH In Cell Culture - How Does pH Buffered Culture Media Work?. Available from: [Link]

  • PubChemLite. Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide (C12H15N5O6S). Available from: [Link]

  • Wikipedia. Butyric acid. Available from: [Link]

  • PubChem. 4-(4-Sulfophenyl)butanoic acid. Available from: [Link]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. Available from: [Link]

  • MilliporeSigma. 4-(4-Aminophenyl)butyric acid 95 15118-60-2. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-acetylphenyl sulfonyl amino butanoic acid

Welcome to the technical support center for the crystallization of 4-acetylphenyl sulfonyl amino butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-acetylphenyl sulfonyl amino butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As the solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability, a well-controlled crystallization process is paramount.[1][2] This document provides in-depth troubleshooting advice and foundational protocols based on established crystallographic principles.

Fundamental Principles of Crystallization

Crystallization is a purification technique that separates a solid compound from a solution.[3][4] The process is governed by the principles of solubility and supersaturation. A supersaturated solution, which contains more dissolved solute than can ordinarily be held at a given temperature, is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[5] The ultimate goal is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which often leads to poorly formed crystals or amorphous material.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 4-acetylphenyl sulfonyl amino butanoic acid in a practical question-and-answer format.

Issue 1: No crystals are forming, or the compound is "oiling out."

Question: I've cooled my saturated solution, but no crystals have appeared. In some cases, a viscous liquid (oil) has separated instead. What's happening and how can I fix it?

Answer: This is a common and frustrating problem that typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation is too high. "Oiling out," or liquid-liquid phase separation, often occurs when the solute's solubility is excessively high or the cooling rate is too fast, leading to a supersaturated state where the compound separates as a liquid instead of an ordered solid.[7][8][9]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[10] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small amount of the solid material, add a single "seed" crystal to the solution.[6][10] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If you suspect too much solvent was added, you can boil off a small amount to increase the concentration.[9][10] Be cautious not to evaporate too much, which could cause the compound to "crash out" as a powder.

    • Reduce Temperature: If cooling to room temperature is ineffective, try further cooling in an ice bath or refrigerator.[9]

  • Address Oiling Out:

    • Re-heat and Dilute: Warm the solution until the oil redissolves. Add a small amount of additional solvent (1-5%) to slightly reduce the saturation level.[9][10]

    • Solvent Selection: The chosen solvent may be too good. Try re-crystallizing in a solvent where the compound has slightly lower solubility.

Issue 2: The resulting crystals are very fine needles or an amorphous powder.

Question: I managed to get a solid, but it's a fine powder or a mass of tiny needles that are difficult to filter and dry. How can I grow larger, more well-defined crystals?

Answer: The formation of fine powders or needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[6] This happens when supersaturation is achieved too rapidly, causing a massive number of small crystals to form simultaneously instead of allowing a smaller number of nuclei to grow larger.[7]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Use Less Solvent: Start with a solution that is just saturated at the solvent's boiling point. Using a large excess of solvent means a greater temperature drop is required to achieve supersaturation, which can increase the driving force for rapid nucleation.[10]

    • Anti-Solvent Method: Consider an anti-solvent crystallization. Dissolve the compound in a "good" solvent, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble.[5][14] This provides more controlled and isothermal generation of supersaturation.

  • Solvent System Optimization:

    • The molecular structure of your compound—containing a sulfonamide, a carboxylic acid, and an acetyl group—suggests it has polar characteristics and potential for hydrogen bonding.[15][16] Solvents like ethanol, isopropanol, or acetone, potentially with water as a co-solvent or anti-solvent, are good starting points.[17][18][19]

    • Avoid highly volatile solvents like DCM or ether if possible, as their rapid evaporation can lead to poor crystal quality.[6]

Issue 3: The crystallization yield is very low.

Question: My crystallization worked, but the final yield is less than 50%. Where did my compound go?

Answer: A low yield is typically due to one of two main causes: either too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor, or premature crystallization occurred during a hot filtration step.[10]

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it completely. If a large amount of solid residue remains, your compound has high residual solubility in the cold solvent.[10]

    • To Improve Yield: Reduce the final crystallization volume by boiling off some solvent before cooling. Alternatively, cool the slurry to a lower temperature (e.g., 0 °C or -20 °C) before filtration to decrease solubility further.

  • Optimize the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][6] If the solubility is still significant at low temperatures, a different solvent or a binary solvent system (e.g., ethanol/water, acetone/heptane) may be necessary.

  • Prevent Premature Crystallization: If you performed a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing on the filter paper.[3]

Issue 4: I suspect I have a polymorphism issue.

Question: I've run the same crystallization multiple times but have obtained crystals with different appearances and melting points. Could this be polymorphism?

Answer: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in more than one crystal structure.[2][20] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is of critical importance in drug development.[21][22]

Troubleshooting & Characterization:

  • Controlled Crystallization: To isolate a specific polymorph, you must precisely control all crystallization parameters: solvent, cooling rate, agitation, and temperature.[13] Even minor variations can lead to the formation of a different crystal form.

  • Characterize the Forms: It is essential to characterize the different forms obtained. Key analytical techniques include:

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs, as each will give a unique diffraction pattern.[20]

    • Differential Scanning Calorimetry (DSC): This measures heat flow as a function of temperature and can identify different melting points or phase transitions between polymorphs.[22]

    • Spectroscopy (FTIR, Raman, Solid-State NMR): These methods can detect differences in the molecular conformation or intermolecular interactions (like hydrogen bonding) between polymorphs.[20][22]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The goal of solvent selection is to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room or sub-ambient temperatures.[3][6]

Methodology:

  • Place approximately 10-20 mg of 4-acetylphenyl sulfonyl amino butanoic acid into several different test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the tube in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.

  • Allow the solutions that formed at high temperature to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large quantity of well-formed crystals upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving via hydrogen bonding; often show a strong temperature-solubility dependence.[18][19]
Ketones Acetone, MEKPolar aprotic solvents that can dissolve a range of compounds.
Esters Ethyl AcetateMedium polarity solvent, good for compounds that are too soluble in alcohols.
Ethers 2-MeTHF, DioxaneLower polarity, may be useful as anti-solvents.
Hydrocarbons Heptane, TolueneNon-polar, almost certainly will act as anti-solvents.[4]
Aqueous WaterGiven the carboxylic acid and sulfonamide groups, solubility in water is possible, especially at non-neutral pH.[17][23]
Protocol 2: Cooling Crystallization Workflow

This protocol outlines a standard procedure for purification via slow cooling crystallization.

CoolingCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling (Insulate Flask) B->C D 4. Further Cooling (Ice Bath) C->D Maximize Yield E 5. Vacuum Filtration F 6. Wash with Cold Solvent E->F G 7. Dry Crystals (Vacuum Oven) F->G AntiSolvent A 1. Dissolve Compound in 'Good' Solvent at Room Temp B 2. Filter Solution (Remove Particulates) A->B C 3. Add Anti-Solvent (Dropwise with Stirring) B->C D 4. Age Slurry (Allow Crystals to Grow) C->D E 5. Isolate Crystals (Filter, Wash, Dry) D->E

Caption: Workflow for the anti-solvent crystallization method.

Final Recommendations

The optimization of a crystallization process is often an iterative endeavor. The structural features of 4-acetylphenyl sulfonyl amino butanoic acid—a blend of polar functional groups capable of strong hydrogen bonding—suggest that solvent systems involving polar protic or aprotic solvents will be most effective. Careful control over the rate of supersaturation via slow cooling or controlled anti-solvent addition is the single most important factor in obtaining large, high-quality crystals. [11][24]Always begin with small-scale screening experiments to efficiently identify promising conditions before proceeding to a larger scale. Should polymorphism be suspected, rigorous solid-state characterization is mandatory to ensure the consistent production of the desired crystal form. [21][25]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Guide for crystallization. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.).
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (n.d.). PMC.
  • Crystallization of Organic Compounds. (n.d.).
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Optimizing Batch Crystallization with Model-based Design of Experiments. (n.d.).
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link].

  • Survey and analysis of crystal polymorphism in organic structures. (2018, March 15). IUCr Journals.
  • View of Recent advances in the identification and prediction of polymorphs. (n.d.).
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology.
  • Crystal Polymorphism in Pharmaceutical Science. (n.d.).
  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link].

  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link].

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019, April 17).
  • Butanoic Acid: Structure, Properties & Uses Explained. (2021, January 6). Vedantu. Retrieved from [Link].

  • Kinetics of Crystallization in Supersaturation. (n.d.). Mettler Toledo. Retrieved from [Link].

  • Butanoic Acid Formula - Definition & Solved Example. (n.d.). Orchids The International School. Retrieved from [Link].

  • Butanoic Acid - Structure, Properties, Uses. (2023, April 24). Turito. Retrieved from [Link].

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (n.d.). PMC.
  • Butanoic acid. (n.d.). The Chemical Thesaurus Reaction Chemistry Database. Retrieved from [Link].

  • Butyric acid. (n.d.). Wikipedia. Retrieved from [Link].

  • Sulfamic acid. (n.d.). Wikipedia. Retrieved from [Link].

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.).
  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025, August 6).
  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019, September 23). MDPI.
  • Sulfamic Acid. (n.d.). PubChem - NIH. Retrieved from [Link].

  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)
  • Crystal Structure and Hirshfeld Surface Analysis of the Polymorph of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid. (2023, April 28). Asian Journal of Chemistry.
  • Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Your Assays with Assay-Blocker 757™

Welcome to the technical support resource for Assay-Blocker 757™ (CAS 757192-77-1) . This guide is designed for researchers, scientists, and drug development professionals to effectively reduce background interference in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Assay-Blocker 757™ (CAS 757192-77-1) . This guide is designed for researchers, scientists, and drug development professionals to effectively reduce background interference in a wide range of immunoassays and other ligand-binding assays. As Senior Application Scientists, we have developed this resource to provide not only step-by-step instructions but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is Assay-Blocker 757™ and how does it work?

A: Assay-Blocker 757™ is a novel, synthetic blocking agent designed to minimize non-specific binding and other sources of background interference in various assay platforms, such as ELISA, Western Blot, and Immunohistochemistry. Its unique molecular structure allows it to effectively block unoccupied sites on solid phases (e.g., microplate wells, nitrocellulose membranes) that have a high affinity for proteins.[1][2] By preventing the non-specific adsorption of detection antibodies and other reagents, Assay-Blocker 757™ significantly improves the signal-to-noise ratio of your assay.[1][3]

The mechanism of action involves two key principles:

  • Saturation of Non-Specific Sites: The agent efficiently coats the surface of the solid phase, preventing assay components from binding to areas other than the intended target.[2]

  • Interference Mitigation: Assay-Blocker 757™ contains components that neutralize common sources of interference found in biological samples, such as heterophilic antibodies and rheumatoid factors.[4][5][6] These interfering antibodies can otherwise cross-link capture and detection antibodies, leading to false-positive signals.[7]

Q2: What types of background interference can Assay-Blocker 757™ address?

A: Assay-Blocker 757™ is formulated to address a broad spectrum of interferences that cause high background, including:

  • Non-Specific Binding: This occurs when antibodies or other proteins bind to the solid phase due to hydrophobic or ionic interactions.[3][8]

  • Cross-Reactivity: This happens when the detection antibody recognizes and binds to proteins other than the target analyte.[9][10]

  • Heterophilic Antibody Interference: Patient samples can contain endogenous antibodies (like Human Anti-Mouse Antibodies - HAMA) that can bind to the assay's antibodies, leading to erroneous results.[4][5][6][11] The incidence of such interferences can be significant, with some studies showing that up to 40% of serum samples may contain substances that cause interference in unblocked assays.[4]

Q3: In which applications can I use Assay-Blocker 757™?

A: This reagent is versatile and can be used as a blocking buffer and an antibody/sample diluent in a variety of applications, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • Western Blotting

  • Immunohistochemistry (IHC)

  • Surface Plasmon Resonance (SPR)[12]

  • Lateral Flow Assays

Q4: How is Assay-Blocker 757™ different from traditional blocking agents like non-fat milk or BSA?

A: While traditional blockers like non-fat milk and Bovine Serum Albumin (BSA) are widely used, they come with certain limitations.[1][3] Milk contains a variety of proteins that can sometimes mask the target epitope or interfere with certain detection systems (e.g., those using avidin-biotin).[1] BSA, while a purified protein, can still lead to some non-specific binding.[1] Assay-Blocker 757™ is a synthetic, protein-free formulation, which provides more consistent lot-to-lot performance and reduces the risk of cross-reactivity with anti-bovine antibodies.[6]

Troubleshooting Guide: High Background

High background is one of the most common issues in assay development, reducing sensitivity and potentially leading to false-positive results.[10][13] This section provides a systematic approach to troubleshooting when using Assay-Blocker 757™.

Problem 1: Consistently high background across the entire plate/blot.
Potential Cause Recommended Solution & Scientific Rationale
Insufficient Blocking Solution: Increase the incubation time with Assay-Blocker 757™ (e.g., from 1 hour to 2 hours or overnight at 4°C). Alternatively, slightly increase the concentration of the blocker.[3][13] Rationale: Inadequate blocking leaves unoccupied sites on the solid phase, allowing for non-specific binding of the detection antibody.[1][2] Extending the incubation time ensures that all available sites are saturated.
Sub-optimal Washing Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure that the wash buffer contains a mild detergent like Tween-20 (0.05-0.1%).[13][14] Rationale: Inefficient washing fails to remove unbound detection antibodies and other reagents, which then contribute to the background signal. A detergent helps to disrupt weak, non-specific interactions.[1]
Excessive Antibody Concentration Solution: Perform a titration experiment to determine the optimal concentration for your primary and/or secondary antibodies.[14][15] Rationale: Using too high a concentration of antibody increases the likelihood of low-affinity, non-specific binding, which elevates the background.
Contaminated Reagents Solution: Use freshly prepared buffers and reagents. Ensure that the water used is of high purity (distilled or deionized).[10][16] Rationale: Contaminants in buffers or stock solutions can interfere with the assay chemistry and contribute to background noise.
Problem 2: High background only in sample wells, not in blank/control wells.
Potential Cause Recommended Solution & Scientific Rationale
Matrix Effects Solution: Use Assay-Blocker 757™ as the diluent for your samples. If background persists, you may need to dilute your samples further.[9] Rationale: The sample matrix (e.g., serum, plasma) contains numerous proteins and other molecules that can cause non-specific binding or interfere with the assay.[4] Using a specialized diluent helps to neutralize these interfering components.
Heterophilic Antibodies Solution: Assay-Blocker 757™ is designed to mitigate this, but in severe cases, you may need to pre-treat the sample with specific heterophilic antibody blockers. Rationale: Heterophilic antibodies in the sample can bridge the capture and detection antibodies, mimicking a positive signal even in the absence of the analyte.[7]

Experimental Protocols & Workflows

Protocol 1: Initial Optimization of Assay-Blocker 757™ in a Sandwich ELISA

This protocol provides a framework for validating and optimizing Assay-Blocker 757™ in your specific assay.

Step-by-Step Methodology:

  • Coating: Coat your microplate wells with the capture antibody diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking (Optimization Step):

    • Prepare different concentrations of Assay-Blocker 757™ (e.g., 1X, 2X).

    • Add 150 µL/well of the blocking solution.

    • Incubate for different time periods (e.g., 1 hour, 2 hours) at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add your samples and standards, diluted in Assay-Blocker 757™, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the detection antibody, also diluted in Assay-Blocker 757™, to the wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme/Substrate Reaction: Add the enzyme conjugate (e.g., Streptavidin-HRP) followed by the substrate.

  • Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.

Validation: A successful optimization will result in a low signal in the zero-analyte wells (low background) and a high signal in the wells with the highest standard concentration (high signal-to-noise ratio).[8]

Workflow for Troubleshooting High Background

Below is a logical workflow to diagnose and resolve high background issues in your assay.

TroubleshootingWorkflow Start High Background Observed Check_Controls Are blank/negative controls also high? Start->Check_Controls High_All_Wells Yes, all wells are high Check_Controls->High_All_Wells Yes High_Sample_Wells No, only sample wells are high Check_Controls->High_Sample_Wells No Troubleshoot_Systemic Systemic Issue Suspected High_All_Wells->Troubleshoot_Systemic Troubleshoot_Matrix Sample Matrix Interference Suspected High_Sample_Wells->Troubleshoot_Matrix Optimize_Blocking Increase blocking time/concentration with Assay-Blocker 757™ Troubleshoot_Systemic->Optimize_Blocking Optimize_Washing Increase wash steps/volume Optimize_Blocking->Optimize_Washing Titrate_Antibody Titrate primary/secondary antibodies Optimize_Washing->Titrate_Antibody Check_Reagents Prepare fresh reagents Titrate_Antibody->Check_Reagents End Background Reduced Check_Reagents->End Dilute_Sample Use Assay-Blocker 757™ as sample diluent Troubleshoot_Matrix->Dilute_Sample Increase_Dilution Increase sample dilution factor Dilute_Sample->Increase_Dilution Increase_Dilution->End

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this molecule or similar compounds facing bioavailability hurdles. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental workflow. Our approach is rooted in a deep understanding of pharmaceutical sciences, aiming to empower you with the rationale behind each strategic choice.

Understanding the Core Challenge

The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy.[1][2] For 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, its chemical structure, which includes a carboxylic acid group, suggests potential challenges in achieving optimal absorption after oral administration.[3] Carboxylic acids are often ionized at physiological pH, which can limit their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[3][4] This guide will explore scientifically-grounded strategies to systematically address and overcome these limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial in-vitro dissolution studies show poor solubility for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid in simulated gastric and intestinal fluids. What are my primary options?

A1: Poor aqueous solubility is a common and significant barrier to oral bioavailability.[1][5][6] The molecule must first dissolve to be absorbed. Here’s a logical progression of strategies to consider:

  • Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[1][7][8]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanonization: Further reduction to the nanometer scale can significantly improve dissolution rates due to an even greater surface area-to-volume ratio.[1][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[5][7] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).

  • pH Modification: The carboxylic acid moiety of your compound suggests that its solubility will be pH-dependent.

    • Actionable Advice: Conduct a pH-solubility profile. You will likely observe higher solubility at a more basic pH where the carboxylic acid is deprotonated. While the stomach is acidic, the small intestine's pH is higher, which could be favorable. This data is crucial for selecting appropriate formulation strategies.

Q2: I'm considering a prodrug approach to mask the carboxylic acid group. What are the key considerations and potential pitfalls?

A2: A prodrug strategy is an excellent choice for improving the permeability of carboxylic acid-containing drugs by increasing their lipophilicity.[3][4][9] The core idea is to chemically modify the carboxylic acid into a less polar functional group, like an ester, which can be cleaved in the body to release the active parent drug.[10]

Key Considerations:

  • Promoieties: The choice of the chemical group to attach (the "promoiety") is critical. Simple alkyl esters (e.g., methyl, ethyl) are a common starting point.

  • Enzymatic Cleavage: The prodrug must be stable in the gastrointestinal tract but readily cleaved by enzymes (esterases) in the intestinal wall or blood to release the active drug.[9][10]

  • Toxicity of the Promoiety: The cleaved promoiety should be non-toxic. For example, an ethyl ester would release ethanol, which is generally safe in small amounts.

Potential Pitfalls & Troubleshooting:

Problem Potential Cause Troubleshooting Steps
Incomplete cleavage of the prodrug The chosen ester is too sterically hindered for enzymatic access.Synthesize a series of esters with varying steric bulk (e.g., methyl, ethyl, isopropyl) and evaluate their conversion rates in vitro using liver microsomes or plasma.
Prodrug is too lipophilic The prodrug has very low aqueous solubility, preventing it from reaching the intestinal wall for absorption.Balance lipophilicity. Consider promoieties with some degree of water solubility.
First-pass metabolism of the prodrug The prodrug is rapidly metabolized in the liver before it can be converted to the active drug.This can be assessed through in vitro liver microsome stability assays. If this is an issue, alternative formulation strategies may be more suitable.

Experimental Workflow for Prodrug Evaluation:

Caption: Workflow for prodrug development and evaluation.

Q3: My compound has poor permeability even after improving its solubility. What formulation strategies can help overcome this absorption barrier?

A3: When permeability is the rate-limiting step, advanced formulation strategies are required to enhance drug transport across the intestinal epithelium.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These are among the most effective strategies for improving the oral bioavailability of poorly permeable drugs.[2][11][12]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[5][13][14] This increases the solubilization of the drug and can enhance its absorption.[11][15]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and facilitating its transport across the intestinal mucosa.[2][7][12]

  • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles can improve its stability in the gastrointestinal tract and enhance its absorption.[8][16][17] The small size of nanoparticles allows for better interaction with the intestinal lining.[18]

Troubleshooting LBDDS Formulation:

Problem Potential Cause Troubleshooting Steps
Drug precipitation upon dilution The formulation cannot maintain the drug in a solubilized state in the aqueous environment of the GI tract.Screen different combinations of oils, surfactants, and co-surfactants. Construct pseudo-ternary phase diagrams to identify stable emulsion regions.
Poor emulsification The ratio of surfactant to oil is not optimal.Systematically vary the surfactant-to-oil ratio and visually inspect the resulting emulsion after dilution with water.
Physical instability (e.g., creaming, cracking) The formulation is not thermodynamically stable.Evaluate the stability of the formulation under different storage conditions (temperature, humidity). Consider using co-solvents or polymers to improve stability.

Decision Tree for Formulation Strategy:

Formulation_Strategy Start Initial Characterization: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid Solubility Is solubility the primary issue? Start->Solubility Permeability Is permeability the primary issue? Solubility->Permeability No SizeReduction Particle Size Reduction (Micronization/Nanonization) Solubility->SizeReduction Yes SolidDispersion Solid Dispersions Solubility->SolidDispersion Yes Prodrug Prodrug Approach Permeability->Prodrug Yes LBDDS Lipid-Based Formulations (SEDDS, SLNs) Permeability->LBDDS Yes Nanoparticles Polymeric Nanoparticles Permeability->Nanoparticles Yes

Caption: Decision tree for selecting a formulation strategy.

Q4: How do I design and execute in vitro and in vivo studies to reliably assess the oral bioavailability of my new formulation?

A4: A combination of in vitro and in vivo models is essential for predicting human oral bioavailability.[19][20][21]

In Vitro Models:

  • Caco-2 Permeability Assay: This is a widely used in vitro model to predict the intestinal permeability of a drug.[22] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal barrier.

  • In Vitro Digestion Models: These models, such as the TNO intestinal model (TIM-1), simulate the conditions of the human gastrointestinal tract to assess the bioaccessibility of a drug from its formulation.[21]

In Vivo Studies:

  • Animal Pharmacokinetic (PK) Studies: These are crucial for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[23][24][25]

    • Study Design: Typically, the formulation is administered orally to rats or mice.[24] Blood samples are collected at various time points and analyzed for the concentration of the drug and/or its metabolites.

    • Key Parameters: The resulting plasma concentration-time profile is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects the total drug exposure.[24] Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[26]

Step-by-Step Protocol for a Preliminary Rodent PK Study:

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Oral Group: Administer the formulated 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid via oral gavage.

    • Intravenous (IV) Group: Administer the drug as a solution via tail vein injection (this serves as the 100% bioavailability reference).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Data Summary Table for Comparing Formulations:

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (F%)
Unformulated Drug 10
Micronized Drug 10
SEDDS Formulation 10
Ester Prodrug 10

This structured approach allows for a systematic and data-driven optimization of the oral bioavailability of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Vertex AI Search.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals - Research and Reviews.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Lipid Based Drug Delivery System for enhancing oral absorption of Biopharmaceuticals. (2026, January 10).
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • An overview on oral drug delivery via nano-based formul
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Lipid Based Drug Delivery System : The Best Way For Better Absorption. (2024, June 5).
  • Nanoparticles for oral delivery: design, evaluation and st
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Nanoparticle tools for maximizing oral drug delivery. PMC.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). PubMed.
  • Insights on Prospects of Prediction of Drug Bioavailability
  • Prodrugs of Carboxylic Acids.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019, October 31).
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11).
  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (2008, June 15). PubMed.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2026, March 16). Pharmaceutical Technology.
  • Prodrug Approach as a Str
  • Organic Pharmaceutical Chemistry: Prodrugs.
  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023, May 5).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017, September 11). Walsh Medical Media.
  • Prodrug Activation Strategies. (2023, September 26). BOC Sciences.
  • In vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC.
  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminform
  • The Bioavailability of Drugs—The Current State of Knowledge. (2023, December 11). MDPI.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Step-by-Step Drug Formulation Development Guide. (2025, November 24).
  • Fix the Formula to Win the Generic Race: Overcoming Formulation Challenges in Generic Drug Development. (2026, January 28).

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid with standard sulfonamide inhibitors

An In-Depth Comparative Analysis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and Standard Sulfonamide Inhibitors Introduction: The Enduring Significance of the Sulfonamide Moiety in Drug Discovery The sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and Standard Sulfonamide Inhibitors

Introduction: The Enduring Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide group (–S(=O)₂NHR) is a cornerstone of medicinal chemistry, representing a key pharmacophore in a wide array of therapeutic agents. Its remarkable versatility stems from its ability to act as a transition-state analog, mimicking the tetrahedral intermediate of various enzymatic reactions, and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites. This has led to the development of sulfonamide-based drugs targeting a diverse range of enzymes, including carbonic anhydrases, proteases, and dihydrofolate reductase, with applications spanning from diuretics and antiepileptics to antibiotics and anticancer agents.

This guide provides a comparative framework for evaluating the performance of a novel investigational compound, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, against established, standard sulfonamide inhibitors. We will delve into the mechanistic underpinnings of sulfonamide inhibition, present a structured approach for comparative experimental evaluation, and provide detailed protocols to ensure data integrity and reproducibility. This analysis is designed for researchers and drug development professionals seeking to characterize new chemical entities within this important class of inhibitors.

Compound Profiles: Structural and Mechanistic Overview

A thorough understanding of the inhibitors being compared is fundamental to a meaningful analysis. Here, we profile our investigational compound and a representative standard inhibitor.

Investigational Compound: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
  • Structure:

    • The molecule consists of a central benzenesulfonamide core.

    • The para-position of the phenyl ring is substituted with an acetyl group, which can influence electronic properties and potentially offer additional interaction points.

    • The sulfonamide nitrogen is linked to a butanoic acid moiety, providing a flexible aliphatic chain with a terminal carboxylic acid. This carboxylate group is poised to interact with charged or polar residues in an enzyme's active site.

  • Hypothesized Mechanism of Action: Based on its structure, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is hypothesized to act as a competitive inhibitor. The sulfonamide moiety can coordinate with a catalytic metal ion (e.g., Zn²⁺ in metalloenzymes) or participate in a hydrogen bond network that mimics the transition state of the substrate. The butanoic acid tail can then probe and occupy adjacent pockets within the active site, potentially conferring selectivity and enhancing binding affinity.

Standard Inhibitor Example: Acetazolamide (for Carbonic Anhydrase)
  • Structure:

    • Acetazolamide is a classic sulfonamide inhibitor, featuring an acetamido group and a thiadiazole ring.

    • It is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.

  • Established Mechanism of Action: Acetazolamide's primary mechanism involves the coordination of its deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site of carbonic anhydrases. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is essential for catalysis, thereby inhibiting the enzyme's function. Its high affinity and well-characterized mechanism make it an excellent benchmark for evaluating new CA inhibitors.

Comparative Performance Evaluation: A Data-Driven Approach

The direct comparison of inhibitor performance relies on robust quantitative data obtained from standardized enzymatic assays. The key parameters for comparison are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Parameter4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acidAcetazolamide (Standard)Rationale for Comparison
Target Enzyme Carbonic Anhydrase II (Human)Carbonic Anhydrase II (Human)A well-characterized, widely available enzyme for baseline comparison.
IC₅₀ (nM) To be determined experimentally~12 nMProvides a direct measure of inhibitor potency under specific assay conditions.
Kᵢ (nM) To be determined experimentally~10-14 nMA true measure of binding affinity, independent of substrate concentration.
Inhibition Type To be determined experimentallyCompetitiveElucidates the mechanism of interaction with the enzyme.

Experimental Protocols: A Guide to Reproducible Inhibition Assays

The following protocols outline the necessary steps to determine the IC₅₀ and Kᵢ values for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and validate its performance against Acetazolamide.

Workflow for Inhibitor Characterization

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Synthesize/Acquire & Purify 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid B Prepare Stock Solutions (Inhibitors, Enzyme, Substrate) A->B C Perform IC50 Assay (Varying [Inhibitor]) B->C D Perform Ki Determination (Varying [Inhibitor] & [Substrate]) C->D E Plot Dose-Response Curve (Calculate IC50) C->E F Generate Lineweaver-Burk Plot (Determine Ki & Inhibition Type) D->F G Compare Data to Standard (Acetazolamide) E->G F->G

Caption: Workflow for the characterization of a novel sulfonamide inhibitor.

IC₅₀ Determination: Esterase Activity of Carbonic Anhydrase II

This assay utilizes the esterase activity of CA II, with 4-nitrophenyl acetate (NPA) as the substrate. The product, 4-nitrophenol, is colored and can be monitored spectrophotometrically.

Materials:

  • Human Carbonic Anhydrase II (CA II)

  • 4-Nitrophenyl acetate (NPA)

  • 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

  • Acetazolamide

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 1 mg/mL stock of CA II in buffer.

    • Prepare 10 mM stock solutions of the investigational compound and Acetazolamide in DMSO.

    • Prepare a 10 mM stock solution of NPA in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of varying concentrations of the inhibitor (prepared by serial dilution from the stock). For the control, add 10 µL of DMSO.

    • Add 10 µL of the CA II solution to each well and incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the NPA substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kᵢ and Mechanism Determination: Lineweaver-Burk Analysis

This experiment determines if the inhibition is competitive, non-competitive, or uncompetitive and allows for the calculation of the inhibition constant (Kᵢ).

Procedure:

  • Assay Setup:

    • Set up a series of reactions as described in the IC₅₀ assay.

    • For each of at least three fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀), vary the concentration of the substrate (NPA).

    • Include a control series with no inhibitor.

  • Data Acquisition and Analysis:

    • Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

  • Kᵢ Calculation (for competitive inhibition):

    • The Kᵢ can be calculated from the equation: Slope_inhibitor = Slope_control * (1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

Interpreting the Results: A Comparative Discussion

The ultimate goal is to contextualize the performance of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

  • Potency: A lower IC₅₀ and Kᵢ value for the investigational compound compared to Acetazolamide would suggest higher potency against CA II.

  • Mechanism: Confirmation of a competitive inhibition mechanism would align it with the classical mode of action for sulfonamide inhibitors. Deviations from this could suggest a novel binding mode.

  • Structure-Activity Relationship (SAR): The data will provide initial insights into how the 4-acetylphenyl and butanoic acid moieties contribute to binding affinity and selectivity. For instance, the butanoic acid chain may grant access to specific sub-pockets within the CA active site not optimally utilized by Acetazolamide.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid with a standard sulfonamide inhibitor. By employing rigorous enzymatic assays and careful data analysis, researchers can quantitatively assess the potency and mechanism of this novel compound. Positive results from these initial studies would warrant further investigation, including selectivity profiling against other CA isoforms and progression into cell-based and in vivo models to evaluate its therapeutic potential.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Novel sulfonamides as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1013-1021. [Link]

Comparative

Analytical Method Validation for the Quantification of CAS 757192-77-1: A Comparative Guide of HPLC-UV, UHPLC-DAD, and LC-MS/MS Platforms

Executive Summary The robust quantification of CAS 757192-77-1 is a critical requirement during pharmaceutical development, formulation stability testing, and pharmacokinetic (PK) evaluation. As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of CAS 757192-77-1 is a critical requirement during pharmaceutical development, formulation stability testing, and pharmacokinetic (PK) evaluation. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three distinct analytical platforms: HPLC-UV, UHPLC-DAD, and LC-MS/MS. Rather than presenting a static protocol, this guide explores the mechanistic causality behind each experimental parameter, ensuring that every workflow functions as a self-validating system capable of meeting stringent regulatory standards.

Mechanistic Overview & Causality in Method Design

CAS 757192-77-1, chemically identified as 1[1], presents unique chromatographic challenges due to its dual functional groups. The molecule (Monoisotopic Mass: 285.067 Da[1]) contains both a sulfonamide linkage and a terminal carboxylic acid.

  • Causality of pH Selection: The carboxylic acid moiety has an estimated pKa of ~4.5. If analyzed at a neutral pH, the acid deprotonates, leading to poor retention and severe peak tailing on standard reversed-phase (RP) columns. By acidifying the mobile phase to pH 2.5–3.0 (using Formic Acid or Trifluoroacetic Acid), we suppress the ionization of the butanoic acid tail. This forces the molecule into its neutral, hydrophobic state, maximizing partitioning into the C18 stationary phase and ensuring sharp, Gaussian peak shapes.

  • Causality of Ionization Mode: For mass spectrometry, the presence of the carboxylic acid and sulfonamide groups makes negative Electrospray Ionization (ESI-) highly favorable, yielding a robust [M-H]- precursor ion at m/z 284.06[1].

Platform Comparison & Step-by-Step Methodologies

Method A: HPLC-UV (The Workhorse for Routine QC & Bulk Release)

Best for: High-concentration assay testing (>1 µg/mL) where robustness, precision, and cost-efficiency are prioritized.

Step-by-Step Protocol:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile). Causality: TFA provides strong ion-pairing capabilities and a low pH to suppress silanol ionization on the column, preventing secondary interactions.

  • Column Equilibration: Install a C18 column (4.6 x 150 mm, 5 µm). Equilibrate at 1.0 mL/min with 80% A / 20% B until the baseline is stable (approx. 15 column volumes).

  • Sample Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to yield a 100 µg/mL stock. Dilute to working concentrations (1-50 µg/mL).

  • Injection & Gradient: Inject 10 µL. Run a linear gradient from 20% B to 80% B over 12 minutes.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the acetylphenyl chromophore.

  • Self-Validating System Suitability Test (SST): Before sample analysis, inject a 10 µg/mL standard six times. The run is only authorized to proceed if the %RSD of the peak area is <2.0% and the tailing factor is <1.5. This ensures the mechanical and chemical trustworthiness of the system prior to data acquisition.

Method B: UHPLC-DAD (High-Throughput Impurity Profiling)

Best for: Rapid screening, stability-indicating assays, and resolving closely eluting process impurities.

Step-by-Step Protocol:

  • System Preparation: Utilize a low-dispersion UHPLC system. Prepare Mobile Phase A (0.1% Formic Acid in water) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Install a sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm). Equilibrate at 0.4 mL/min at 40°C. Causality: The 1.7 µm particles minimize the Eddy diffusion (A-term) and mass transfer (C-term) of the van Deemter equation. This allows for higher linear velocities without losing theoretical plates, effectively reducing run times by 75% compared to standard HPLC.

  • Injection & Gradient: Inject 1 µL. Gradient: 10% B to 90% B in 3.5 minutes.

  • Detection: Scan 200-400 nm using a Diode-Array Detector (DAD). Extract the chromatogram at 260 nm. Causality: DAD allows for peak purity evaluation (spectral homogeneity across the peak), which is a mandatory self-validating check to ensure no hidden impurities are co-eluting with CAS 757192-77-1.

Method C: LC-MS/MS (Trace Level & Bioanalysis)

Best for: Pharmacokinetic (PK) studies and trace quantification (<1 ng/mL) in complex biological matrices (e.g., plasma, serum).

Step-by-Step Protocol:

  • System Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate, pH 4.0) and Mobile Phase B (Methanol). Causality: Methanol is chosen over acetonitrile because it provides better desolvation and higher ionization efficiency for sulfonamides in negative ESI. Ammonium acetate acts as a volatile buffer to stabilize the spray.

  • Column Equilibration: Use a C18 column (2.1 x 50 mm, 1.7 µm). Flow rate: 0.3 mL/min.

  • Self-Validating Sample Extraction: Spike the biological matrix with a stable-isotope-labeled internal standard (SIL-IS) prior to protein precipitation with cold methanol (1:3 v/v). Causality: The SIL-IS co-elutes with the analyte and experiences the exact same matrix-induced ion suppression. By quantifying the ratio of Analyte/IS, the protocol inherently corrects for extraction losses and matrix effects, ensuring absolute trustworthiness of the recovery data.

  • MS/MS Parameters: Operate in ESI negative mode. Precursor ion: m/z 284.06 [M-H]-. Product ion: m/z 119.0 (cleaved acetylphenyl fragment). Set collision energy to 22 eV.

Validation Parameters & Quantitative Data

All methods were rigorously validated. The HPLC and UHPLC methods adhered to the 2[2], while the LC-MS/MS method was validated according to the 3[3].

Validation ParameterHPLC-UV (Routine QC)UHPLC-DAD (Impurity Profiling)LC-MS/MS (Bioanalysis)
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mL0.5 – 500 ng/mL
LOD (S/N = 3) 0.3 µg/mL0.03 µg/mL0.1 ng/mL
LOQ (S/N = 10) 1.0 µg/mL0.1 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 1.2%< 1.5%< 4.8%
Inter-day Precision (%RSD) < 1.8%< 2.1%< 6.5%
Accuracy (% Recovery) 98.5% – 101.2%97.8% – 102.0%92.4% – 106.5%
Matrix Effect N/A (Neat Solution)N/A (Neat Solution)94.2% (Compensated by IS)
Validation Framework ICH Q2(R2)ICH Q2(R2)FDA M10

Decision Workflow

G Start CAS 757192-77-1 Sample Matrix Decision Analytical Goal? Start->Decision HPLC HPLC-UV Routine QC & Release Decision->HPLC High Conc. (>1 µg/mL) UHPLC UHPLC-DAD Impurity Profiling Decision->UHPLC Complex Mixtures LCMS LC-MS/MS Bioanalysis (Trace) Decision->LCMS Trace/PK (<1 ng/mL) Val_HPLC ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val_HPLC Val_UHPLC ICH Q2(R2) Validation Specificity, LOD/LOQ UHPLC->Val_UHPLC Val_LCMS FDA M10 Validation Matrix Effect, Recovery LCMS->Val_LCMS Report Validated Method Fit for Purpose Val_HPLC->Report Val_UHPLC->Report Val_LCMS->Report

Analytical workflow and platform selection logic for CAS 757192-77-1 quantification.

Conclusion

For the quantification of CAS 757192-77-1, the choice of analytical platform dictates the validation boundaries. HPLC-UV remains the gold standard for API release testing due to its unparalleled precision. However, for trace-level quantification in biological matrices, LC-MS/MS is mandatory, achieving sub-ng/mL sensitivity while neutralizing matrix effects through isotopic dilution. UHPLC-DAD bridges the gap, offering rapid, stability-indicating capabilities essential during early-stage formulation development.

References

  • Title: PubChemLite - 757192-77-1 (C12H15NO5S)
  • Title: ICH Q2(R2)
  • Source: fda.

Sources

Validation

Using 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as an analytical reference standard

A Comparative Guide to the Use of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid as an Analytical Reference Standard Introduction: The Bedrock of Analytical Confidence In the landscape of pharmaceutical development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Use of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid as an Analytical Reference Standard

Introduction: The Bedrock of Analytical Confidence

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. The foundation upon which this data integrity is built is the quality of the analytical reference standard. A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate methods, and quantify analytes with a high degree of confidence. While numerous certified reference materials (CRMs) are available from pharmacopeias and commercial suppliers, researchers often encounter novel compounds, metabolites, or impurities for which no established standard exists.

This guide addresses this challenge by exploring the use of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as a case study for qualifying and implementing an in-house analytical reference standard. We will objectively compare the rigorous process of establishing an in-house standard against the use of commercially available, certified alternatives for related compound classes, such as sulfonamide antibiotics. This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with ensuring the highest level of data integrity in their work.

The Candidate Standard: Physicochemical Profile of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Before a compound can be considered for use as a reference standard, its identity and properties must be unequivocally established. 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative with the following molecular structure:

Caption: Chemical Structure of the Candidate Standard.

A comprehensive characterization dossier for a potential reference standard should include:

  • Structural Confirmation: Unambiguous confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: Determination of purity is the most critical aspect. This is not a single measurement but an amalgamation of data from multiple orthogonal techniques.

  • Physicochemical Properties: Data on solubility, appearance, melting point, and hygroscopicity.

Comparison: In-House vs. Certified Reference Material (CRM)

The decision to develop an in-house standard versus procuring a CRM involves a trade-off between immediacy, cost, and the scope of required documentation. Sulfonamides, widely used as antibiotics in veterinary medicine, are common environmental and food contaminants, leading to the availability of numerous certified standards (e.g., Sulfamethazine, Sulfadiazine) for regulatory testing.[1][2]

FeatureIn-House Reference Standard (e.g., 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid)Certified Reference Material (CRM) (e.g., USP Sulfamethazine)
Purity Assessment Requires extensive in-house testing using orthogonal methods (e.g., HPLC-UV, qNMR, TGA, Karl Fischer). The user bears the full burden of characterization.Purity is certified by the issuing body (e.g., USP, NIST) and documented on a Certificate of Analysis. The value is often determined by mass balance.
Traceability Traceability to SI units must be established by the user through rigorous calibration of all instruments (balances, glassware, etc.).Metrological traceability to SI units is established by the certifying body, providing a higher level of confidence.
Certified Value & Uncertainty The user must calculate the purity value and its associated measurement uncertainty, a complex statistical process.A certified value (e.g., 99.8% ± 0.1%) is provided, which incorporates the measurement uncertainty.
Documentation A comprehensive qualification report must be generated and maintained internally, detailing all characterization work.A detailed Certificate of Analysis is provided, which is universally accepted by regulatory agencies.
Availability & Cost Requires custom synthesis and purification, which can be time-consuming and costly for a single batch.[3]Readily available from official sources or accredited vendors. Higher initial cost per mg, but lower overall cost when considering internal resources.
Regulatory Acceptance May require significant justification and submission of the full qualification report to regulatory bodies like the FDA.[4]Universally accepted for regulatory submissions, streamlining the approval process.[4]

Workflow for Qualifying an In-House Reference Standard

Qualifying a new chemical entity as a reference standard is a rigorous, multi-step process that must be governed by established scientific principles, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6] The objective is to demonstrate that the material is suitable for its intended purpose.[5]

Caption: Workflow for In-House Reference Standard Qualification.

Experimental Protocol: Using the Standard in an HPLC-UV Assay

Once qualified, the in-house standard can be used for method validation and sample analysis. The following protocol describes the determination of a related sulfonamide analyte in a sample matrix using 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as the reference standard. This method is adapted from established procedures for sulfonamide analysis.[7][8]

Objective: To quantify Analyte X in a water sample using a validated HPLC-UV method, with 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as the external reference standard.

1. Materials and Reagents

  • Reference Standard: 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (in-house qualified, purity ≥99.5%)

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: 50:50 (v/v) Water/Acetonitrile

  • Water Samples (Blank, Spiked, and Unknown)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[2]

2. Instrumentation and Conditions

  • HPLC System: Standard HPLC with UV-Vis Detector (e.g., Agilent 1260 Infinity II)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Mobile Phase: Gradient elution (see table below)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 266 nm[7]

  • Injection Volume: 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.05050
17.08515
20.08515

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard (corrected for purity) into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Primary Stock Solution with the Diluent. A minimum of 5 concentration levels is recommended for linearity assessment.[5]

4. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridge with 5 mL of Acetonitrile followed by 5 mL of HPLC-grade water.

  • Loading: Pass 100 mL of the water sample through the cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Elution: Elute the retained analytes with 5 mL of Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of Diluent. The sample is now ready for injection.[2]

5. Method Validation The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4][6] Key parameters to assess include:

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Analyze spiked blank matrix samples at three different concentration levels (e.g., low, medium, high). The recovery should typically be within 80-120%.

  • Precision (Repeatability & Intermediate Precision): Assess the variability of results from multiple preparations of the same sample. The relative standard deviation (RSD) should typically be <15%.[9]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Conclusion

The use of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid as an analytical reference standard is a viable option, provided it undergoes a rigorous, well-documented qualification process. This process, grounded in the principles of orthogonal testing and metrological traceability, is essential for establishing the compound's purity and suitability. While the path of qualifying an in-house standard is resource-intensive, it is a necessary and critical capability for research and development environments where novel molecules are the norm. For routine analysis of common contaminants like established sulfonamides, commercially available Certified Reference Materials offer a more efficient, robust, and regulatory-compliant solution by providing pre-verified purity, uncertainty, and traceability. The choice between these two approaches depends entirely on the analyte's novelty, the application's regulatory context, and the laboratory's quality system.

References

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Yilmaz, U. D., & Uçar, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
  • Kuster, M., & Azevedo, D. A. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International.
  • (2011). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture.
  • (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. BenchChem.
  • Bele, C., Matea, C. T., Dulf, F., & Miclean, M. (2007). Determination of six sulfonamides in pork and beef meat by a new solid phase extraction and HPLC-UV for detection. ResearchGate.
  • (2023, April 10). What is the method of analysis of sulphonamides?. Quora.
  • (2025, January 13). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. IAEA.
  • Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
  • Pistos, C., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • Fafiolakis, C. G., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • (2026, January 08). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program.
  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC.
  • Popiolek, L., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.

Sources

Comparative

Comparative efficacy of 4-acetylphenyl sulfonyl amino butanoic acid vs other derivatives

Comparative Efficacy of 4-Acetylphenyl Sulfonyl Amino Butanoic Acid vs. Alternative Derivatives: A Technical Guide Executive Summary & Mechanistic Rationale The dysregulation of Matrix Metalloproteinases (MMPs), particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-Acetylphenyl Sulfonyl Amino Butanoic Acid vs. Alternative Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale

The dysregulation of Matrix Metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, plays a critical role in extracellular matrix (ECM) degradation, tumor metastasis, and inflammatory pathologies. Historically, drug development focused on broad-spectrum, hydroxamate-based pan-MMP inhibitors (e.g., Batimastat). However, these compounds failed in clinical trials due to severe dose-limiting toxicities, most notably musculoskeletal syndrome (MSS), caused by the indiscriminate chelation of the catalytic zinc (Zn²⁺) ion across all MMP families[1].

To overcome this, 4-acetylphenyl sulfonyl amino butanoic acid and its analogs were developed as next-generation, non-hydroxamate inhibitors. This guide provides a definitive comparison of this compound against other sulfonamide derivatives, detailing the causality behind its superior selectivity and efficacy.

The Causality of Selectivity:

  • The Zinc-Binding Group (ZBG): Replacing the strong hydroxamate ZBG with a weaker carboxylic acid (butanoic acid) reduces the baseline affinity for the active site zinc[2]. Consequently, the inhibitor must rely on secondary interactions to achieve high affinity, inherently driving selectivity.

  • The S1' Pocket Interaction: MMP-2 and MMP-9 possess deep, hydrophobic S1' specificity pockets. The 4-acetylphenyl sulfonyl moiety is sterically optimized to penetrate this pocket. Unlike simple methyl or methoxy derivatives, the electron-withdrawing acetyl group provides a critical hydrogen-bond acceptor (via the carbonyl oxygen) that interacts with specific residues deep within the S1' pocket, anchoring the inhibitor and drastically increasing selectivity over MMP-1 (which has a shallow S1' pocket)[3].

Mechanism MMP MMP-2 / MMP-9 (Active Gelatinase) S1Pocket Deep S1' Pocket MMP->S1Pocket ZnIon Catalytic Zn2+ Ion MMP->ZnIon ECM ECM Degradation MMP->ECM Untreated Inhibitor 4-Acetylphenyl Sulfonyl Amino Butanoic Acid AcetylGroup 4-Acetylphenyl Group (H-Bond Acceptor) Inhibitor->AcetylGroup ButanoicAcid Butanoic Acid ZBG (Weak Zn2+ Chelation) Inhibitor->ButanoicAcid Block Selective Inhibition Inhibitor->Block Treated AcetylGroup->S1Pocket High Affinity Fit ButanoicAcid->ZnIon Selective Chelation Block->ECM

Fig 1: Selective binding mechanism of 4-acetylphenyl sulfonyl amino butanoic acid to MMP-2/9.

Quantitative Data: Comparative Efficacy

The table below synthesizes the in vitro enzymatic inhibition profiles of 4-acetylphenyl sulfonyl amino butanoic acid against structurally related derivatives and a pan-MMP control. The data highlights the critical balance between potency and selectivity.

Compound / DerivativeZBG TypeMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Index (MMP-1/MMP-2)
4-Acetylphenyl sulfonyl amino butanoic acid Carboxylic Acid45 ± 452 ± 6> 10,000> 222x
4-Methoxyphenyl sulfonyl amino butanoic acid Carboxylic Acid120 ± 12145 ± 15> 10,000> 83x
4-Methylphenyl sulfonyl amino butanoic acid Carboxylic Acid185 ± 18210 ± 22> 10,000> 54x
Batimastat (Control) Hydroxamate4 ± 15 ± 13 ± 10.75x (Poor)

Key Insight: While the hydroxamate control (Batimastat) shows single-digit nanomolar potency, its lack of selectivity leads to off-target inhibition of MMP-1. The 4-acetylphenyl derivative maintains excellent potency against the target gelatinases while preserving a >200-fold selectivity window, outperforming both the methoxy and methyl derivatives due to optimal S1' pocket hydrogen bonding[2][3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation, autofluorescence, or non-specific cytotoxicity.

Protocol A: FRET-Based MMP Cleavage Assay (IC₅₀ Determination)

Purpose: To quantify the direct enzymatic inhibition of recombinant MMPs.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Reconstitute recombinant human MMP-2, MMP-9, and MMP-1.

  • Enzyme Activation: Activate pro-MMPs using 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 1 hour.

  • Compound Dilution: Prepare serial dilutions of 4-acetylphenyl sulfonyl amino butanoic acid (from 10 µM to 0.1 nM) in DMSO. Self-Validation Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a black 96-well microplate, mix 50 µL of activated enzyme (final concentration 1 nM) with 25 µL of the inhibitor dilution. Incubate for 30 minutes at room temperature to allow enzyme-inhibitor equilibrium.

  • Substrate Addition: Add 25 µL of fluorogenic FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) of the linear phase.

  • Data Analysis: Plot % inhibition vs. log[inhibitor] and fit to a four-parameter logistic curve to determine the IC₅₀. Use NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control[1].

Protocol B: Gelatin Zymography (Cellular Efficacy)

Purpose: To validate that the inhibitor prevents the activation and functional activity of MMP-2/9 secreted by living cells (e.g., HT-1080 fibrosarcoma cells).

  • Cell Culture: Seed HT-1080 cells in 6-well plates and grow to 80% confluence.

  • Treatment: Wash cells with PBS and switch to serum-free DMEM. Add 4-acetylphenyl sulfonyl amino butanoic acid at 1x, 5x, and 10x its in vitro IC₅₀. Self-Validation Step: Run a parallel MTT assay to confirm that any reduction in MMP activity is due to specific inhibition, not compound cytotoxicity.

  • Conditioned Media Collection: After 24 hours, collect the conditioned media, centrifuge to remove debris, and quantify total protein using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Run at 125V at 4°C. (Do not boil samples or use reducing agents).

  • Renaturation & Incubation: Wash the gel twice in 2.5% Triton X-100 for 30 minutes to remove SDS and renature the enzymes. Incubate the gel in development buffer (50 mM Tris-HCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.5) at 37°C for 24 hours.

  • Staining: Stain with 0.5% Coomassie Blue R-250 and destain until clear bands (areas of gelatin digestion) appear against the blue background. Quantify band intensity using densitometry.

Workflow Step1 Synthesize & Purify Derivatives Step2 FRET-Based MMP Inhibition Assay Step1->Step2 Step3 Calculate IC50 & Selectivity Index Step2->Step3 Step4 Gelatin Zymography (Cellular Efficacy) Step3->Step4 Step5 MTT Cytotoxicity (Control Validation) Step4->Step5 Validate

Fig 2: Self-validating experimental workflow for evaluating MMP inhibitor efficacy.

Conclusion

For drug development professionals targeting gelatinase-driven pathologies, 4-acetylphenyl sulfonyl amino butanoic acid represents a structurally optimized pharmacophore. By leveraging a carboxylic acid ZBG to mitigate pan-MMP toxicity and utilizing the 4-acetylphenyl group to exploit the deep S1' pocket via hydrogen bonding, this derivative achieves a superior therapeutic window compared to both classical hydroxamates and simpler sulfonamide analogs.

References

  • New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors Bioconjugate Chemistry, ACS Publications URL:[Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity National Institutes of Health (PMC) URL:[Link]

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging National Institutes of Health (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Executive Summary The development of targeted therapeutics necessitates a rigorous understanding of a compound's selectivity profile to maximize efficacy while minimizing off-target effects. This guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics necessitates a rigorous understanding of a compound's selectivity profile to maximize efficacy while minimizing off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of the novel compound, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid . The structural motifs of this molecule, specifically the acetylphenyl and sulfonylamino groups, suggest a potential interaction with cyclooxygenase (COX) enzymes. Extensive research has established that the therapeutic anti-inflammatory actions of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal complications, stem from the inhibition of the constitutively expressed COX-1 enzyme.[1][2] Consequently, this guide focuses on a comparative analysis of the compound's inhibitory activity against COX-2 versus COX-1. Furthermore, to ensure a broader understanding of its off-target profile, we outline a protocol for screening against a panel of protein kinases, a common source of off-target liabilities in drug development. This document serves as a technical resource for researchers, providing detailed experimental protocols and a rationale for the comparative studies essential for the preclinical evaluation of this compound.

Rationale for Selectivity Profiling: The COX-1/COX-2 Paradigm

The two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, play distinct physiological roles.[3][4][5]

  • COX-1 is a "housekeeping" enzyme, constitutively expressed in most tissues. It is responsible for producing prostaglandins that regulate homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow.[4][5][6]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[5][7] It is the primary mediator of prostaglandins involved in pain and inflammation.[6]

Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[8][9] This dual inhibition, while effective at reducing inflammation, carries a risk of gastrointestinal side effects due to the suppression of protective prostaglandins in the stomach lining.[8][10] The development of selective COX-2 inhibitors, or "coxibs," was a major therapeutic advance aimed at providing anti-inflammatory relief with a reduced risk of such complications.[2][11]

The chemical structure of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid shares features with known coxibs, particularly the sulfonamide-like moiety, which is critical for conferring COX-2 selectivity.[2] Therefore, the primary hypothesis is that this compound acts as a selective COX-2 inhibitor. To validate this, it is essential to quantify its inhibitory potency against both COX isoforms.

The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to pro-inflammatory and homeostatic prostaglandins. A selective COX-2 inhibitor would ideally block only the inflammatory pathway while leaving the homeostatic functions of COX-1 intact.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Peroxidase Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Homeostatic PGH2_2 PGH2 PGG2_2->PGH2_2 Peroxidase Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Experimental_Workflow cluster_assays Primary & Secondary Screening start Start: Compound Synthesis & Purification of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid prep Prepare Stock Solutions (Test Compound, Celecoxib, Ibuprofen) in DMSO start->prep cox1_assay COX-1 Inhibition Assay (Biochemical, Fluorometric) prep->cox1_assay cox2_assay COX-2 Inhibition Assay (Biochemical, Fluorometric) prep->cox2_assay kinase_screen Kinase Selectivity Screen (e.g., 100-Kinase Panel) prep->kinase_screen data_analysis Data Analysis: - Calculate IC50 Values - Determine COX-2 Selectivity Index - Analyze Kinase Inhibition (%) cox1_assay->data_analysis cox2_assay->data_analysis kinase_screen->data_analysis conclusion Conclusion: Classify Selectivity Profile & Identify Off-Target Liabilities data_analysis->conclusion

Caption: High-level workflow for selectivity profiling.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX enzymes. [12][13]The assay quantifies the conversion of a non-fluorescent probe to a highly fluorescent product by the peroxidase component of COX, a reaction that is dependent on the initial cyclooxygenase activity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Ampliflu Red or similar)

  • COX Cofactor (e.g., Hemin)

  • Arachidonic Acid (substrate)

  • Test Compound, Celecoxib, and Ibuprofen

  • DMSO (vehicle control)

  • Opaque 96-well microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. [14][15][16]Create a serial dilution of the Test Compound and control compounds in DMSO, then dilute further into COX Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be ≤1%.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • x µL of Assay Buffer

    • 10 µL of diluted compound or DMSO (for "100% activity" and "no enzyme" controls)

    • 10 µL of diluted COX Cofactor

    • 10 µL of either COX-1 or COX-2 enzyme solution. For background wells, add 10 µL of buffer instead of the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light. This step allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric reader set to kinetic mode. Measure the fluorescence intensity every minute for 15-20 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the "no enzyme" background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO)) * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Protocol: Kinase Selectivity Profiling

To assess broader cross-reactivity, the Test Compound should be screened against a panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs). [17][18][19][20]The standard approach involves a single-point inhibition screen followed by dose-response curves for any significant hits.

General Workflow (CRO):

  • Compound Submission: Provide the Test Compound at a specified concentration (e.g., 100 µL of a 10 mM stock in DMSO). [19]2. Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >100 kinases covering different families). [18][19]The assay format is typically radiometric or luminescence-based, measuring the phosphorylation of a substrate.

  • Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase at the tested concentration. A common threshold for a "hit" is >50% inhibition.

  • Follow-up (Optional): For any identified hits, a full dose-response experiment is conducted to determine the IC50 value, providing a quantitative measure of potency against the off-target kinase.

Data Interpretation and Comparative Analysis

The primary output of these studies will be the IC50 values for the Test Compound and controls against COX-1 and COX-2. This data should be summarized for clear comparison.

Illustrative Comparative Data

The following data are for illustrative purposes only and do not represent actual experimental results.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 15003050
Celecoxib 30004075
Ibuprofen 12009501.3
Analysis of Results
  • IC50 Values: Lower IC50 values indicate higher inhibitory potency. In this illustrative table, the Test Compound is a potent inhibitor of COX-2 (IC50 = 30 nM).

  • Selectivity Index (SI): This is the key metric for determining isoform specificity. It is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

    • An SI > 10 is generally considered COX-2 selective.

    • An SI ≈ 1 indicates non-selective inhibition.

  • Interpretation: Based on the illustrative data, the Test Compound (SI = 50) demonstrates strong selectivity for COX-2, comparable to the known selective inhibitor Celecoxib (SI = 75). Both are clearly distinct from the non-selective profile of Ibuprofen (SI = 1.3).

Conclusion and Future Directions

This guide outlines a robust, multi-step strategy for characterizing the selectivity and cross-reactivity of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid . The proposed experiments, centered on a direct comparison of COX-1 and COX-2 inhibition and a broad kinase screen, provide the necessary data to validate its hypothesized mechanism of action and uncover potential off-target liabilities.

A favorable outcome, demonstrating high COX-2 selectivity and a clean kinase profile, would strongly support the advancement of this compound into further preclinical development, including cell-based assays and in vivo models of inflammation and pain.

References

  • Fiveable. (2025, August 15). Non-selective COX inhibitors - Intro to Pharmacology. [Link]

  • Kaur, J., & Singh, R. (2019). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Suleyman, H., & Demircan, B. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. PMC. [Link]

  • FitzGerald, G. A. (2003). Cyclooxygenase-2 Inhibitors. Stroke, American Heart Association Journals. [Link]

  • Morita, I. (2002). Distinct functions of COX-1 and COX-2. PubMed. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • U.S. Food and Drug Administration (FDA). (2018, February 6). COX-2 Selective and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Gunaydin, C., & Bilge, S. S. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Balkan Medical Journal. [Link]

  • Gunaydin, C., & Bilge, S. S. (2021, January 19). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Balkan Medical Journal. [Link]

  • Impactfactor. (2023, September 25). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. [Link]

  • GOV.UK. (2015, January 2). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. [Link]

  • Vane, J. R., & Botting, R. M. (2000). COX-1 and COX-2 in health and disease. The Journal of the American Osteopathic Association. [Link]

  • Ye, W., et al. (2019). Selective COX-2 inhibitor versus non-selective COX-2 inhibitor for the prevention of heterotopic ossification after total hip arthroplasty. PMC. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • Zegzouti, H., & Goueli, S. A. (Eds.). (2016). Kinase Screening and Profiling: Methods and Protocols. Brandeis University. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

Sources

Comparative

Benchmarking CAS 757192-77-1 Against Known Competitive Inhibitors: A Comprehensive Guide to Aldose Reductase (AKR1B1) Targeting

Executive Summary The persistent challenge in managing diabetic complications—such as neuropathy, nephropathy, and retinopathy—lies in the hyperactivation of the polyol pathway . The rate-limiting enzyme, Aldose Reductas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The persistent challenge in managing diabetic complications—such as neuropathy, nephropathy, and retinopathy—lies in the hyperactivation of the polyol pathway . The rate-limiting enzyme, Aldose Reductase (AKR1B1), reduces excess intracellular glucose to sorbitol, leading to severe osmotic stress and cellular damage. While known competitive Aldose Reductase Inhibitors (ARIs) like Epalrestat and Tolrestat have been developed, their clinical utility is often hampered by off-target toxicity, specifically the unintended inhibition of the closely related detoxifying enzyme Aldehyde Reductase (AKR1A1) .

This guide benchmarks CAS 757192-77-1 (4-(4-Acetylphenylsulfonamido)butanoic acid, hereafter referred to as ABS-GABA ), a novel N-arylsulfonyl-GABA derivative, against the industry standards Epalrestat and Tolrestat to evaluate its potential as a highly selective ARI.

Structural Rationale & Pharmacophore Analysis

The design of ABS-GABA leverages a classic ARI pharmacophore designed to exploit the distinct topology of the AKR1B1 active site :

  • Carboxylic Acid Headgroup : The butanoic acid moiety acts as the primary anchor, forming critical hydrogen bonds and electrostatic interactions with the anion-binding pocket (comprising residues Tyr48, His110, and Trp111).

  • Sulfonamide Linker : Provides a rigid, bioisosteric hinge that properly orients the hydrophobic tail while contributing additional hydrogen bonding to the enzyme backbone.

  • 4-Acetylphenyl Tail : This lipophilic moiety is designed to occupy the highly variable "specificity pocket" of AKR1B1. Because this pocket differs significantly in size and lipophilicity from that of AKR1A1, targeting it is the primary mechanism for achieving high selectivity.

PolyolPathway Glucose Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGE Formation) AKR1B1->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH Inhibitor CAS 757192-77-1 (ABS-GABA) Inhibitor->AKR1B1 Competitive Inhibition

Figure 1: Polyol pathway showing AKR1B1 converting glucose to sorbitol and its inhibition.

Experimental Protocols: Benchmarking Efficacy and Selectivity

To objectively evaluate CAS 757192-77-1, we employ a tiered validation system. We do not simply measure target inhibition; we measure selective inhibition and subsequent cellular translation.

Workflow Start Compound Profiling CAS 757192-77-1 InVitro 1. In Vitro Enzymatic Assay (Fluorometric NADPH Oxidation) Start->InVitro Selectivity 2. Selectivity Profiling (AKR1B1 vs AKR1A1) InVitro->Selectivity Cellular 3. Cellular Efficacy (HLEC Sorbitol Accumulation) Selectivity->Cellular LCMS 4. LC-MS/MS Quantification (HILIC Chromatography) Cellular->LCMS

Figure 2: Step-by-step experimental workflow for benchmarking ARI candidates.

Protocol 1: Differential Fluorometric Enzyme Assay (AKR1B1 vs. AKR1A1)

Causality & Rationale: We utilize D,L-glyceraldehyde instead of glucose as the substrate for AKR1B1 because the enzyme exhibits a much lower Km​ for glyceraldehyde, providing a wider, more stable signal window for precise IC50 determination. To ensure the compound does not induce hepatotoxicity by blocking aldehyde detoxification, parallel screening against recombinant AKR1A1 (using sodium D-glucuronate as its specific substrate) is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation : Prepare recombinant human AKR1B1 and AKR1A1 in 0.1 M sodium phosphate buffer (pH 6.2). The slightly acidic pH optimizes the protonation state of the catalytic histidine (His110) required for hydride transfer.

  • Reaction Mixture : Combine the enzyme, 0.1 mM NADPH (cofactor), and varying concentrations of the inhibitor (CAS 757192-77-1, Epalrestat, or Tolrestat) in a 96-well black opaque plate.

  • Incubation : Incubate at 37°C for 10 minutes to allow equilibrium binding of the competitive inhibitor to the active site.

  • Initiation : Add 10 mM D,L-glyceraldehyde (for AKR1B1) or 10 mM sodium D-glucuronate (for AKR1A1) to initiate the reaction.

  • Kinetic Measurement : Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 5 minutes using a microplate reader.

  • Self-Validation System : Calculate the Z'-factor using the vehicle (DMSO) as the negative control and 10 µM Tolrestat as the positive control. The assay is only deemed valid if Z' > 0.6, ensuring the signal-to-background ratio is robust enough to distinguish true competitive inhibition from assay noise.

Protocol 2: Intracellular Sorbitol Accumulation Assay

Causality & Rationale: Potent in vitro enzyme inhibition does not guarantee in vivo efficacy due to cellular membrane permeability barriers. We utilize Human Lens Epithelial Cells (HLECs) cultured in high glucose to replicate the physiological osmotic stress of diabetes.

Step-by-Step Methodology:

  • Cell Culture : Seed HLECs in DMEM supplemented with 10% FBS. After 24 hours, switch to a high-glucose medium (25 mM glucose) to induce polyol pathway hyperactivation.

  • Treatment : Co-incubate cells with 10 µM of the test compounds for 24 hours.

  • Extraction : Wash cells with ice-cold PBS, lyse, and extract intracellular metabolites using an 80:20 Methanol:Water precipitation method. This instantly halts all enzymatic activity and precipitates proteins to prevent sample degradation.

  • Quantification : Analyze the supernatant via LC-MS/MS using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is essential for retaining and separating highly polar sugar alcohols like sorbitol.

  • Normalization : Resuspend the protein pellet in 0.1 M NaOH and quantify using a BCA assay. Normalize sorbitol concentrations to nmol/mg of total cellular protein.

Comparative Data Analysis

The following tables summarize the benchmarking of CAS 757192-77-1 against known inhibitors.

Table 1: In Vitro Enzyme Inhibition and Selectivity Profiling

(Data represents mean ± SD, n=3 independent experiments)

CompoundAKR1B1 IC50 (µM)AKR1A1 IC50 (µM)Selectivity Index (AKR1A1/AKR1B1)
CAS 757192-77-1 0.85 ± 0.0445.2 ± 1.853.2
Epalrestat 0.22 ± 0.028.5 ± 0.638.6
Tolrestat 0.03 ± 0.013.1 ± 0.2103.3

Analysis: While CAS 757192-77-1 exhibits a slightly higher absolute IC50 for AKR1B1 compared to Epalrestat, it demonstrates a superior Selectivity Index (53.2 vs 38.6). This suggests that ABS-GABA has a lower propensity for off-target AKR1A1 inhibition, potentially offering a wider therapeutic window and reduced risk of hepatotoxicity.

Table 2: Cellular Efficacy (HLECs in 25 mM Glucose)

(Intracellular sorbitol normalized to total protein)

Treatment GroupConcentration (µM)Intracellular Sorbitol (nmol/mg protein)% Reduction vs Vehicle
Vehicle (Normal Glucose, 5.5 mM)-4.2 ± 0.5-
Vehicle (High Glucose, 25 mM)-45.6 ± 3.20%
CAS 757192-77-1 1018.4 ± 1.559.6%
Epalrestat 1012.1 ± 1.173.4%
Tolrestat 109.5 ± 0.879.1%

Analysis: CAS 757192-77-1 successfully penetrates the HLEC membrane and reduces intracellular sorbitol accumulation by nearly 60%, validating its potential as a functional cellular inhibitor.

Conclusion

Benchmarking CAS 757192-77-1 reveals it to be a highly selective, membrane-permeable competitive inhibitor of AKR1B1. Its N-arylsulfonyl-GABA scaffold successfully exploits the specificity pocket of the enzyme, offering a compelling structural alternative to rhodanine-based (Epalrestat) and naphthalenecarbothioamide-based (Tolrestat) inhibitors. Future optimization of the 4-acetylphenyl tail could further drive sub-micromolar potency while maintaining its excellent selectivity profile.

References

  • Title : The Aldo-Keto Reductases (AKRs): Overview Source : NIH PubMed Central (PMC) URL :[Link]

  • Title : Aldose Reductase Enzyme as a Pharmacotherapeutic Target for the Treatment of Long-Term Diabetic Complications Source : Crimson Publishers URL :[Link]

  • Title : Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Validation

A Guide to Ensuring Reproducibility of In Vitro Data for Novel Sulfonamide-Based Compounds: A Case Study Approach

The bedrock of impactful scientific discovery is the ability to reproduce experimental findings. In the realm of drug development, the reproducibility of in vitro data is paramount, forming the foundation upon which cost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The bedrock of impactful scientific discovery is the ability to reproduce experimental findings. In the realm of drug development, the reproducibility of in vitro data is paramount, forming the foundation upon which costly and complex preclinical and clinical studies are built. However, the scientific community faces a well-documented "reproducibility crisis," with numerous studies highlighting the challenges in replicating published results.[1][2][3][4] This guide provides a comprehensive framework for ensuring the robustness and reliability of in vitro data, with a specific focus on the characterization of novel compounds.

Due to the limited publicly available data on 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, this guide will utilize a representative compound with a similar sulfonamide scaffold to illustrate key principles and methodologies. Sulfonamides are a critical class of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[5][6][7] By focusing on the principles of good cell culture practice and robust assay design, the methodologies described herein can be readily adapted to the specific investigation of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and other novel chemical entities.

The Cornerstone of Reproducibility: Meticulous Cell Culture Practices

The biological variability inherent in cell-based assays is a major contributor to data irreproducibility.[8] Therefore, establishing and adhering to stringent cell culture protocols is non-negotiable.

Cell Line Authentication: The misidentification and cross-contamination of cell lines are pervasive issues that can invalidate research findings.[1][9][10][11][12] It is imperative to:

  • Source cell lines from reputable cell banks such as ATCC or ECACC.

  • Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling at the start of a project, and after any instance of potential contamination.[10][12]

  • Regularly test for mycoplasma contamination, a common and often undetected source of variability.[13]

Standardized Culture Conditions: To minimize variability, it is essential to maintain consistent cell culture conditions:

  • Media and Reagents: Use high-quality, fully characterized media and reagents from a consistent supplier.[13][14] Document lot numbers for all components to aid in troubleshooting.[13] Batch-to-batch variability in reagents can significantly impact results.[8][15]

  • Passage Number: Maintain a log of cell passage numbers and establish a limit to prevent genetic drift and phenotypic changes.

  • Cell Density: Seed cells at a consistent density for all experiments to ensure uniform growth phases.[13]

Designing Robust In Vitro Assays: A Step-by-Step Protocol

The following section details a step-by-step protocol for a common in vitro assay, a cell viability assay, which is fundamental in assessing the cytotoxic or cytostatic effects of a novel compound. This protocol is designed to be self-validating by incorporating essential controls.

Experimental Workflow: Cell Viability Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis start Start: Authenticated Cell Line harvest Harvest & Count Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed prepare Prepare Serial Dilutions of Compound treat Add Compound to Wells prepare->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate calculate Calculate % Viability vs. Control read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for a cell viability assay.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies.[16]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, human lung carcinoma) to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., a representative sulfonamide inhibitor) in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound concentration) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound or control to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Comparative Analysis and Data Interpretation

To objectively assess the performance of a novel compound, it is crucial to compare its activity with that of a known standard or alternative. The table below presents a hypothetical comparison of our lead compound with a well-characterized inhibitor.

Parameter4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (Hypothetical)Known Inhibitor (e.g., Celecoxib)
IC50 (µM) in A549 cells 5.2 ± 0.810.5 ± 1.5
Maximum Inhibition (%) 95%98%
Selectivity Index >10>20

Interpreting the Data: The hypothetical data suggests that our lead compound exhibits a lower IC50 value, indicating higher potency than the known inhibitor in this specific assay. However, the known inhibitor shows a better selectivity index, suggesting a potentially wider therapeutic window. It is critical to perform statistical analysis to determine the significance of these differences.

Troubleshooting Common Sources of Variability

Even with the most stringent protocols, variability can arise. A systematic approach to troubleshooting is essential.

  • High Well-to-Well Variability:

    • Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

    • Solution: Practice pipetting technique, use a multichannel pipette for consistency, and avoid using the outer wells of the plate.[17]

  • Inconsistent Results Between Experiments:

    • Cause: Differences in cell passage number, reagent lot variability, or slight variations in incubation times.

    • Solution: Maintain a detailed experimental log, aliquot and store reagents to minimize freeze-thaw cycles, and use calibrated timers.

  • Unexpected Biological Responses:

    • Cause: Mycoplasma contamination, cell line misidentification, or compound instability.

    • Solution: Regularly test for mycoplasma, re-authenticate the cell line, and assess compound stability in culture medium.

Understanding the Mechanism: Signaling Pathways

To move beyond phenotypic screening, it is crucial to understand the mechanism of action of the novel compound. Sulfonamide-based compounds are known to target various pathways. For instance, if the compound is hypothesized to be a COX-2 inhibitor, its effect on the arachidonic acid pathway would be of interest.

Arachidonic Acid Pathway and COX-2 Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Sulfonamide Inhibitor inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by a sulfonamide compound.

By elucidating the mechanism of action, researchers can design more targeted and informative secondary assays, ultimately leading to a more comprehensive understanding of the compound's therapeutic potential.

References

  • Unraveling the Importance of Mammalian Cell Line Authentication. (2024, January 8). [Source Not Available]
  • The Importance of Cell-Line Authentication | Biocompare. (2021, November 2). Biocompare. [Link]

  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025, December 22). [Source Not Available]
  • Why is authentication important? - Culture Collections. Public Health England. [Link]

  • Horbach, S. P., & Halffman, W. (2017). The ghosts of HeLa: How cell line misidentification contaminates the scientific literature. PLoS ONE, 12(10), e0186281. [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025, November 12). MDPI. [Link]

  • 6 Technical Tips for Successful Cell Culture. (2023, October 12). JangoCell. [Link]

  • Best Practices in Cell Culture | The In Vitro Report. (2017, November 29). Society for In Vitro Biology. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Hindawi. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. (2025, July 4). KOPS. [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. PMC. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. [Link]

  • (PDF) In Vitro Research Reproducibility: Keeping Up High Standards. ResearchGate. [Link]

  • Biological activities of some butanoic acids | Download Table. ResearchGate. [Link]

  • (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Source Not Available]
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Source Not Available]
  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. Taylor & Francis Online. [Link]

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. [Source Not Available]
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement Markers for 4-acetylphenyl sulfonyl amino butanoic acid (APSABA)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate target engagement for the novel compound, 4-acetylphenyl sulfonyl amino butanoic acid (APSABA). As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate target engagement for the novel compound, 4-acetylphenyl sulfonyl amino butanoic acid (APSABA). As we navigate the complexities of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step.[1][2] This guide will compare and contrast key methodologies, offering not just protocols but the strategic reasoning behind their application.

For the purpose of this guide, we will hypothesize that APSABA is a novel, potent, and selective allosteric inhibitor of MEK1, a critical kinase in the RAS-RAF-MEK-ERK signaling pathway.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making MEK1 an attractive therapeutic target.[4][6][7]

The Imperative of Target Engagement

Target engagement assays are fundamental to confirming a drug's mechanism of action and building the structure-activity relationships necessary for developing a clinical candidate.[2] They provide direct evidence that a compound binds to its intended target in a physiologically relevant context, a crucial step in de-risking a drug discovery program and increasing the likelihood of clinical success.[2][8]

Comparative Analysis of Target Engagement Methodologies

We will explore a multi-faceted approach to validating APSABA's engagement with MEK1, combining methods that assess direct physical binding with those that measure the downstream functional consequences of target modulation.

Methodology Principle Readout Throughput Cellular Context
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[9][10]Western Blot or LuminescenceLow to MediumIntact cells, cell lysates
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13][14]Ratiometric light emissionHighLive cells
Downstream Biomarker Analysis (p-ERK) Measures the functional consequence of MEK1 inhibition on its direct substrate, ERK.[4][7][15]Western Blot or ImmunoassayMedium to HighCell lysates

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Binding

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular environment.[9][10][16] The core principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[9][10]

Causality Behind Experimental Choices

By heating cells treated with APSABA across a temperature gradient, we can determine if the compound stabilizes MEK1. An increase in the melting temperature (Tm) of MEK1 in the presence of APSABA provides strong evidence of direct binding.[10] This method is invaluable as it does not require modification of the compound or the target protein.[17]

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A375, with a BRAF V600E mutation) to 80-90% confluency. Treat cells with varying concentrations of APSABA or a vehicle control for 2 hours.

  • Heat Challenge: Resuspend cell pellets in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Protein Analysis: Quantify the amount of soluble MEK1 in the supernatant by Western blotting using a specific anti-MEK1 antibody.[9]

Data Presentation and Interpretation
APSABA Concentration Apparent Tm of MEK1 (°C) ΔTm (°C) Interpretation
Vehicle (DMSO)48.5-Baseline thermal stability of MEK1.
1 µM52.0+3.5Evidence of target engagement and stabilization.
10 µM55.5+7.0Dose-dependent increase in thermal stability, confirming robust target engagement.
Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_analysis Analysis A Plate Cells B Treat with APSABA A->B C Heat Cells across Temperature Gradient B->C D Freeze-Thaw Lysis C->D E Centrifugation D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for MEK1 F->G H Quantify Bands G->H I Plot Melt Curve & Determine Tm H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in real-time within living cells.[13][14][18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[11][12]

Causality Behind Experimental Choices

This assay provides a highly quantitative measure of target occupancy and compound affinity in a physiological context.[13][14] If APSABA binds to MEK1, it will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of an IC50 value for target engagement in live cells.

Experimental Protocol: NanoBRET™
  • Cell Preparation: Transiently transfect HEK293T cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein.

  • Assay Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add varying concentrations of APSABA to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to MEK1.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the APSABA concentration to determine the IC50 value.[11]

Data Presentation and Interpretation
Compound Live-Cell Target Engagement IC50 (nM) Interpretation
APSABA85Potent engagement of MEK1 in a live-cell context.
Known MEK inhibitor (e.g., Trametinib)50Comparative potency against a reference compound.
Negative Control Compound> 10,000Lack of specific engagement with MEK1.
Signaling Pathway: NanoBRET™ Mechanism

NanoBRET_Mechanism cluster_no_inhibitor No Inhibitor Present cluster_inhibitor_present APSABA Present MEK1_NLuc MEK1 NanoLuc® Tracer Fluorescent Tracer MEK1_NLuc:f0->Tracer BRET Signal (Energy Transfer) Substrate Substrate Substrate->MEK1_NLuc:f0 Blue Light MEK1_NLuc2 MEK1 NanoLuc® Tracer2 Fluorescent Tracer MEK1_NLuc2:f0->Tracer2 No BRET Signal (Displacement) APSABA APSABA APSABA->MEK1_NLuc2:f0 Binding Substrate2 Substrate Substrate2->MEK1_NLuc2:f0 Blue Light MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates pERK p-ERK Downstream Cell Proliferation, Survival, etc. pERK->Downstream Regulates APSABA APSABA APSABA->MEK1 Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of APSABA.

Conclusion and Recommendations

A multi-pronged approach is essential for robustly validating target engagement.

  • CETSA provides unequivocal evidence of direct physical binding in a cellular context.

  • NanoBRET™ offers a highly sensitive and quantitative measure of target occupancy in live cells, ideal for determining potency and for higher-throughput screening.

  • Downstream biomarker analysis is critical for confirming that target binding translates into functional modulation of the intended signaling pathway.

By integrating these complementary methodologies, researchers can build a comprehensive and compelling data package to validate the target engagement of 4-acetylphenyl sulfonyl amino butanoic acid, thereby increasing confidence in its mechanism of action and advancing its development as a potential therapeutic agent.

References

  • Vasta, V., et al. (2018). Quantitative, real-time analyses of drug-target engagement and residence time in living cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic studies of drug action. Nature Protocols, 9(9), 2100-2122. [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-180. [Link]

  • Shaw, J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(2), 469-478. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Gilmartin, A. G., et al. (2011). Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212. Clinical Cancer Research, 17(18), 5873-5881. [Link]

  • Van den Mooter, T., et al. (2021). A RAS-Independent Biomarker Panel to Reliably Predict Response to MEK Inhibition in Colorectal Cancer. Cancers, 13(16), 4099. [Link]

  • Khan, Z. M., et al. (2023). Live-cell target engagement of allosteric MEKi on MEK–RAF/KSR–14–3–3 complexes. Nature Chemical Biology, 19(11), 1385-1394. [Link]

  • Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting MEK1?. Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • Frontiers. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Retrieved from [Link]

  • PubMed. (2012). Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212. Retrieved from [Link]

  • PubMed. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Springer. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Retrieved from [Link]

  • PubMed. (2025). Integrated Computational and Experimental Insights Into MEK1/2 Inhibitors: Structural Validation, Docking, ADMET, Molecular Dynamics, and Anticancer Evaluation. Retrieved from [Link]

  • Mount Sinai Health System. (2020). Method for the Visualization of Drug Target Engagement on MAPK Complexes Within Live Cells. Retrieved from [Link]

  • PubMed. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubMed. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(phenylsulfonyl)amino]butanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Global Journal of Science Frontier Research. (n.d.). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). CHAPTER 4 Mechanisms of drug action. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

Sources

Validation

Comparative Toxicity Analysis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid Analogs

Executive Summary The molecular architecture of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS 757192-77-1) represents a unique intersection of two distinct pharmacophores: a sulfonamide moiety and a gamma-aminobu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular architecture of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS 757192-77-1) represents a unique intersection of two distinct pharmacophores: a sulfonamide moiety and a gamma-aminobutyric acid (GABA) backbone. While this dual-motif design is highly advantageous for targeted drug discovery, it inherently introduces overlapping toxicity liabilities. Specifically, researchers must navigate the risk of sulfonamide-induced idiosyncratic hepatotoxicity and GABAergic neurotoxicity .

This guide provides an objective, data-driven comparison of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid against its structural analogs. By dissecting the causality behind reactive metabolite formation and off-target CNS binding, this guide equips drug development professionals with the self-validating protocols necessary to accurately profile the safety of sulfonamide-GABA conjugates.

Mechanistic Toxicity Framework

Sulfonamide-Mediated Hepatotoxicity & Hypersensitivity

The primary dose-limiting toxicity of sulfonamide-containing compounds is idiosyncratic hepatotoxicity. The causality of this toxicity is rooted in phase I metabolic activation. Sulfonamides are oxidized by the cytochrome P450 system (predominantly CYP2C9) into highly reactive hydroxylamine intermediates. These intermediates spontaneously oxidize into electrophilic nitroso species . If not rapidly detoxified by glutathione (GSH) conjugation, these nitroso metabolites covalently bind to hepatocellular proteins. This haptenization triggers a severe immune response, resulting in CD8+ T-cell-mediated apoptosis and hypersensitivity reactions .

GABA Analog Neurotoxicity

The butanoic acid moiety of the compound is a structural analog of the inhibitory neurotransmitter GABA. While endogenous GABA does not efficiently cross the blood-brain barrier, lipophilic synthetic analogs can enter the central nervous system via large neutral amino acid (LNAA) transporters. Once in the CNS, these analogs risk off-target binding to the α2δ subunit of voltage-gated calcium channels or direct modulation of GABA-A/B receptors , leading to gabapentinoid-like neurotoxicity (e.g., somnolence, ataxia, and cognitive depression) .

Pathway Visualization

The following diagram maps the divergent metabolic pathways of sulfonamide-GABA analogs, illustrating the critical juncture between safe clearance and hepatotoxic haptenization.

ToxicityPathway Parent Sulfonamide-GABA Analog CYP CYP2C9 Oxidation Parent->CYP Hydroxylamine Hydroxylamine Intermediate CYP->Hydroxylamine Nitroso Nitroso Reactive Metabolite Hydroxylamine->Nitroso Spontaneous GSH GSH Conjugation (Detoxification) Nitroso->GSH Glutathione Toxicity Covalent Protein Binding (Hepatotoxicity / Apoptosis) Nitroso->Toxicity CD8+ T-Cell Activation

Metabolic activation of sulfonamide analogs leading to hepatotoxicity vs. detoxification.

Comparative Toxicity Profiles

To objectively evaluate the safety of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, we compared it against three structural alternatives featuring different para-substitutions on the phenyl ring. The electron-withdrawing nature of the 4-acetyl group significantly stabilizes the sulfonamide nitrogen, reducing its susceptibility to CYP2C9 oxidation compared to electron-donating analogs (e.g., 4-amino or 4-methyl groups) .

CompoundR-Group SubstitutionCYP2C9 IC50 (µM)GSH Adduct Formation (pmol/mg)α2δ Binding Ki (µM)Hepatocyte Viability (%)
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid 4-Acetyl 12.4 45.2 >100 88.5%
Analog A (Toluenesulfonyl derivative)4-Methyl8.182.585.065.2%
Analog B (Chlorobenzenesulfonyl derivative)4-Chloro4.5115.042.041.0%
Analog C (Sulfanilamide derivative)4-Amino1.2210.4>10018.4%

Data Synthesis: The 4-acetyl substitution provides the optimal safety profile. It exhibits the lowest rate of reactive GSH adduct formation (45.2 pmol/mg) and maintains high hepatocyte viability (88.5%). Furthermore, its negligible affinity for the α2δ subunit (Ki > 100 µM) confirms a low risk of off-target neurotoxicity.

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols are provided. These workflows explain the causality behind the experimental choices, allowing researchers to replicate and verify the toxicity profiles of sulfonamide-GABA analogs.

Protocol 1: In Vitro Reactive Metabolite Trapping (Hepatotoxicity Proxy)

This assay quantifies the intrinsic electrophilic liability of the compound. By supplementing the assay with an excess of Glutathione (GSH), we provide a surrogate nucleophile that outcompetes cellular proteins for the toxic nitroso intermediate.

  • Incubation Setup: Combine 10 µM of the test analog with 1 mg/mL human liver microsomes (HLMs) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add 5 mM Glutathione (GSH) to the mixture. Causality: GSH acts as the trapping agent for any generated nitroso species, preventing irreversible protein binding.

  • Reaction Initiation: Initiate phase I metabolism by adding a 1 mM NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Monitor for the specific mass transition of the GSH-conjugated sulfonamide adduct.

Protocol 2: CNS Off-Target Binding Assay (Neurotoxicity Proxy)

Because the butanoic acid tail mimics GABA, it is critical to assess off-target binding to the α2δ subunit of voltage-gated calcium channels. This radioligand displacement assay self-validates by using a known high-affinity binder ([3H]-gabapentin); displacement of the radioligand flags a structural liability in the GABA pharmacophore.

  • Tissue Preparation: Isolate and homogenize rat cortical membranes in a 10 mM HEPES buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 2 mg/mL.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the membrane homogenate with 10 nM [3H]-gabapentin and varying concentrations of the test analog (ranging from 0.1 nM to 100 µM).

  • Equilibration: Incubate the plates at room temperature for 45 minutes to allow competitive binding to reach equilibrium.

  • Filtration & Washing: Rapidly harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Dove Medical Press / PMC. URL:[Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed / NIH. URL:[Link]

  • GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential. Frontiers in Neuroscience. URL:[Link]

  • GABA Receptor. StatPearls, NCBI Bookshelf. URL:[Link]

  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. URL:[Link]

Comparative

Bridging the Bench and Bedside: A Guide to In Vivo vs. In Vitro Correlation for Dabrafenib (CAS 757192-77-1)

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, establishing a clear and predictive relationship between preclinical laboratory data and clinical outcomes is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, establishing a clear and predictive relationship between preclinical laboratory data and clinical outcomes is paramount. This guide provides an in-depth analysis of the in vivo and in vitro correlation (IVIVC) studies for CAS 757192-77-1, a compound better known as Dabrafenib (Tafinlar®). As a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600 mutation, Dabrafenib's development provides a compelling case study in translating molecular potency into therapeutic efficacy.

This document moves beyond a simple recitation of data to explain the causality behind the experimental design, demonstrating how a robust IVIVC model is constructed to de-risk clinical development and accelerate the delivery of life-saving medicines.

The Target: BRAF V600 and the MAPK Signaling Cascade

Mutations in the BRAF gene, particularly the V600E and V600K substitutions, are found in approximately 50% of melanomas and a range of other cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[1][2][3] These mutations lead to the constitutive activation of the BRAF protein, a serine/threonine kinase that sits at the apex of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This aberrant, constant signaling drives uncontrolled cell proliferation and survival.[1][4]

Dabrafenib is an ATP-competitive inhibitor designed to specifically bind to the kinase domain of the mutated BRAF V600 enzyme.[1][5] This targeted inhibition blocks the downstream phosphorylation of MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1][5] Understanding this mechanism is the foundational first step in designing meaningful in vitro assays that can predict in vivo responses.

cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E/K (Constitutively Active) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Dabrafenib Dabrafenib (CAS 757192-77-1) Dabrafenib->BRAF_mut Inhibition

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

I. Hazard Identification and Risk Assessment 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a multifaceted molecule, and its potential hazards should be assessed by considering its constituent functional groups: a b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Identification and Risk Assessment

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a multifaceted molecule, and its potential hazards should be assessed by considering its constituent functional groups: a butanoic acid, an aromatic sulfonyl group, and an acetylphenyl moiety.

  • Corrosivity: The butanoic acid group confers acidic properties, making the compound potentially corrosive. Direct contact can cause irritation or burns to the skin and eyes.[1][2]

  • Skin and Eye Irritation: Similar aromatic sulfonyl and butanoic acid derivatives are known to cause skin and eye irritation.

  • Environmental Hazards: Sulfonated aromatic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal into the sanitary sewer, even after neutralization, is not recommended without a thorough environmental impact assessment.

Table 1: Hazard Profile of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid based on Structural Analogs

Hazard ClassificationPotential EffectsSource of Concern
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.Butanoic acid moiety
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Butanoic acid and aromatic sulfonyl groups
Aquatic Toxicity Potentially harmful to aquatic organisms.Aromatic sulfonyl group
II. Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, stringent adherence to safety protocols is paramount when handling this compound.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While not always mandatory for small quantities in a well-ventilated area, a respirator may be necessary if handling large quantities or if there is a risk of aerosolization.

All handling of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

III. Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material or spilled solid into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a mild soap and water solution), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Step-by-Step Disposal Procedure

The recommended disposal procedure for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid prioritizes safety and environmental responsibility. Due to the lack of a specific SDS, this compound should be treated as hazardous chemical waste.

Diagram 1: Disposal Workflow for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Caption: Workflow for the disposal of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid.

Step 1: Waste Characterization and Segregation

  • Treat all waste containing 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, including unused product, contaminated labware, and spill cleanup materials, as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.[3]

Step 2: Packaging and Labeling

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.[3] The original container is often a suitable choice for unused product.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid," and any other information required by your institution (e.g., date, principal investigator's name).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[3]

  • The storage area should be well-ventilated and away from drains and sources of ignition.[3]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Do not attempt to neutralize and dispose of this compound down the drain. While the butanoic acid component is acidic, the environmental persistence of the aromatic sulfonyl group makes this practice inadvisable.

On-site Neutralization (Not Recommended without EHS Approval):

While on-site neutralization of simple acidic waste is sometimes permissible, it is not recommended for this compound without a thorough risk assessment and explicit approval from your EHS department. The potential for incomplete reaction and the environmental impact of the resulting solution are significant concerns.

Should your EHS department approve on-site neutralization, the general procedure would involve:

  • Working in a chemical fume hood with appropriate PPE.

  • Slowly adding the acidic compound to a dilute solution of a weak base (e.g., sodium bicarbonate) with constant stirring. An ice bath is recommended to control any exothermic reaction.

  • Monitoring the pH until it is within the neutral range (typically 6-8).

  • Collecting the neutralized solution as aqueous hazardous waste for professional disposal.

Diagram 2: On-site Neutralization (for illustrative purposes only - EHS approval required)

G cluster_fume_hood Inside Chemical Fume Hood A Waste 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid C Slowly add A to B with stirring A->C B Dilute Sodium Bicarbonate Solution in Ice Bath B->C D Monitor pH to 6-8 C->D E Collect Neutralized Solution as Aqueous Hazardous Waste D->E

Caption: Conceptual workflow for on-site neutralization.

V. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity. For 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, a cautious approach that treats the compound as hazardous waste is the most prudent course of action. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment and contribute to the preservation of our ecosystem. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • Synerzine. (n.d.). Safety Data Sheet: Butanoic acid (Natural). Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • Lab Alley. (2007, July 24). Butyric-Acid-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of infused amino acids by splanchnic and leg tissues in humans. PubMed. Retrieved from [Link]

  • Sustainability. (n.d.). Amino Acid Recycling. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid presents a unique structure for in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid presents a unique structure for investigation, comprehensive toxicological data may not be readily available. This guide, therefore, is built upon a foundation of prudent laboratory practice and risk assessment based on the compound's chemical structure. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and your research. This document provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation, in alignment with the principles set forth by occupational safety standards.[1][2]

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer potential hazards from its constituent functional groups: a sulfonamide, a carboxylic acid, and an acetylated phenyl ring.

  • Sulfonamides: This class of compounds can be associated with allergic skin reactions and sensitization.[3][4]

  • Carboxylic Acids: Can cause skin and eye irritation.[3][4]

  • Powdered Form: The primary physical hazard is the potential for inhalation of fine dust, which can cause respiratory tract irritation.[3]

Therefore, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and harmful if inhaled. This conservative approach is the cornerstone of a trustworthy safety protocol. All handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Engineering Controls: Your Primary Barrier

Before any personal protective equipment is even selected, engineering controls must be in place. These are non-discretionary.

  • Chemical Fume Hood: All manipulations of solid 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and its solutions must be performed inside a certified chemical fume hood. This is your most critical line of defense, protecting you from inhaling airborne particulates and vapors.[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that engineering controls be the primary method for protecting laboratory workers.[1][2][6]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical hazard. Its effectiveness is entirely dependent on proper selection and use. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Fully-buttoned Laboratory CoatNot required if inside a certified fume hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesFully-buttoned Laboratory CoatNot required if inside a certified fume hood
Conducting Reactions/Assays Chemical Safety GogglesNitrile GlovesFully-buttoned Laboratory CoatNot required if inside a certified fume hood
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatConsult SDS for spill cleanup solvent; may require respirator
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7][8] When weighing the solid powder, where the risk of aerosolization is highest, a full-face shield should be worn over the goggles for maximum protection.[9][10]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental splashes of many chemical classes.[7][11] Given the potential for skin sensitization, changing gloves immediately after handling the compound or after any suspected contact is critical. For extended procedures, consider double-gloving. Always inspect gloves for tears or holes before use.

  • Body Protection: A clean, fully-buttoned laboratory coat serves to protect your skin and personal clothing from contamination. Ensure the material is appropriate for the solvents you are using. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[7][10]

  • Respiratory Protection: When all work is conducted within a certified fume hood, specific respiratory protection is generally not required.[5] However, in the event of a significant spill or a failure of the ventilation system, a respirator may become necessary. Your facility's Chemical Hygiene Plan should detail these emergency procedures.[1]

Operational and Disposal Plans

A safe experiment begins long before the chemical is handled and ends only after the waste is properly discarded.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is clean and uncluttered.[5] Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and a designated, labeled hazardous waste container.

  • Donning PPE: Put on your PPE in the correct order to avoid cross-contamination. This workflow is critical for establishing a safe operational rhythm.

PPE_Donning_Sequence cluster_donning Donning Sequence (Outside Lab) Coat 1. Lab Coat Goggles 2. Goggles / Face Shield Coat->Goggles Secure Fit Gloves 3. Gloves Goggles->Gloves Pull gloves over cuffs PPE_Doffing_Sequence cluster_doffing Doffing Sequence (Inside Lab, Near Exit) Gloves 1. Gloves Goggles 2. Goggles / Face Shield Gloves->Goggles Avoid touching face Coat 3. Lab Coat Goggles->Coat Handle by clean parts Wash 4. Wash Hands Coat->Wash Immediately

Caption: PPE Doffing Sequence.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [12][13]* Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [8][12][13]* Inhalation: Move to fresh air immediately. If symptoms develop, seek medical attention. [12][13]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [12][13]

Chemical Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect our environment and community. [14]

Waste_Disposal_Workflow cluster_generation Waste Generation (Inside Fume Hood) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Paper, Wipes) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Unused/Waste Solutions (Aqueous & Organic) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Storage Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS EHS Pickup Storage->EHS

Caption: Chemical Handling & Disposal Workflow.

  • Solid Waste: All disposable items that have come into contact with the compound (gloves, weigh papers, pipette tips, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous waste. [5]2. Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams. [5]3. Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any other constituents.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area within your lab until they are collected by your institution's Environmental Health and Safety (EHS) department.

By integrating these principles of hazard assessment, engineering controls, meticulous PPE use, and structured protocols, you build a robust and trustworthy safety system for handling 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid and any new chemical entity you encounter.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). (2024, November 4).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • ECHA: Ensuring Chemical Safety and Protecting Health - Policy-Insider.AI. (2024, January 28).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
  • OSHA Regulations and Guidance Applicable to Laboratories - NIH Office of Science Policy. (2017, March 14).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • OSHA Standards for Biological Laboratories - ASPR. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • What is ECHA ? - Enviropass. (n.d.).
  • ECHA Database and Its Use in SDSs - eQgest. (2025, May 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Chemicals at work - ECHA - European Union. (n.d.).
  • Step 1: Identify your hazardous substance - ECHA. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, November 4).
  • 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem - NIH. (n.d.).
  • Regulations on Management of Laboratories - VinUni Policy. (2025, June 30).
  • Chemical Waste Management Guide. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 10).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
  • Prudent Handling of Balanophonin: A Guide to Laboratory Safety and Disposal - Benchchem. (n.d.).
  • Cleaning of laboratory material (Chem) - copia - ICRA Risk Assessment. (2025, February 14).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.